5-Chloro-2-(trifluoromethyl)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-4-1-2-6(8(10,11)12)5(3-4)7(13)14/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLFUSUVWNEKRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378758 | |
| Record name | 5-Chloro-2-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
654-98-8 | |
| Record name | 5-Chloro-2-(trifluoromethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=654-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 654-98-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Chloro-2-(trifluoromethyl)benzoic acid CAS number
Introduction
5-Chloro-2-(trifluoromethyl)benzoic acid, identified by CAS Number 654-98-8 , is a halogenated aromatic carboxylic acid of significant interest to the scientific community.[1][2] This specialized building block is strategically important in the fields of pharmaceutical and agrochemical development. Its molecular structure, featuring both a chloro and a trifluoromethyl group, imparts unique physicochemical properties that are highly sought after in the design of novel bioactive molecules.
The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, known for its ability to enhance metabolic stability, increase lipophilicity, and modify the acidity of nearby functional groups. These characteristics can significantly improve the pharmacokinetic and pharmacodynamic profile of a drug candidate. The chlorine atom further modulates the electronic properties of the aromatic ring and provides an additional vector for synthetic diversification. This guide provides an in-depth analysis of the compound's properties, a robust synthesis protocol, analytical characterization, and a discussion of its applications for researchers, scientists, and drug development professionals.
Physicochemical Properties and Specifications
A comprehensive understanding of a compound's physical and chemical properties is foundational to its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 654-98-8 | [1][2] |
| Molecular Formula | C₈H₄ClF₃O₂ | [1] |
| Molecular Weight | 224.56 g/mol | [1] |
| Melting Point | 84-85 °C | [2][3] |
| IUPAC Name | This compound | N/A |
| Synonym(s) | 2-Carboxy-4-chlorobenzotrifluoride | [3] |
| Appearance | Off-white to white crystalline powder | [4] |
| Purity | Typically ≥97% | [2] |
Molecular Structure and Analytical Characterization
The precise arrangement of atoms and functional groups dictates the reactivity and utility of a chemical compound. Rigorous analytical characterization is therefore essential to confirm structural integrity and purity.
Molecular Structure
The structure of this compound is presented below.
Caption: 2D Structure of this compound.
Standard Analytical Workflow
A standard workflow for confirming the identity and purity of a synthesized batch of this compound is crucial for quality control.
Caption: Standard workflow for purification and analysis.
Expected Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically 7.5-8.5 ppm). The proton ortho to the carboxylic acid will likely appear as a doublet, the proton ortho to the chlorine as a doublet, and the proton between them as a doublet of doublets. The acidic proton of the carboxylic acid will appear as a broad singlet at a significantly downfield shift (>10 ppm), which can be confirmed by D₂O exchange.
-
¹³C NMR: The carbon spectrum will show eight distinct signals. The carboxyl carbon will be in the 165-170 ppm range. The carbon of the trifluoromethyl group will appear as a quartet due to one-bond C-F coupling. The six aromatic carbons will have distinct shifts influenced by the electron-withdrawing nature of the substituents.
-
¹⁹F NMR: A single, sharp signal is expected for the three equivalent fluorine atoms of the -CF3 group.
-
FT-IR Spectroscopy: Key vibrational bands will confirm the presence of functional groups. Look for a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C-Cl stretches (~700-800 cm⁻¹), and strong C-F stretches (~1100-1300 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight (224.56). A characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be observable, confirming the presence of chlorine.
Synthesis and Mechanistic Insights
While multiple synthetic routes to halogenated benzoic acids exist, a reliable and scalable approach for this compound involves a directed ortho-metalation followed by carboxylation. This method offers high regioselectivity, which is often a challenge in aromatic chemistry.
Proposed Synthetic Pathway: Directed ortho-Metalation-Carboxylation
The synthesis starts from the commercially available 1-chloro-4-(trifluoromethyl)benzene. The trifluoromethyl group, while a meta-director for electrophilic aromatic substitution, activates the ortho protons, making them sufficiently acidic to be removed by a strong organolithium base. This directs the metalation (lithiation) to the position between the two existing substituents. The resulting aryllithium intermediate is then quenched with solid carbon dioxide (dry ice) to form the carboxylate salt, which yields the final product upon acidic workup.
Caption: Proposed synthesis via directed ortho-metalation.
Detailed Experimental Protocol
This protocol is a representative method based on established chemical principles and should be adapted and optimized under appropriate laboratory conditions.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add n-butyllithium (n-BuLi, typically a 1.6 M solution in hexanes) to the THF while maintaining the temperature at -78 °C.
-
Substrate Addition: Add a solution of 1-chloro-4-(trifluoromethyl)benzene in anhydrous THF dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture for 2 hours at -78 °C to allow for complete lithiation.
-
Carboxylation: Carefully add an excess of crushed dry ice (solid CO₂) in small portions to the reaction mixture. Caution: Vigorous gas evolution will occur. Allow the mixture to slowly warm to room temperature overnight while stirring.
-
Quenching and Workup: Once at room temperature, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted starting material.
-
Acidification and Extraction: Acidify the aqueous layer to pH ~2 with concentrated hydrochloric acid (HCl). The product will precipitate as a solid. Extract the aqueous layer three times with ethyl acetate.
-
Isolation and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain pure this compound.
Applications in Research and Drug Discovery
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate and building block.[2][3] Its value lies in the strategic placement of its functional groups, which are leveraged in drug design.
Role in Medicinal Chemistry
-
Improving Drug Properties: The trifluoromethyl group is a bioisostere of several other groups and is known to enhance drug efficacy. It increases lipophilicity, which can improve membrane permeability and oral bioavailability. Furthermore, it can block sites of metabolic oxidation, increasing the drug's half-life.
-
Scaffold for Novel Compounds: The carboxylic acid group is a versatile handle for further chemical modifications, such as amide bond formation, allowing for the attachment of this substituted phenyl ring to other molecular scaffolds. The chloro group can also participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build more complex molecular architectures.
-
Analogue of Anti-Inflammatory Drugs: While not a direct precursor, the 1-aryl-3-(trifluoromethyl)pyrazole motif present in the selective COX-2 inhibitor Celecoxib highlights the pharmaceutical industry's interest in trifluoromethylated aromatic structures for designing anti-inflammatory agents.[5] The synthesis of Celecoxib and its derivatives often involves trifluoromethylated intermediates, underscoring the importance of building blocks like the topic compound.[6][7]
The compound is also used as an intermediate in the synthesis of certain crop protection products and other specialized organic materials.[8]
Safety and Handling
As with any halogenated organic compound, proper safety protocols must be strictly followed when handling this compound.
-
Hazard Identification: The compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3]
-
Engineering Controls: All handling should be performed in a well-ventilated chemical fume hood to minimize inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear impermeable, chemical-resistant gloves (e.g., nitrile).
-
Skin Protection: A lab coat should be worn at all times.
-
-
Handling Procedures: Avoid generating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly valuable and specialized chemical intermediate. Its unique combination of a carboxylic acid handle, a stabilizing chloro group, and a pharmacologically significant trifluoromethyl group makes it a powerful tool for chemists in drug discovery and materials science. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in the development of next-generation chemical entities.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 654-98-8 | INDOFINE Chemical Company [indofinechemical.com]
- 3. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]
- 4. 2-Chloro-5-(trifluoromethyl)benzoic acid | 657-06-7 [chemicalbook.com]
- 5. zenodo.org [zenodo.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arveelabs.com [arveelabs.com]
A Comprehensive Technical Guide to the Solubility of 5-Chloro-2-(trifluoromethyl)benzoic Acid for Pharmaceutical Research
This guide provides an in-depth exploration of the solubility characteristics of 5-Chloro-2-(trifluoromethyl)benzoic acid, a compound of interest in medicinal chemistry and drug development. Recognizing the critical role of solubility in determining a drug candidate's bioavailability and formulation feasibility, this document offers a detailed framework for its assessment. While specific quantitative solubility data for this compound in a broad range of organic solvents is not extensively available in the public domain, this guide furnishes researchers with the foundational knowledge and robust experimental protocols necessary to generate this vital data.
The Strategic Imperative of Solubility in Drug Development
The journey of a new chemical entity (NCE) from discovery to a marketable therapeutic is fraught with challenges, with poor aqueous solubility being a primary hurdle. Insufficient solubility can lead to low bioavailability, erratic absorption, and ultimately, therapeutic inefficacy. For a molecule like this compound, which incorporates a lipophilic trifluoromethyl group, understanding its solubility profile across a spectrum of solvents is paramount for formulation development, toxicity studies, and predicting its behavior in biological systems. The trifluoromethyl group is often introduced into drug candidates to enhance metabolic stability and cell membrane permeability; however, this frequently comes at the cost of reduced aqueous solubility. Therefore, a thorough investigation of its solubility is not merely a routine characterization step but a critical component of risk mitigation in the drug development pipeline.
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is essential for interpreting its solubility behavior.
| Property | Value | Source |
| CAS Number | 654-98-8 | --INVALID-LINK-- |
| Molecular Formula | C₈H₄ClF₃O₂ | --INVALID-LINK-- |
| Molecular Weight | 224.56 g/mol | --INVALID-LINK-- |
| Melting Point | 84-85 °C | --INVALID-LINK-- |
| Appearance | White to off-white crystalline solid | General knowledge |
| Water Solubility | Very slightly soluble (0.29 g/L at 25 °C) | --INVALID-LINK-- |
Theoretical Framework: Factors Governing Solubility
The solubility of a solid in a liquid is a thermodynamic equilibrium process governed by the principle of "like dissolves like." Several factors influence the solubility of this compound:
-
Polarity of Solute and Solvent: The molecule possesses a polar carboxylic acid group capable of hydrogen bonding and a largely nonpolar aromatic ring substituted with a chlorine atom and a trifluoromethyl group. Its solubility will be highest in solvents with a polarity that is complementary to this amphiphilic nature.
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. However, the extent of this increase is compound and solvent-specific.
-
pH of the Medium: As a carboxylic acid, the ionization state of this compound is pH-dependent. In basic media, it will deprotonate to form a more polar and, consequently, more water-soluble carboxylate salt.
-
Crystalline Structure: The strength of the crystal lattice of the solid solute must be overcome by the solute-solvent interactions. Polymorphism, the existence of different crystal forms, can significantly impact solubility.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The gold standard for determining thermodynamic (equilibrium) solubility is the shake-flask method.[1] This method ensures that the solution is truly saturated with the solute.
Rationale for the Shake-Flask Method
The shake-flask method is favored for its simplicity and reliability in achieving a true equilibrium between the undissolved solid and the solution. This contrasts with kinetic solubility measurements, which are faster but can sometimes overestimate solubility due to the formation of supersaturated solutions.[2] For lead optimization and formulation development, thermodynamic solubility provides the most accurate and relevant data.
Detailed Experimental Protocol
This protocol outlines the steps to determine the solubility of this compound in various organic solvents.
Materials:
-
This compound (purity >98%)
-
Selected solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, water) of analytical grade
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled incubator
-
Syringe filters (0.22 µm, PTFE for organic solvents, PVDF for aqueous solutions)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC-UV or UV-Vis spectrophotometer
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure equilibrium is reached.[2]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles. Discard the first few drops of the filtrate to avoid any potential adsorption onto the filter membrane.[3]
-
Dilution: Accurately dilute the clear filtrate with the respective solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method (HPLC-UV or UV-Vis spectroscopy) to determine the concentration of the dissolved compound.
Visualization of the Experimental Workflow
Caption: Workflow for the Shake-Flask Solubility Determination.
Analytical Quantification Methods
Accurate quantification of the dissolved solute is critical for reliable solubility data. Both HPLC-UV and UV-Vis spectroscopy are suitable methods.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the preferred method due to its high specificity and ability to separate the analyte from any potential impurities or degradants.
Rationale for HPLC-UV: This technique offers superior selectivity and sensitivity compared to UV-Vis spectroscopy alone. A reversed-phase C18 column is typically effective for separating aromatic acids.
Illustrative HPLC-UV Method:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or phosphoric acid) to ensure the analyte is in its neutral form for better retention and peak shape. A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and acidified water.[4]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of a standard solution to find the λmax. For similar aromatic compounds, this is often in the 230-280 nm range.
-
Injection Volume: 10 µL
-
Quantification: Based on a calibration curve generated from standard solutions of known concentrations.
UV-Vis Spectroscopy
For a rapid and simpler analysis, UV-Vis spectroscopy can be employed, provided the compound has a distinct chromophore and there are no interfering substances.
Rationale for UV-Vis: This method is fast and requires less complex instrumentation. It is suitable for pure compounds in a non-absorbing solvent.
Illustrative UV-Vis Method:
-
Determine λmax: Scan a dilute solution of this compound in the chosen solvent from 200-400 nm to identify the wavelength of maximum absorbance (λmax).
-
Prepare Calibration Curve: Prepare a series of standard solutions of the compound in the same solvent with known concentrations. Measure the absorbance of each standard at the predetermined λmax.
-
Plot Calibration Curve: Plot absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.
-
Sample Analysis: Measure the absorbance of the appropriately diluted filtrate from the solubility experiment at the λmax.
-
Calculate Concentration: Determine the concentration of the unknown sample using the equation of the line from the calibration curve.
Data Presentation and Interpretation
The obtained solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Hypothetical Solubility Data for this compound at 25 °C:
| Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Water | 80.1 | To be determined | To be determined |
| Methanol | 32.7 | To be determined | To be determined |
| Ethanol | 24.5 | To be determined | To be determined |
| Acetone | 20.7 | To be determined | To be determined |
| Ethyl Acetate | 6.0 | To be determined | To be determined |
| Dichloromethane | 8.9 | To be determined | To be determined |
Note: This table is for illustrative purposes. The values need to be determined experimentally.
The data can then be analyzed to understand the relationship between solvent properties and the solubility of the compound, guiding the selection of appropriate solvents for formulation and further studies.
Conclusion
This guide provides a comprehensive framework for researchers to determine the solubility of this compound. By following the detailed protocols for the shake-flask method coupled with robust analytical techniques like HPLC-UV or UV-Vis spectroscopy, scientists can generate the high-quality, reliable data essential for advancing their drug discovery and development programs. The principles and methodologies outlined herein are designed to ensure scientific integrity and provide a solid foundation for making informed decisions in the pharmaceutical development process.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. enamine.net [enamine.net]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
The Trifluoromethyl Group: A Potent Modulator of Electronic Effects in Benzoic Acids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic systems is paramount to tailoring molecular properties. Among the arsenal of substituents available to the synthetic chemist, the trifluoromethyl (CF₃) group stands out for its profound and unique electronic influence. This guide provides a comprehensive exploration of the electronic effects of the trifluoromethyl group when appended to the benzoic acid scaffold, a fundamental building block in numerous pharmaceuticals and functional materials. We will delve into the mechanistic underpinnings of its electron-withdrawing nature, quantify its impact on acidity, and provide practical insights into the experimental determination of these effects. This document is intended to serve as a technical resource for researchers and professionals seeking to harness the power of the trifluoromethyl group in molecular design.[1][2][3]
The Electronic Nature of the Trifluoromethyl Group: A Tale of Induction
The trifluoromethyl group is a powerful electron-withdrawing substituent, a property that stems from the high electronegativity of the three fluorine atoms.[4][5][6] This potent electron-withdrawing capability is primarily exerted through a negative inductive effect (-I), where the electron density is pulled away from the aromatic ring through the sigma bond framework.[5][7] Unlike many other substituents, the trifluoromethyl group exhibits a negligible resonance effect. This is because the carbon-fluorine bonds do not have available lone pairs or pi-orbitals to participate in resonance delocalization with the aromatic system.[6][7]
The consequence of this strong inductive withdrawal is a significant polarization of the carbon-carbon bond connecting the CF₃ group to the benzene ring, leading to a decrease in electron density on the aromatic ring itself.[8] This deactivation of the aromatic ring has significant implications for its reactivity and the acidity of appended functional groups, such as the carboxylic acid in benzoic acid.[4][5]
Quantifying the Electronic Impact: pKa and Hammett Constants
The most direct and quantitative measure of the electronic effect of a substituent on the acidity of benzoic acid is its acid dissociation constant (Ka), or more conveniently, its logarithmic form, the pKa. The electron-withdrawing nature of the trifluoromethyl group stabilizes the negative charge of the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid.[6] This translates to a lower pKa value compared to unsubstituted benzoic acid.
The Hammett equation, a cornerstone of physical organic chemistry, provides a framework for quantifying the electronic influence of substituents on the reactivity and equilibrium of reactions involving benzene derivatives.[9][10] The equation is expressed as:
log(K/K₀) = σρ
where K is the equilibrium constant for the substituted reactant, K₀ is the equilibrium constant for the unsubstituted reactant, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that depends on the reaction type and conditions.[9]
For the ionization of benzoic acids, the substituent constant σ provides a direct measure of the electronic effect of the substituent. A positive σ value indicates an electron-withdrawing group that increases acidity, while a negative value signifies an electron-donating group. The trifluoromethyl group possesses significantly positive Hammett constants, reflecting its strong electron-withdrawing character.[11][12]
The following table summarizes the pKa and Hammett constants for benzoic acid and its trifluoromethyl-substituted derivatives:
| Compound | Substituent Position | pKa | Hammett Constant (σ) |
| Benzoic Acid | - | 4.20[13] | 0 |
| 2-(Trifluoromethyl)benzoic acid | ortho | ~3.3 (estimated) | - |
| 3-(Trifluoromethyl)benzoic acid | meta | 3.87 | 0.43[11] |
| 4-(Trifluoromethyl)benzoic acid | para | 3.69 (calculated)[6] | 0.54[11] |
Note: Experimental pKa values can vary slightly depending on the solvent and temperature. The pKa for the ortho isomer is often influenced by steric effects in addition to electronic effects.
Visualizing the Electronic Influence
The following diagram illustrates the inductive effect of the trifluoromethyl group on the electron density of the benzoic acid ring and the subsequent stabilization of the carboxylate anion.
Caption: Inductive electron withdrawal by the CF₃ group and its effect on acidity.
Implications in Drug Design and Medicinal Chemistry
The unique electronic properties of the trifluoromethyl group have made it an invaluable component in modern drug design.[1][2][3][4][14] Its introduction into a drug candidate can profoundly influence several key properties:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the CF₃ group are highly resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug.[1][4]
-
Increased Lipophilicity: The trifluoromethyl group generally increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes and reach its target.[1][4][15]
-
Modulation of Acidity/Basicity: As demonstrated with benzoic acid, the CF₃ group can significantly alter the pKa of nearby acidic or basic functional groups. This is crucial for optimizing a drug's ionization state at physiological pH, which affects its solubility, absorption, and target binding.
-
Improved Target Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can alter the electronic landscape of a molecule, leading to enhanced electrostatic or hydrophobic interactions with its biological target.[1]
Experimental Protocol: Potentiometric Determination of pKa
A reliable method for determining the pKa of a trifluoromethyl-substituted benzoic acid is through potentiometric titration.[16][17] This technique involves monitoring the pH of a solution of the acid as a standardized base is added incrementally.
Materials and Reagents:
-
Trifluoromethyl-substituted benzoic acid (e.g., 3-(Trifluoromethyl)benzoic acid)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water (boiled to remove dissolved CO₂)
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beaker (250 mL)
-
Volumetric flasks and pipettes
Experimental Workflow:
Caption: Workflow for the potentiometric determination of pKa.
Step-by-Step Methodology:
-
Preparation of the Acid Solution: Accurately weigh a known amount of the trifluoromethyl-substituted benzoic acid and dissolve it in a known volume of deionized water in a beaker.
-
Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution. Position the burette filled with the standardized NaOH solution above the beaker.
-
Initial pH Measurement: Record the initial pH of the acid solution.
-
Titration: Add the NaOH solution in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.
-
Data Collection: Continue the titration well past the equivalence point, which is characterized by a sharp increase in pH.
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point, which is the point of inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) against the average volume. The peak of this derivative plot corresponds to the equivalence point.
-
The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.
-
At the half-equivalence point, the concentrations of the acid and its conjugate base are equal, and according to the Henderson-Hasselbalch equation, the pH is equal to the pKa of the acid.[18]
-
Conclusion
The trifluoromethyl group exerts a powerful and predictable electronic effect on the benzoic acid scaffold, primarily through strong induction. This electron-withdrawing nature significantly increases the acidity of the carboxylic acid, a phenomenon that can be quantitatively assessed through pKa measurements and Hammett constants. The unique properties imparted by the CF₃ group, including enhanced metabolic stability and lipophilicity, have cemented its role as a critical substituent in the design of modern pharmaceuticals. A thorough understanding of its electronic effects is, therefore, essential for any scientist or researcher working in the fields of medicinal chemistry, drug discovery, and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. [PDF] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Semantic Scholar [semanticscholar.org]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Hammett equation - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. homepages.bluffton.edu [homepages.bluffton.edu]
- 12. researchgate.net [researchgate.net]
- 13. Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature [scirp.org]
- 14. researchgate.net [researchgate.net]
- 15. nbinno.com [nbinno.com]
- 16. asianpubs.org [asianpubs.org]
- 17. researchgate.net [researchgate.net]
- 18. brainly.com [brainly.com]
reactivity profile of 5-Chloro-2-(trifluoromethyl)benzoic acid
An In-depth Technical Guide to the Reactivity Profile of 5-Chloro-2-(trifluoromethyl)benzoic Acid
Foreword: Understanding the Molecular Architecture
This compound is a cornerstone building block for professionals in medicinal chemistry and materials science. Its utility is not accidental; it is a direct consequence of the electronic interplay between its three key functional components: the carboxylic acid, the chloro substituent, and the trifluoromethyl group. The trifluoromethyl (CF₃) group, a powerful electron-withdrawing moiety, significantly influences the molecule's lipophilicity, metabolic stability, and the reactivity of the aromatic ring.[1][2] This guide provides a comprehensive exploration of this molecule's reactivity, offering both mechanistic understanding and practical, field-proven protocols for its transformation.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and spectral properties is fundamental to its application in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 654-98-8 | [3][4] |
| Molecular Formula | C₈H₄ClF₃O₂ | [3] |
| Molecular Weight | 224.57 g/mol | [3][4] |
| Melting Point | 84-87 °C | [3][4] |
| Appearance | White to off-white solid | |
| IUPAC Name | This compound | [4] |
Table 2: Predicted Spectroscopic Signatures
| Technique | Expected Features |
| ¹H NMR | Three distinct signals in the aromatic region (approx. 7.5-8.2 ppm), exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. A broad singlet for the carboxylic acid proton (>10 ppm), which may be exchangeable with D₂O. |
| ¹³C NMR | Signals for eight distinct carbons. The CF₃ carbon will appear as a quartet due to coupling with fluorine. The carbonyl carbon will be significantly downfield (>165 ppm). Aromatic carbons attached to electron-withdrawing groups (Cl, CF₃, COOH) will show characteristic shifts. |
| IR Spectroscopy | A broad O-H stretch for the carboxylic acid (approx. 2500-3300 cm⁻¹). A sharp C=O stretch (approx. 1700 cm⁻¹). Strong C-F stretching bands (approx. 1100-1350 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak with an intensity of approximately one-third of the [M]⁺ peak, confirming the presence of a single chlorine atom. |
The Dichotomy of Reactivity: Electronic Effects of Substituents
The reactivity of the benzene ring is dominated by the strong, deactivating electronic effects of its substituents.
-
Trifluoromethyl (-CF₃) Group : This group is a powerful deactivator and meta-director for electrophilic aromatic substitution (SₑAr) due to its strong negative inductive effect (-I). For nucleophilic aromatic substitution (SₙAr), this same property makes it a potent activating group.
-
Chloro (-Cl) Group : As a halogen, it is a deactivator for SₑAr due to its -I effect, but it is an ortho, para-director because its lone pairs can donate electron density through a positive resonance effect (+R).
-
Carboxylic Acid (-COOH) Group : This is a deactivating, meta-directing group.
The combined effect renders the aromatic ring highly electron-deficient, making electrophilic attack challenging while significantly facilitating nucleophilic and cross-coupling reactions.
Caption: Overview of the primary reaction pathways for this compound.
Key Transformations and Protocols
Derivatization of the Carboxylic Acid Group
The carboxylic acid is the most accessible functional group for derivatization. Standard procedures for amidation, esterification, and conversion to acyl chlorides are highly effective.[5]
This protocol is a reliable method for forming amides, which are crucial in many pharmaceutical compounds.
-
Dissolution : Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Activator Addition : Add HATU (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq) to the solution. Stir for 15 minutes at room temperature to form the activated ester.
-
Amine Addition : Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.
-
Reaction Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting benzoic acid is consumed (typically 2-4 hours).
-
Work-up : Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for amide synthesis using HATU coupling.
Reactions at the Aromatic Ring
The electron-deficient nature of the ring makes it an excellent substrate for reactions that are typically challenging on electron-rich aromatics.
The chloro substituent is activated towards displacement by strong nucleophiles. The strong electron-withdrawing effect of the ortho-CF₃ and para-COOH groups stabilizes the negative charge in the intermediate Meisenheimer complex, lowering the activation energy for the reaction.[6][7]
Caption: Mechanism of Nucleophilic Aromatic Substitution (SₙAr).
Common nucleophiles include alkoxides, thiolates, and amines under high-temperature conditions. The reaction proceeds via an addition-elimination mechanism.[8]
Modern synthetic chemistry relies heavily on palladium-catalyzed cross-coupling to form C-C and C-N bonds. The C-Cl bond of this compound is an excellent handle for these transformations.
A) Suzuki-Miyaura Coupling
This reaction forms a new C-C bond by coupling the aryl chloride with an organoboron reagent.[9] Given the electron-deficient nature of the substrate, catalysts with electron-rich, bulky phosphine ligands are required to facilitate the initial oxidative addition step.[10]
-
Inert Atmosphere : To a reaction vessel, add this compound (1.0 eq), the desired boronic acid or ester (1.5 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (3.0 eq). Purge the vessel with an inert gas (Argon or Nitrogen).
-
Catalyst Addition : Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%) or a combination of Pd₂(dba)₃ (2.5 mol%) and a ligand like SPhos (10 mol%).
-
Solvent : Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water.
-
Heating : Heat the reaction mixture, typically between 80-110 °C, and stir vigorously.
-
Monitoring & Work-up : Monitor the reaction by LC-MS. Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification : Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
B) Buchwald-Hartwig Amination
This powerful reaction forms a C-N bond between the aryl chloride and a primary or secondary amine.[11][12] The reaction requires a palladium catalyst, a specialized phosphine ligand, and a strong, non-nucleophilic base.[13]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig Amination.
-
Inert Setup : In a glovebox or under an inert atmosphere, charge an oven-dried flask with the palladium precatalyst (e.g., G3-XPhos, 2 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu or LHMDS, 1.5 eq).
-
Reactant Addition : Add this compound (1.0 eq) and the amine coupling partner (1.2 eq).
-
Solvent : Add anhydrous, degassed toluene or dioxane.
-
Reaction Conditions : Seal the vessel and heat to 90-110 °C with stirring.
-
Monitoring : Monitor the formation of the product by LC-MS. Note that the carboxylic acid may be deprotonated under these basic conditions.
-
Work-up : Cool the reaction, quench carefully by adding saturated NH₄Cl solution, and extract with ethyl acetate. Acidify the aqueous layer with 1M HCl to protonate the product before extraction if necessary.
-
Purification : Dry, concentrate, and purify the product using column chromatography.
Conclusion: A Versatile Scaffold for Innovation
This compound presents a fascinating case study in molecular reactivity. The strong electron-withdrawing nature of the trifluoromethyl group deactivates the molecule towards classical electrophilic substitution but strategically activates it for modern synthetic transformations. Its carboxylic acid handle allows for straightforward derivatization, while the activated C-Cl bond serves as a key linchpin for advanced SₙAr and palladium-catalyzed cross-coupling reactions. For researchers in drug discovery and materials science, a deep understanding of this reactivity profile is essential for leveraging this molecule's full potential in the design and synthesis of novel, high-value compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]
- 4. This compound | 654-98-8 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. jk-sci.com [jk-sci.com]
The Genesis of a Key Building Block: A Technical Guide to the Discovery and Synthesis of 5-Chloro-2-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-2-(trifluoromethyl)benzoic acid, a seemingly unassuming molecule, holds a significant position in the landscape of modern medicinal and agricultural chemistry. Its unique substitution pattern, featuring both a chloro and a trifluoromethyl group, imparts desirable properties to a wide range of biologically active compounds. This in-depth technical guide navigates the historical journey of its discovery and the evolution of its synthesis, providing a comprehensive resource for researchers and professionals in the field. From early explorations in the mid-20th century to the sophisticated and optimized methodologies of today, this document details the scientific rationale behind various synthetic strategies, offering a critical understanding of the chemistry that underpins the availability of this crucial chemical intermediate.
Introduction: The Strategic Importance of a Halogenated Benzotrifluoride
The strategic placement of a chlorine atom and a trifluoromethyl (CF3) group on a benzoic acid scaffold creates a molecule with a unique combination of steric and electronic properties. The trifluoromethyl group, a powerful electron-withdrawing moiety, significantly influences the acidity of the carboxylic acid and enhances the lipophilicity and metabolic stability of molecules into which it is incorporated. The chlorine atom further modulates the electronic environment and provides an additional site for synthetic diversification. This synergistic interplay of substituents has made this compound a sought-after building block in the synthesis of pharmaceuticals and agrochemicals. Its presence in the core structure of numerous developmental and marketed products underscores its importance in the pursuit of novel and effective chemical entities.
The Dawn of an Era: Early Explorations and the First Syntheses
The precise first synthesis of this compound is not prominently documented in readily available literature, suggesting its emergence as a compound of interest likely arose from broader investigations into halogenated benzotrifluorides for various applications. The mid-20th century saw a surge in research into fluorinated organic compounds, driven by the unique properties they conferred upon molecules.
One of the earliest relevant publications that sheds light on the synthesis of structurally similar compounds is the 1969 paper by D.E. Welch and R.R. Baron in the Journal of Medicinal Chemistry, titled "Trifluoromethylbenzanilides as anticoccidial agents"[1]. This work, focused on the development of new treatments for coccidiosis, a parasitic disease in poultry, detailed the synthesis of various trifluoromethyl-substituted benzanilides. While the paper does not explicitly describe the synthesis of this compound, it establishes the contemporary interest in this class of compounds for biological applications and outlines the general synthetic strategies of the time.
The early synthetic approaches to compounds of this nature were often multi-step sequences, relying on classical aromatic chemistry. These routes, while foundational, often suffered from limitations such as harsh reaction conditions, moderate yields, and the formation of isomeric mixtures that were challenging to separate.
A plausible early synthetic strategy would have likely involved the following key transformations:
-
Halogenation of a Benzotrifluoride Precursor: Starting from a suitable benzotrifluoride, direct halogenation could introduce the chlorine atom onto the aromatic ring. However, controlling the regioselectivity of this reaction would have been a significant challenge.
-
Functional Group Interconversion: Another approach would involve the introduction of the carboxylic acid group at a later stage, for instance, through the oxidation of a corresponding toluene derivative or the hydrolysis of a nitrile.
These early methods, while not always efficient, laid the groundwork for the more refined and sophisticated synthetic routes that would follow.
The Evolution of Synthesis: Modern and Optimized Methodologies
The demand for this compound as a key intermediate has driven the development of more efficient and scalable synthetic routes. Modern approaches often prioritize high yields, regioselectivity, and operational simplicity. Below are some of the key methodologies that have emerged.
Ortho-Lithiation and Carboxylation
A powerful and regioselective method for the synthesis of this compound involves the directed ortho-lithiation of 4-chlorobenzotrifluoride. The trifluoromethyl group is a moderate ortho-directing group, facilitating the deprotonation at the C2 position by a strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA). The resulting aryllithium species is then quenched with carbon dioxide (in the form of dry ice or CO2 gas) to introduce the carboxylic acid functionality.
Experimental Protocol: Synthesis via Ortho-Lithiation
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a solution of 4-chlorobenzotrifluoride in a dry aprotic solvent (e.g., tetrahydrofuran, diethyl ether).
-
Cooling: The reaction mixture is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Lithiation: A solution of n-butyllithium in hexanes is added dropwise to the stirred solution, maintaining the temperature below -70 °C. The reaction is stirred at this temperature for a specified period to ensure complete lithiation.
-
Carboxylation: An excess of crushed dry ice is added portion-wise to the reaction mixture. Alternatively, a stream of dry carbon dioxide gas is bubbled through the solution. The reaction is allowed to warm to room temperature overnight.
-
Work-up: The reaction is quenched with water, and the aqueous layer is acidified with a strong acid (e.g., HCl) to a pH of approximately 1-2.
-
Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.
This method offers excellent regioselectivity and generally provides good yields.
Diagram of the Ortho-Lithiation Pathway:
Caption: Synthetic pathway via directed ortho-lithiation.
Grignard Reaction and Carboxylation
An alternative and widely used approach involves the formation of a Grignard reagent from a suitably substituted halo-benzotrifluoride, followed by carboxylation. For instance, starting from 2-bromo-4-chlorobenzotrifluoride, reaction with magnesium metal in a suitable ether solvent (e.g., THF, diethyl ether) generates the corresponding Grignard reagent. This organometallic intermediate is then reacted with carbon dioxide to yield the desired benzoic acid.
Experimental Protocol: Synthesis via Grignard Reaction
-
Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, magnesium turnings are activated (e.g., with a small crystal of iodine). A solution of 2-bromo-4-chlorobenzotrifluoride in dry THF is added dropwise to the magnesium, initiating the Grignard reaction. The reaction is typically maintained at a gentle reflux.
-
Carboxylation: The freshly prepared Grignard reagent is cooled and then added to a slurry of dry ice in THF, or carbon dioxide gas is bubbled through the solution.
-
Work-up and Purification: The reaction is quenched with aqueous acid, and the product is extracted and purified as described in the ortho-lithiation protocol.
The success of this method hinges on the selective formation of the Grignard reagent at the more reactive carbon-bromine bond in the presence of the carbon-chlorine bond.
Diagram of the Grignard Reaction Pathway:
Caption: Synthesis utilizing a Grignard reagent intermediate.
Oxidation of Toluene Derivatives
The oxidation of a corresponding methyl-substituted precursor, 5-chloro-2-(trifluoromethyl)toluene, provides another viable route. Strong oxidizing agents, such as potassium permanganate (KMnO4) or chromic acid, can effectively convert the methyl group to a carboxylic acid.
Experimental Protocol: Oxidation of a Toluene Derivative
-
Reaction Setup: 5-Chloro-2-(trifluoromethyl)toluene is suspended in an aqueous solution, often with a co-solvent.
-
Oxidation: Potassium permanganate is added portion-wise to the heated reaction mixture. The reaction is monitored by the disappearance of the purple color of the permanganate.
-
Work-up: After the reaction is complete, the manganese dioxide byproduct is filtered off. The filtrate is acidified to precipitate the carboxylic acid.
-
Purification: The crude product is collected by filtration and can be further purified by recrystallization.
This method is advantageous when the starting toluene derivative is readily available.
Diagram of the Oxidation Pathway:
Caption: Synthesis through oxidation of the corresponding toluene.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
| Ortho-Lithiation | 4-Chlorobenzotrifluoride | n-BuLi, CO2 | High regioselectivity, Good yields | Requires cryogenic temperatures, Moisture-sensitive reagents |
| Grignard Reaction | 2-Bromo-4-chlorobenzotrifluoride | Mg, CO2 | Utilizes readily available starting materials, Good yields | Potential for side reactions (e.g., Wurtz coupling), Requires careful initiation |
| Oxidation | 5-Chloro-2-(trifluoromethyl)toluene | KMnO4 or other strong oxidants | Operationally simple, Can be cost-effective if starting material is cheap | Use of stoichiometric amounts of strong oxidants can be environmentally challenging, Potential for over-oxidation |
Conclusion: A Versatile Building Block for Future Discoveries
The journey of this compound from a compound likely first synthesized in the pursuit of new agrochemicals to a cornerstone building block in modern drug discovery is a testament to the enduring importance of fundamental synthetic chemistry. The evolution of its synthesis from classical, often low-yielding methods to highly efficient and regioselective modern protocols has been crucial in enabling its widespread use. As researchers continue to explore the vast chemical space in search of novel therapeutics and advanced materials, the strategic application of this compound is poised to remain a key enabler of innovation. A thorough understanding of its synthesis history and the various methodologies for its preparation is, therefore, an invaluable asset for any scientist working at the forefront of chemical synthesis and its applications.
References
An In-depth Technical Guide to the Safe Handling and Application of 5-Chloro-2-(trifluoromethyl)benzoic Acid
This guide provides comprehensive safety protocols and handling instructions for 5-Chloro-2-(trifluoromethyl)benzoic acid, tailored for researchers, scientists, and professionals in drug development. Moving beyond standard safety data sheets, this document elucidates the causal relationships between the compound's chemical properties and the necessary safety measures, ensuring a self-validating system of laboratory practice.
Compound Profile and Strategic Importance
This compound (CAS No. 654-98-8) is a vital building block in modern medicinal chemistry and materials science.[1][2] Its trifluoromethyl group enhances metabolic stability and lipophilicity in drug candidates, while the chloro and carboxylic acid moieties provide versatile handles for synthetic transformations.[3][4] This unique combination of functional groups makes it a valuable precursor for a range of bioactive molecules, including those with applications as kinase inhibitors and for the treatment of tuberculosis.[5][6] However, these same properties necessitate a thorough understanding of its reactivity and toxicology to ensure safe handling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₄ClF₃O₂ | [2] |
| Molecular Weight | 224.56 g/mol | [7] |
| Appearance | White to off-white crystalline solid/powder | [8] |
| Melting Point | 84-85 °C | [2] |
| Boiling Point | ~323.65 °C (estimated) | [9] |
| Solubility | Insoluble in water; soluble in organic solvents. | [9] |
Hazard Identification and Risk Assessment
The primary hazards associated with this compound are skin and eye irritation, and potential allergic skin reactions.[2] The acidic nature of the carboxylic acid group contributes to its corrosive properties, while the halogenated aromatic structure can cause irritation upon contact. The trifluoromethyl group is a strong electron-withdrawing group, which can influence the compound's reactivity and biological interactions.[5][10]
Globally Harmonized System (GHS) Classification
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[11]
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[11]
-
Skin Sensitization (Category 1): H317 - May cause an allergic skin reaction.[2]
-
Specific Target Organ Toxicity (Single Exposure) (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[11]
A thorough risk assessment is mandatory before commencing any work with this compound. The following diagram outlines a logical workflow for this process.
Caption: Risk assessment workflow for handling this compound.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is crucial to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
-
Ventilation: All manipulations of this compound, especially those involving the solid powder or heating, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[12]
-
Designated Area: Establish a designated area for working with this compound to prevent cross-contamination.[13]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.[12]
-
Skin Protection: A flame-retardant lab coat and closed-toe shoes are required. Use nitrile gloves for incidental contact. For prolonged handling, consider heavier-duty gloves and consult the manufacturer's compatibility chart.[14]
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[14]
Storage
-
Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[14]
-
Segregate from incompatible materials such as strong bases, oxidizing agents, and reducing agents to prevent vigorous reactions.[15]
-
Store below eye level to minimize the risk of spills and container damage.[13]
Experimental Protocols
Weighing and Dispensing Solid this compound
-
Preparation: Don all required PPE. Ensure the chemical fume hood is operational and the work area is decontaminated.
-
Dispensing: Conduct all weighing and dispensing activities within the fume hood. Use a spatula to carefully transfer the solid, avoiding the generation of dust.
-
Container Handling: Keep the container tightly sealed when not in use. Clean any residue from the exterior of the container before returning it to storage.
-
Cleanup: Decontaminate the balance and surrounding surfaces with a suitable solvent (e.g., 70% ethanol) followed by water. Dispose of all contaminated wipes as hazardous waste.
Use in a Typical Acylation Reaction
This compound is often converted to its more reactive acid chloride for use in acylation reactions.
-
Reaction Setup: Assemble the reaction apparatus within a chemical fume hood. Purge the system with an inert gas (e.g., nitrogen or argon) if the reaction is moisture-sensitive.
-
Reagent Addition: Slowly add thionyl chloride or oxalyl chloride to a solution of this compound in an appropriate solvent (e.g., dichloromethane or toluene) at a controlled temperature.
-
Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup: Upon completion, quench the reaction carefully by slowly adding it to a cold, aqueous solution (e.g., saturated sodium bicarbonate) to neutralize excess acid and acidic byproducts.
-
Extraction and Purification: Extract the product into an organic solvent, dry the organic layer, and purify the product using standard techniques such as column chromatography or recrystallization.
Emergency Procedures
Prompt and appropriate action is critical in the event of an emergency.
Spill Response
The following diagram outlines the decision-making process for responding to a spill.
Caption: Decision tree for responding to a spill of this compound.
Detailed Spill Cleanup Protocol (Minor Spill):
-
Alert and Secure: Alert personnel in the immediate area and restrict access.[10]
-
PPE: Don two pairs of nitrile gloves, safety goggles, a lab coat, and if necessary, a respirator.[16]
-
Containment: Gently cover the spill with a dry absorbent material like vermiculite or sand to prevent the powder from becoming airborne.[17]
-
Collection: Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste. Avoid creating dust.[17]
-
Decontamination: Wipe the spill area with a damp cloth or paper towel, starting from the outside and working inwards. Follow with a decontamination solution (e.g., mild soap and water), and then a final water rinse.[18]
-
Waste Disposal: All contaminated materials, including PPE, must be placed in a sealed bag and disposed of as halogenated organic waste.[11]
First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[19]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[19]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[19]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[19]
Reactivity and Stability
The reactivity of this compound is governed by its functional groups. The carboxylic acid can undergo typical reactions such as esterification and amidation. The trifluoromethyl group is a strong deactivator for electrophilic aromatic substitution.[20]
-
Incompatible Materials: Strong bases, oxidizing agents, and reducing agents.[15]
-
Hazardous Decomposition Products: Thermal decomposition may produce toxic and corrosive fumes, including carbon oxides, hydrogen chloride, and hydrogen fluoride.[21][22]
Waste Disposal
All waste containing this compound must be treated as hazardous.
-
Segregation: Collect waste in a dedicated, labeled container for halogenated organic waste. Do not mix with non-halogenated waste, as this can complicate disposal and recycling processes.[11]
-
Containerization: Use a chemically resistant, sealable container.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office. All disposal must comply with local, state, and federal regulations.[23]
Environmental Fate and Toxicology
-
Environmental Persistence: Halogenated and trifluoromethylated aromatic compounds can be persistent in the environment. Biodegradation is generally slow, particularly under anaerobic conditions.[9][24]
-
Toxicology: The primary toxicological concerns are irritation and sensitization. The mechanism of toxicity for halogenated aromatic compounds can be complex and may involve interactions with cellular receptors.[1][25] More specific toxicological data for this compound is limited, necessitating a cautious approach to handling.
Conclusion
This compound is a valuable compound in research and development, but its safe and effective use hinges on a comprehensive understanding of its hazards and the implementation of robust safety protocols. By following the detailed guidelines in this document, researchers can mitigate risks and maintain a safe laboratory environment.
References
- 1. Mechanism of action of toxic halogenated aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. homework.study.com [homework.study.com]
- 11. Chemical Waste Containers for Chemical Waste Disposal - RiskAssess [riskassess.com.au]
- 12. SOP: Corrosives | PennEHRS [ehrs.upenn.edu]
- 13. ehs.stanford.edu [ehs.stanford.edu]
- 14. research.arizona.edu [research.arizona.edu]
- 15. research.wayne.edu [research.wayne.edu]
- 16. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 17. ehs.utk.edu [ehs.utk.edu]
- 18. acs.org [acs.org]
- 19. Spill Cleanup – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 20. m.youtube.com [m.youtube.com]
- 21. Formation of chlorinated aromatic hydrocarbons by thermal decomposition of vinylidene chloride polymer (Journal Article) | OSTI.GOV [osti.gov]
- 22. royalsocietypublishing.org [royalsocietypublishing.org]
- 23. acs.org [acs.org]
- 24. Detection and degradation technology of environmental persistent trifluoromethyl pollutants - Wechem [m.wechemglobal.com]
- 25. Mechanism of action of toxic halogenated aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic data of 5-Chloro-2-(trifluoromethyl)benzoic acid (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Chloro-2-(trifluoromethyl)benzoic Acid
For researchers, chemists, and professionals in drug development, a thorough understanding of a molecule's structural and electronic properties is paramount. This compound (CAS No. 654-98-8) is a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. Its unique substitution pattern—featuring a carboxylic acid, a chlorine atom, and a trifluoromethyl group—gives rise to a distinct spectroscopic fingerprint.
This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra for this specific isomer, this document leverages established spectroscopic principles and data from analogous structures to provide a robust, predictive framework for its characterization. This approach not only serves as a valuable reference for identification but also deepens the understanding of structure-property relationships.
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Expertise & Experience: The 'Why' Behind the Predictions
The predicted chemical shifts and coupling patterns are governed by the electronic effects of the substituents on the benzene ring. The -COOH group is a meta-directing deactivator, while the -Cl atom is an ortho-, para-directing deactivator. The -CF₃ group is a powerful electron-withdrawing group and a meta-director. The interplay of these effects dictates the electron density around each nucleus, which in turn determines its resonance frequency (chemical shift).
¹H NMR Spectroscopy
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring.
-
H-3: This proton is ortho to the strongly electron-withdrawing -CF₃ group, which will shift it significantly downfield. It will appear as a doublet, split by the adjacent H-4.
-
H-4: This proton is situated between H-3 and the chlorine atom at C-5. It is expected to appear as a doublet of doublets, split by both H-3 and H-6.
-
H-6: This proton is ortho to the chlorine atom and meta to the -CF₃ group. It will be the most upfield of the aromatic protons and will appear as a doublet, split by H-4.
-
-COOH Proton: The carboxylic acid proton is acidic and its chemical shift is highly dependent on concentration and solvent. It typically appears as a broad singlet far downfield.
Table 1: Predicted ¹H NMR Peak Assignments (500 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| COOH | 10.0 - 12.0 | br s | - |
| H-3 | ~ 7.8 - 8.0 | d | ~ 8.5 |
| H-4 | ~ 7.6 - 7.7 | dd | ~ 8.5, 2.0 |
| H-6 | ~ 7.5 - 7.6 | d | ~ 2.0 |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show eight distinct signals: six for the aromatic carbons, one for the carboxylic acid carbon, and one for the trifluoromethyl carbon.
-
Carboxylic Acid Carbon (C=O): This carbon is highly deshielded and will appear significantly downfield.
-
Aromatic Carbons (C1-C6): The chemical shifts are influenced by the attached substituents. C-2, bonded to the -CF₃ group, and C-5, bonded to the -Cl, will be significantly affected. The -CF₃ carbon will also show a characteristic quartet splitting pattern due to coupling with the three fluorine atoms.
-
Trifluoromethyl Carbon (-CF₃): This carbon will exhibit a large chemical shift and will be split into a quartet by the three directly attached fluorine atoms (¹JCF).
Table 2: Predicted ¹³C NMR Peak Assignments (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F) |
|---|---|---|
| C=O | ~ 168 - 172 | s |
| C1 | ~ 130 - 133 | s |
| C2 | ~ 128 - 131 | q (²JCF ≈ 30-35 Hz) |
| C3 | ~ 134 - 136 | s |
| C4 | ~ 131 - 133 | s |
| C5 | ~ 135 - 138 | s |
| C6 | ~ 126 - 128 | s |
| CF₃ | ~ 122 - 125 | q (¹JCF ≈ 270-280 Hz) |
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine-containing group. For this compound, a single signal is expected for the three equivalent fluorine atoms of the -CF₃ group. Its chemical shift is a key identifier. Aromatic trifluoromethyl groups typically resonate in the range of -60 to -65 ppm relative to CFCl₃.
Table 3: Predicted ¹⁹F NMR Peak Assignment (470 MHz, CDCl₃)
| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|
| -CF₃ | ~ -62 to -64 | s |
Experimental Protocol: NMR Data Acquisition
Trustworthiness through Self-Validation: A rigorous and well-documented protocol ensures data reliability.
-
Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for ¹H and ¹³C).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire the ¹⁹F spectrum, typically proton-decoupled. Use an appropriate reference standard if necessary, although modern spectrometers can internally reference.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is ideal for identifying the key functional groups within a molecule by measuring the vibrations of chemical bonds.
Expertise & Experience: Correlating Vibrations with Structure
The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid, the trifluoromethyl group, and the substituted benzene ring. The presence of hydrogen bonding in the solid state (as a dimer) will significantly broaden the O-H stretching band of the carboxylic acid.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 2500-3300 | O-H stretch (H-bonded) | Carboxylic Acid | Broad, Strong |
| ~ 1700-1720 | C=O stretch | Carboxylic Acid | Strong, Sharp |
| ~ 1600, 1475 | C=C stretch | Aromatic Ring | Medium |
| ~ 1200-1350 | C-O stretch / O-H bend | Carboxylic Acid | Strong |
| ~ 1100-1200 | C-F stretch | Trifluoromethyl | Very Strong |
| ~ 1000-1100 | C-Cl stretch | Aryl Halide | Medium-Weak |
| ~ 800-900 | C-H out-of-plane bend | Aromatic Ring | Strong |
Experimental Protocol: IR Spectrum Acquisition (ATR Method)
Trustworthiness through Self-Validation: The Attenuated Total Reflectance (ATR) method is rapid and requires minimal sample preparation, reducing the risk of contamination.
-
Background Spectrum: Ensure the ATR crystal (e.g., diamond) is clean. Collect a background spectrum of the empty crystal. This is crucial for correcting for atmospheric H₂O and CO₂.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal surface.
-
Sample Spectrum: Collect the sample spectrum. The instrument software will automatically ratio it against the background to produce the final transmittance or absorbance spectrum.
-
Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) and a soft cloth after analysis.
Caption: Standard workflow for ATR-FTIR analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.
Expertise & Experience: Predicting Fragmentation Pathways
In an electron ionization (EI) mass spectrometer, this compound will first form a molecular ion ([M]⁺•). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), the molecular ion will appear as two peaks, [M]⁺• and [M+2]⁺•, separated by two mass units, with the [M+2]⁺• peak having about one-third the intensity of the [M]⁺• peak. This isotopic pattern is a key diagnostic feature.
The molecular ion is expected to undergo fragmentation through several predictable pathways. The most common fragmentation for benzoic acids is the loss of the hydroxyl radical (•OH) followed by the loss of carbon monoxide (CO).
Table 5: Predicted Key Ions in EI-Mass Spectrum
| m/z | Ion Formula | Description |
|---|---|---|
| 224/226 | [C₈H₄ClF₃O₂]⁺• | Molecular Ion (M⁺•) |
| 207/209 | [C₈H₃ClF₃O]⁺ | Loss of •OH |
| 179/181 | [C₇H₃ClF₃]⁺ | Loss of •OH and CO |
| 144 | [C₇H₄Cl]⁺ | Loss of •CF₃ from [C₈H₄Cl F₃]⁺ (rearranged) |
| 111 | [C₆H₄Cl]⁺ | Loss of COOH and CF₃ (rearranged) |
Proposed Fragmentation Pathway
Caption: Simplified EI-MS fragmentation pathway.
Experimental Protocol: Mass Spectrum Acquisition (LC-MS with ESI)
Trustworthiness through Self-Validation: Electrospray ionization (ESI) is a soft ionization technique commonly coupled with liquid chromatography (LC) that is well-suited for polar molecules like carboxylic acids.
-
Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an LC-MS system equipped with an ESI source.
-
Ionization Mode: Given the acidic nature of the molecule, negative ion mode ([M-H]⁻) is often preferred as it will readily deprotonate to form a stable carboxylate anion. Positive ion mode ([M+H]⁺) can also be used.
-
Data Acquisition: Infuse the sample directly or inject it through an LC column into the mass spectrometer. Acquire a full scan spectrum to identify the molecular ion.
-
Tandem MS (MS/MS): To confirm the structure, perform a tandem MS experiment by isolating the parent ion ([M-H]⁻ or [M+H]⁺) and fragmenting it to observe characteristic daughter ions.
Conclusion
This guide provides a detailed, predictive overview of the key spectroscopic data for this compound. By understanding the expected ¹H, ¹³C, and ¹⁹F NMR shifts, the characteristic IR absorption bands, and the likely mass spectrometric fragmentation patterns, researchers are well-equipped to identify and characterize this molecule with a high degree of confidence. The provided protocols outline the best practices for acquiring high-quality, reliable data, ensuring scientific integrity in any research or development setting.
role of 5-Chloro-2-(trifluoromethyl)benzoic acid in organic synthesis
An In-Depth Technical Guide to the Role of 5-Chloro-2-(trifluoromethyl)benzoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a halogenated aromatic carboxylic acid, has emerged as a pivotal building block in modern organic synthesis. Its unique substitution pattern, featuring an electron-withdrawing trifluoromethyl group and a chlorine atom, imparts desirable physicochemical properties to derivative molecules, including enhanced lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the synthesis, key chemical transformations, and strategic applications of this compound in the design and synthesis of complex organic molecules, with a particular focus on the pharmaceutical and agrochemical industries. Detailed experimental protocols for its principal reactions, including esterification, amidation, and its utility in cross-coupling reactions, are presented, underpinned by mechanistic insights and practical considerations for the synthetic chemist.
Introduction: The Strategic Importance of Fluorinated Building Blocks
The introduction of fluorine and fluorinated groups into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate a molecule's electronic properties, pKa, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1][2] this compound (CAS No: 654-98-8) serves as a prime example of a strategically designed building block that leverages these benefits.
| Property | Value |
| Molecular Formula | C₈H₄ClF₃O₂ |
| Molecular Weight | 224.57 g/mol |
| Melting Point | 84-85 °C |
| Appearance | White to off-white crystalline solid |
The presence of the chlorine atom provides an additional site for synthetic diversification, particularly through transition-metal-catalyzed cross-coupling reactions, further expanding its utility. This guide will explore the synthetic pathways originating from this versatile reagent, highlighting its role in the creation of high-value compounds.
Synthesis of this compound
While commercially available, understanding the synthesis of this compound provides context for its reactivity and potential impurities. A common industrial route involves the ortho-lithiation of p-chlorobenzotrifluoride, followed by carboxylation with carbon dioxide.
Caption: Synthetic pathway to this compound.
This method allows for the regioselective introduction of the carboxylic acid group ortho to the trifluoromethyl group, driven by the directing effect of the CF₃ group.[3]
Key Chemical Transformations and Applications
The reactivity of this compound is dominated by its carboxylic acid functionality and the chloro-substituted aromatic ring. These two handles allow for a diverse range of chemical transformations.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety is readily converted into a variety of functional groups, most commonly esters and amides, which are often key linkages in bioactive molecules.
Esterification is a fundamental transformation, often employed to protect the carboxylic acid, modify solubility, or as a key pharmacophoric element. The Fischer-Speier esterification is a classical and effective method.
Caption: Fischer-Speier esterification of the title compound.
Experimental Protocol: Synthesis of Methyl 5-chloro-2-(trifluoromethyl)benzoate
-
To a 100 mL round-bottom flask containing this compound (5.0 g, 22.2 mmol), add methanol (50 mL).
-
Carefully add concentrated sulfuric acid (0.5 mL) to the stirred suspension.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purify by flash column chromatography (hexanes/ethyl acetate gradient) to yield Methyl 5-chloro-2-(trifluoromethyl)benzoate as a colorless oil.
| Product | Yield | ¹H NMR (CDCl₃, 400 MHz) δ | ¹³C NMR (CDCl₃, 101 MHz) δ |
| Methyl 5-chloro-2-(trifluoromethyl)benzoate | >95% | 7.95 (d, J=2.3 Hz, 1H), 7.65 (dd, J=8.6, 2.3 Hz, 1H), 7.50 (d, J=8.6 Hz, 1H), 3.95 (s, 3H) | 165.2, 135.0, 132.6, 131.8, 128.9 (q, J=31.3 Hz), 127.4, 123.0 (q, J=274.5 Hz), 52.9 |
Amide bond formation is one of the most frequently utilized reactions in drug discovery. This compound can be coupled with a wide range of amines using standard coupling reagents or via the corresponding acyl chloride.
A. Amidation via Acyl Chloride
For less reactive amines or to drive the reaction to completion, conversion to the more reactive acyl chloride is often the preferred method.
References
Methodological & Application
Foreword: The Strategic Importance of Trifluoromethylated Aromatics in Modern Chemistry
An Application Guide for the Synthesis of 5-Chloro-2-(trifluoromethyl)benzoic Acid and Its Derivatives
The incorporation of fluorine and fluorine-containing functional groups into organic molecules has become a cornerstone of modern drug discovery and materials science.[1] Among these, the trifluoromethyl (-CF3) group is particularly influential due to its unique electronic properties and steric profile.[2] The strong electron-withdrawing nature of the -CF3 group significantly alters the acidity, basicity, and reactivity of neighboring functional groups.[2][3] Furthermore, its high lipophilicity and metabolic stability can profoundly enhance the pharmacokinetic and pharmacodynamic profiles of bioactive compounds.[4]
This compound is a valuable bifunctional building block that combines the features of a chlorinated aromatic ring, a trifluoromethyl group, and a carboxylic acid handle. This specific arrangement of substituents makes it a highly sought-after intermediate for synthesizing a diverse range of complex molecules, including pharmaceuticals and agrochemicals.[5][6][7] This guide provides an in-depth exploration of the primary synthetic strategies for accessing this key intermediate and its derivatives, offering detailed, field-proven protocols for researchers and drug development professionals.
Part 1: Foundational Synthetic Strategies and Mechanistic Considerations
The synthesis of substituted benzotrifluorides is not always trivial. The deactivating effect of the -CF3 group on the aromatic ring poses challenges for traditional electrophilic aromatic substitution reactions.[3] Therefore, synthetic strategies must be chosen carefully, often relying on either the construction of the aromatic ring with the -CF3 group already in place or highly specific C-H functionalization or halogen-metal exchange reactions.
Strategy A: Ortho-Directed Metalation and Carboxylation
One of the most powerful and direct methods for introducing a carboxylic acid group ortho to an existing substituent is directed ortho-metalation (DoM). This strategy leverages the ability of a heteroatom-containing group to direct a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. While the -CF3 group itself is not a directing group, in a molecule like 4-chloro-1-(trifluoromethyl)benzene, the steric and electronic environment allows for selective lithiation at the C2 position, which is situated between the chloro and trifluoromethyl groups. The resulting aryllithium species is a potent nucleophile that can readily react with an electrophile like carbon dioxide (in the form of dry ice) to form the desired carboxylate, which is then protonated upon acidic workup. A similar strategy has been successfully employed for related isomers, highlighting its robustness.[8]
Strategy B: Oxidation of Benzylic Precursors
An alternative and equally viable approach involves the oxidation of a precursor where the desired carbon framework is already established. This multi-step route typically begins with a functionalized benzyl alcohol or benzaldehyde. For instance, (5-Chloro-2-(trifluoromethyl)phenyl)methanol can be oxidized to the corresponding aldehyde, which is then further oxidized to the target carboxylic acid. The initial oxidation of the alcohol to the aldehyde can be achieved using a variety of reagents, with pyridinium chlorochromate (PCC) being a classic and reliable choice. The subsequent oxidation of the aldehyde to the carboxylic acid can be performed using numerous methods, including modern photocatalytic techniques that offer mild, green, and highly efficient transformations under visible light irradiation.[9]
Diagram of Synthetic Pathways
The following diagram illustrates the two primary synthetic funnels discussed for accessing the target molecule and its amide derivative.
Caption: High-level overview of the primary synthetic routes.
Part 2: Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and rationale. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis via Ortho-Directed Lithiation and Carboxylation
This protocol describes the synthesis from commercially available 4-chloro-1-(trifluoromethyl)benzene. The key to success is the rigorous exclusion of atmospheric moisture and oxygen during the formation and reaction of the aryllithium intermediate.
Caption: Step-by-step workflow for the lithiation/carboxylation protocol.
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of dry nitrogen.
-
Reagent Charging: To the flask, add anhydrous tetrahydrofuran (THF, 10 mL per 1 mmol of starting material) via syringe. Then, add N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.5 equivalents) and 4-chloro-1-(trifluoromethyl)benzene (1.0 equivalent).
-
Cooling and Lithiation: Cool the stirred solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.2 equivalents, typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: After the addition is complete, stir the resulting solution at -78 °C for 2 hours. The formation of the aryllithium species may be accompanied by a color change.
-
Carboxylation (Quenching): In a separate beaker, place an excess of freshly crushed dry ice (solid CO₂). Quickly and carefully pour the cold reaction mixture onto the dry ice with vigorous stirring.
-
Causality Note: This "inverse quench" (adding reagent to excess electrophile) minimizes side reactions of the highly reactive aryllithium.
-
-
Workup: Allow the mixture to warm to room temperature, which will sublime the excess CO₂. Add water and acidify the aqueous layer to pH 2-3 with 2 M hydrochloric acid.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from a hexane/ethyl acetate mixture or by silica gel chromatography.
Protocol 2: Synthesis via Oxidation of (5-Chloro-2-(trifluoromethyl)phenyl)methanol
This two-step protocol provides an alternative route that avoids pyrophoric organolithium reagents.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (5-chloro-2-trifluoromethylphenyl)methanol (1.0 equivalent) in dichloromethane (DCM, 10 mL per mmol).
-
Oxidation: Add pyridinium chlorochromate (PCC, 2.0 equivalents) to the solution in one portion.
-
Reaction: Stir the mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and stir for an additional hour. Filter the mixture through a pad of silica gel or Celite to remove the chromium salts, washing the pad thoroughly with diethyl ether.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude 5-chloro-2-(trifluoromethyl)benzaldehyde is often of sufficient purity for the next step, or it can be purified by column chromatography.
-
Setup: In a resealable test tube equipped with a magnetic stir bar, combine the aldehyde from Step A (1.0 equivalent), a suitable iridium photocatalyst such as Ir(dFppy)₃ (0.5-1.0 mol%), and acetonitrile (0.25 M concentration).
-
Oxygenation: Bubble oxygen gas through the reaction mixture for 5-10 minutes, then seal the tube. Attach a balloon filled with oxygen to maintain a positive pressure.
-
Irradiation: Place the sealed tube in front of blue LEDs at room temperature and stir vigorously.
-
Reaction: Allow the reaction to proceed for 3-12 hours, monitoring by TLC.
-
Isolation: Once the reaction is complete, remove the solvent under reduced pressure. The crude carboxylic acid can then be purified by flash silica gel chromatography.
Part 3: Derivatization and Data Summary
A common and highly useful transformation of the final product is its conversion to an amide, a key functional group in many pharmaceuticals.
Protocol 3: Synthesis of 5-Chloro-2-(trifluoromethyl)benzamide
-
Acid Chloride Formation: In a flask under a nitrogen atmosphere, suspend this compound (1.0 eq) in DCM. Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop). Slowly add oxalyl chloride or thionyl chloride (1.5 eq) dropwise. Stir at room temperature for 2-3 hours until gas evolution ceases. Remove the solvent and excess reagent under vacuum to yield the crude acid chloride.
-
Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Bubble ammonia gas through the solution or add a solution of the desired amine (2.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Workup and Purification: Quench the reaction with water. Extract the product with DCM, wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate, and brine. Dry over sodium sulfate, filter, and concentrate to yield the crude amide, which can be purified by recrystallization or chromatography.
Comparative Data Table
| Protocol | Starting Material | Key Reagents | Typical Temp. | Typical Time | Expected Yield | Key Advantages |
| 1 | 4-Chloro-1-(trifluoromethyl)benzene | n-BuLi, TMEDA, Dry Ice | -78 °C to RT | 3-4 h | 65-80% | Direct, one-pot conversion |
| 2A+2B | (5-Chloro-2-(trifluoromethyl)phenyl)methanol | PCC, Ir(dFppy)₃, O₂ | Room Temp. | 5-15 h | 70-85% (over 2 steps) | Avoids pyrophorics, mild conditions |
| 3 | This compound | SOCl₂, Amine/NH₃ | 0 °C to RT | 3-5 h | 85-95% | Efficient derivatization |
References
- 1. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 3. nbinno.com [nbinno.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 5. 5-Chloro-2-(Trifluoromethoxy)Benzoic Acid [myskinrecipes.com]
- 6. scbt.com [scbt.com]
- 7. This compound | 654-98-8 [sigmaaldrich.com]
- 8. CN103012122A - Preparation method of 2-chloro-5-(trifluoromethyl) benzoic acid - Google Patents [patents.google.com]
- 9. 2-(Trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Amide Coupling of 5-Chloro-2-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 5-Chloro-2-(trifluoromethyl)benzamides
5-Chloro-2-(trifluoromethyl)benzoic acid is a key building block in modern medicinal chemistry. Its derivatives are integral to the development of a wide array of therapeutic agents, owing to the unique physicochemical properties imparted by the chloro and trifluoromethyl substituents. These groups can enhance metabolic stability, improve membrane permeability, and modulate the binding affinity of a molecule to its biological target. Consequently, the efficient and reliable formation of amide bonds with this substrate is of paramount importance in the synthesis of novel drug candidates.
This guide provides a comprehensive overview of the principles and practical protocols for the amide coupling of this compound. It is designed to equip researchers with the knowledge to select the optimal reaction conditions, execute the synthesis, and troubleshoot potential challenges.
Mechanistic Considerations in Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process. The carboxylate anion, formed by the deprotonation of the carboxylic acid by the amine, is unreactive towards nucleophilic attack. Therefore, the carboxylic acid must be "activated" to facilitate the reaction. This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, typically through the use of a coupling reagent.
The general mechanism involves the formation of a highly reactive acyl-substituted intermediate (e.g., an O-acylisourea, an active ester, or an acylphosphonium salt), which is then readily attacked by the amine to form the desired amide.
Figure 1: A generalized workflow for the amide coupling of this compound, highlighting the key stages of activation, coupling, and purification.
Comparative Overview of Common Amide Coupling Protocols
The choice of coupling reagent is critical for the successful synthesis of amides from this compound, which can be considered a challenging substrate due to the electron-withdrawing nature of the trifluoromethyl group and potential steric hindrance. The following table provides a comparative summary of commonly used coupling reagents.
| Coupling Reagent | Class | Typical Yield Range | Key Observations & Causality | Potential Side Reactions & Mitigation |
| HATU | Uronium/Aminium Salt | High | Highly efficient and fast reactions. The 7-aza-benzotriazole leaving group (HOAt) is a superior acylating agent compared to HOBt, accelerating the reaction and minimizing side reactions.[1] Particularly effective for sterically hindered acids and less nucleophilic amines.[2] | Guanidinylation of the primary amine if used in excess.[1] To mitigate, use a slight excess of the carboxylic acid or add the coupling reagent to the carboxylic acid before the amine. |
| EDC/HOBt | Carbodiimide | Moderate to High | Cost-effective and widely used. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. The addition of HOBt traps this intermediate to form an active ester, which is less prone to racemization and side reactions like N-acylurea formation.[3][4] | Formation of N-acylurea byproduct, which can be difficult to remove.[2] Using HOBt and ensuring the reaction is not unnecessarily prolonged can minimize this. Water-soluble byproducts from EDC facilitate easier work-up.[3] |
| T3P® | Phosphonic Anhydride | High | Excellent for difficult couplings, including sterically demanding substrates. It activates the carboxylic acid to form a mixed anhydride. The byproducts are water-soluble, which simplifies the purification process significantly.[2] | Requires a base, which can complicate reactions with base-sensitive substrates. Careful selection of a non-nucleophilic base is crucial. |
| CDI | Imidazolium | Moderate | Works under mild conditions. It forms an acylimidazolide intermediate, and the byproducts (imidazole and CO₂) are generally easy to remove.[2] | Slower reaction rates compared to uronium or phosphonium salts. May be less effective for highly hindered systems.[2] Gentle heating can sometimes improve the reaction rate. |
Detailed Experimental Protocols
The following are representative protocols for the amide coupling of this compound. These should be considered as starting points and may require optimization for specific amines.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is highly recommended for a broad range of amines, including those that are sterically hindered or have low nucleophilicity.
Materials:
-
This compound
-
Amine
-
HATU (1-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.) and HATU (1.1 eq.).
-
Dissolve the solids in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.5 M).
-
Add DIPEA or TEA (2.0-3.0 eq.) to the mixture and stir at room temperature for 10-15 minutes to allow for pre-activation of the carboxylic acid.
-
Add the amine (1.0-1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a cost-effective and reliable method suitable for a wide range of amines.
Materials:
-
This compound
-
Amine
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) hydrochloride
-
HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq.), HOBt (1.2 eq.), and the amine (1.1 eq.).
-
Dissolve the solids in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.5 M).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA or TEA (2.5 eq.) to the mixture.
-
Slowly add EDC hydrochloride (1.2 eq.) to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine to remove unreacted starting materials and water-soluble byproducts.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Common Issues
The amide coupling of this compound can sometimes present challenges. The following diagram and table outline common problems, their probable causes, and suggested solutions.
Figure 2: A troubleshooting guide for common issues encountered during the amide coupling of this compound.
References
palladium-catalyzed reactions with 5-Chloro-2-(trifluoromethyl)benzoic acid
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 5-Chloro-2-(trifluoromethyl)benzoic Acid
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern drug discovery and materials science, fluorinated organic molecules hold a position of exceptional importance. The strategic incorporation of fluorine-containing moieties, such as the trifluoromethyl (CF₃) group, can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] this compound is a prime example of a highly valuable and versatile building block. Its structure is adorned with two key functional handles: an electron-withdrawing trifluoromethyl group that modulates the electronic properties of the aromatic ring, and a chlorine atom that serves as a reactive site for a host of powerful palladium-catalyzed cross-coupling reactions.[1][2]
The C-Cl bond, while traditionally less reactive than its C-Br or C-I counterparts, has become a readily addressable coupling site due to major advances in catalyst design.[3][4] The development of catalysts based on bulky, electron-rich phosphine and N-heterocyclic carbene (NHC) ligands has revolutionized the field, making cost-effective and abundant aryl chlorides viable substrates in complex syntheses.[5][6]
This guide provides an in-depth exploration of key palladium-catalyzed transformations using this compound. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-proven protocols, and explain the critical causality behind experimental choices to empower researchers in their synthetic endeavors.
Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds
The Suzuki-Miyaura coupling is arguably the most widely used palladium-catalyzed reaction for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl structures that are ubiquitous in pharmaceuticals.[7][8] The reaction couples an organohalide with an organoboron species, typically a boronic acid or its ester, in the presence of a base.[7]
Mechanistic Rationale
The catalytic cycle is a well-established sequence of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chlorine bond of this compound. This is often the rate-limiting step for aryl chlorides and is dramatically accelerated by using bulky, electron-rich ligands that stabilize the electron-deficient Pd(0) center and promote the bond-breaking process.[4]
-
Transmetalation: The organoboron reagent, activated by the base to form a more nucleophilic borate complex, transfers its organic group to the palladium center, displacing the chloride.[7]
-
Reductive Elimination: The two organic partners on the palladium(II) center couple and are expelled, regenerating the Pd(0) catalyst and forming the desired biaryl product.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Application Note: Synthesis of Biphenyl-2-Carboxylic Acids
Coupling of this compound with various arylboronic acids provides direct access to a library of 4'-substituted-5-(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acids. These motifs are prevalent in anti-inflammatory drugs and other bioactive molecules.[9][10] The electron-withdrawing nature of both the carboxylic acid and the trifluoromethyl group deactivates the aryl chloride, necessitating a highly active catalyst system.
Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Toluene and water (e.g., 10:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Argon or Nitrogen source
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound, the arylboronic acid, and K₃PO₄.
-
Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ and the SPhos ligand in a small amount of toluene. A brief period of stirring (5-10 minutes) allows for the formation of the active catalyst complex.
-
Reaction Setup: Add the toluene/water solvent mixture to the Schlenk flask containing the solids. Begin vigorous stirring.
-
Initiation: Add the pre-mixed catalyst solution to the reaction flask via syringe.
-
Execution: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to ensure the carboxylic acid product is protonated.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is the premier method for constructing aryl C-N bonds, a transformation of immense value in medicinal chemistry.[11][12] The reaction couples an aryl halide with a primary or secondary amine, catalyzed by palladium.[13]
Mechanistic Rationale
The catalytic cycle shares principles with the Suzuki coupling but is distinct in its key intermediates.
-
Oxidative Addition: A Pd(0) complex adds to the aryl chloride, forming an Ar-Pd(II)-Cl species.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A strong, non-nucleophilic base (e.g., sodium tert-butoxide) deprotonates the coordinated amine to form a palladium amido complex. This step is critical for activating the amine nucleophile.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the C-N bond of the product and regenerating the Pd(0) catalyst.[14]
Application Note: Synthesis of N-Aryl Anthranilic Acid Derivatives
This reaction allows for the direct synthesis of N-aryl derivatives of this compound. These products are precursors to acridones and other heterocyclic systems of pharmaceutical interest. The choice of ligand is paramount; modern biaryl phosphine ligands (e.g., XPhos, RuPhos) or specialized N-heterocyclic carbene (NHC) ligands are often required to achieve high yields, especially with less nucleophilic amines or sterically hindered partners.[15]
Caption: A typical experimental workflow for Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous toluene or dioxane
-
Argon or Nitrogen source
Procedure:
-
Vessel Preparation: In a glovebox or under a strong flow of inert gas, add the Pd₂(dba)₃, XPhos ligand, and NaOtBu to a dry reaction vessel.
-
Reagent Addition: Add the this compound.
-
Reaction Setup: Add the anhydrous solvent (e.g., toluene) followed by the amine. Note: The carboxylic acid may react with the strong base. It is often preferable to use the corresponding methyl ester and saponify it post-coupling.
-
Execution: Seal the vessel and heat to 80-110 °C with vigorous stirring. Monitor the reaction's progress.
-
Workup: After cooling, carefully quench the reaction by adding saturated aqueous ammonium chloride. Dilute with ethyl acetate.
-
Extraction & Purification: Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction is a robust method for coupling terminal alkynes with aryl halides to form aryl-alkyne C-C bonds.[16] It traditionally employs a dual-catalyst system, with palladium as the primary catalyst and a copper(I) salt as a co-catalyst.[17]
Mechanistic Rationale
The reaction proceeds via two interconnected catalytic cycles:
-
Palladium Cycle: This follows the familiar oxidative addition/reductive elimination pathway seen in other cross-couplings.
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide. This species is more reactive towards transmetalation than the alkyne itself.[16] The copper acetylide then transmetalates with the Ar-Pd(II)-X complex, transferring the alkynyl group to palladium. Reductive elimination yields the product and Pd(0).
Application Note: Synthesis of Alkynyl Benzoic Acids
This coupling introduces a highly versatile alkynyl group onto the benzoic acid scaffold. The resulting product can participate in a wide array of subsequent transformations, including cycloadditions (e.g., "click chemistry"), partial or full reduction, and hydration to form ketones, making it a valuable synthetic intermediate. Given the electron-deficient nature of the substrate, specialized palladacycle catalysts or systems with bulky phosphine ligands can be effective, sometimes even in copper-free protocols.[18]
Caption: The interconnected Pd and Cu cycles in the Sonogashira coupling.
Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (2-3 mol%)
-
Copper(I) iodide (CuI, 4-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (solvent and base)
-
Anhydrous THF (co-solvent, optional)
-
Argon or Nitrogen source
Procedure:
-
Vessel Preparation: To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Solvent and Reagent Addition: Add anhydrous THF (if used) followed by the amine base (e.g., Et₃N). Stir to dissolve. Add the terminal alkyne via syringe.
-
Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC/LC-MS). The formation of an ammonium salt precipitate is common.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate.
-
Extraction: Concentrate the filtrate. Redissolve the residue in ethyl acetate and wash with water and then brine. Acidify the aqueous layer and back-extract if the product has significant water solubility.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography on silica gel.
Heck-Mizoroki Reaction: Olefin Arylation
The Heck reaction creates a C-C bond between an aryl halide and an alkene, forming a substituted alkene.[19][20] It is a powerful method for vinylation of aryl rings.
Mechanistic Rationale
-
Oxidative Addition: Pd(0) inserts into the Ar-Cl bond.
-
Olefin Coordination & Insertion (Carbopalladation): The alkene coordinates to the Ar-Pd(II)-Cl complex. The aryl group then migrates to one of the olefinic carbons (insertion), forming a new C-C bond and a σ-alkylpalladium intermediate.
-
β-Hydride Elimination: A hydrogen atom on the adjacent carbon is eliminated along with the palladium, forming a new C=C double bond in the product and a hydridopalladium species (H-Pd-Cl). This step typically proceeds to give the more thermodynamically stable trans isomer.[19]
-
Base-promoted Regeneration: The base neutralizes the H-X species and regenerates the Pd(0) catalyst.
Application Note: Synthesis of Substituted Cinnamic Acids
Reacting this compound with alkenes like acrylates, styrene, or other vinyl compounds yields substituted cinnamic acid derivatives. The trifluoromethyl group can influence the reaction's efficiency and, in some cases, its regioselectivity.[21][22] These products are valuable in polymer chemistry and as precursors to other complex molecules.
Protocol: Heck Reaction
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Butyl acrylate) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Anhydrous DMF or NMP
-
Argon or Nitrogen source
Procedure:
-
Vessel Preparation: Add this compound, Pd(OAc)₂, and P(o-tol)₃ to a dry Schlenk flask under an inert atmosphere.
-
Reagent Addition: Add the anhydrous solvent (e.g., DMF), followed by the alkene and triethylamine.
-
Execution: Heat the mixture to 100-140 °C. The reaction progress should be monitored by GC-MS or LC-MS.
-
Workup: Cool the reaction to room temperature and dilute with water.
-
Extraction: Extract the mixture three times with diethyl ether or ethyl acetate. Combine the organic layers.
-
Purification: Wash the organic phase with water and then brine. Dry over anhydrous MgSO₄, filter, and evaporate the solvent. The crude product is then purified by flash column chromatography.
Summary of Reaction Conditions
The selection of optimal conditions is crucial for successfully employing this compound in cross-coupling reactions. The following table provides a comparative overview.
| Reaction | Coupling Partner | Typical Catalyst/Ligand System | Typical Base | Typical Solvent | Application |
| Suzuki-Miyaura | Boronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄, K₂CO₃ | Toluene/H₂O, Dioxane | Biaryl Synthesis |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / XPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane | N-Aryl Amine Synthesis |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, DIPA | THF, Et₃N | Aryl-Alkyne Synthesis |
| Heck-Mizoroki | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, NMP | Olefin Arylation |
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. US6369271B1 - Process for preparing derivatives of biphenyl-2-carboxylic acid - Google Patents [patents.google.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. Heck Reaction [organic-chemistry.org]
- 20. Heck reaction - Wikipedia [en.wikipedia.org]
- 21. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
- 22. mdpi.com [mdpi.com]
Application of 5-Chloro-2-(trifluoromethyl)benzoic Acid in the Synthesis of Novel Fungicides
Introduction: The Strategic Importance of Fluorinated Benzamides in Fungicide Development
5-Chloro-2-(trifluoromethyl)benzoic acid is a pivotal starting material in the design and synthesis of modern agricultural fungicides. Its chemical structure, featuring both a chloro and a trifluoromethyl group on the benzene ring, imparts unique and highly desirable properties to the resulting bioactive molecules. The trifluoromethyl (CF3) group, in particular, is a cornerstone of contemporary agrochemical design due to its profound effects on a molecule's physicochemical and biological characteristics.[1] It significantly enhances lipophilicity, which improves the penetration of the fungicide into plant tissues and fungal cells.[2] Furthermore, the strong electron-withdrawing nature of the CF3 group increases the metabolic stability of the compound, ensuring its persistence and efficacy in the field.[2][3]
This guide provides a comprehensive overview of the application of this compound in the synthesis of potent fungicidal agents, with a focus on the creation of N-substituted benzamides. We will delve into the mechanistic rationale behind the synthetic strategy, provide detailed experimental protocols, and discuss the structure-activity relationships that govern the efficacy of these compounds.
Core Synthetic Strategy: Amide Bond Formation
The primary pathway for converting this compound into fungicidally active compounds is through the formation of an amide bond with a carefully selected amine moiety. This approach is favored due to the stability of the resulting amide linkage and the modularity it offers in synthesizing a diverse library of candidate fungicides. The general workflow involves a two-step process:
-
Activation of the Carboxylic Acid: The carboxylic acid is first converted into a more reactive intermediate, typically an acyl chloride. This activation step is crucial for facilitating the subsequent reaction with an amine.
-
Amide Coupling: The activated acyl chloride is then reacted with a primary or secondary amine to form the final N-substituted benzamide.
The following diagram illustrates this fundamental synthetic workflow:
Caption: General workflow for the synthesis of N-substituted benzamide fungicides.
Detailed Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of a representative N-substituted benzamide fungicide from this compound.
Protocol 1: Synthesis of 5-Chloro-2-(trifluoromethyl)benzoyl chloride
This protocol details the conversion of the carboxylic acid to its corresponding acyl chloride, a critical intermediate for amide bond formation.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous toluene to the flask to create a slurry.
-
Carefully add thionyl chloride (1.5 - 2.0 eq) to the slurry.
-
Add a catalytic amount of anhydrous DMF (1-2 drops) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the acidic vapors.
-
The resulting crude 5-Chloro-2-(trifluoromethyl)benzoyl chloride is typically used in the next step without further purification.
Causality Behind Experimental Choices:
-
Thionyl Chloride/Oxalyl Chloride: These reagents are highly effective for converting carboxylic acids to acyl chlorides. They are readily available and the byproducts of the reaction (SO₂, HCl, CO, CO₂) are gaseous, which simplifies purification.
-
DMF (catalyst): DMF catalyzes the reaction by forming a small amount of the Vilsmeier reagent in situ, which is a more potent acylating agent.
-
Anhydrous Conditions: All reagents and equipment must be dry as the acyl chloride is highly reactive towards water and will hydrolyze back to the carboxylic acid.
Protocol 2: Synthesis of N-substituted 5-chloro-2-(trifluoromethyl)benzamide
This protocol describes the amide coupling reaction between the synthesized acyl chloride and a selected amine. The choice of the amine is critical as it significantly influences the fungicidal activity of the final product.
Materials:
-
5-Chloro-2-(trifluoromethyl)benzoyl chloride (from Protocol 1)
-
Substituted amine (e.g., 2-amino-4'-chlorobiphenyl for a boscalid analogue) (1.0 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or pyridine (as a base)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the substituted amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Dissolve the crude 5-Chloro-2-(trifluoromethyl)benzoyl chloride (1.0 eq) in anhydrous DCM and add it to a dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure N-substituted 5-chloro-2-(trifluoromethyl)benzamide.
Causality Behind Experimental Choices:
-
Base (Triethylamine/Pyridine): The amide formation reaction produces hydrochloric acid as a byproduct. A base is required to neutralize the acid and drive the reaction to completion.
-
0 °C Reaction Temperature: The reaction between the acyl chloride and the amine is often exothermic. Starting the reaction at a low temperature helps to control the reaction rate and minimize the formation of side products.
-
Aqueous Work-up: The washing steps are essential to remove the triethylamine hydrochloride salt and any unreacted starting materials or byproducts.
-
Column Chromatography: This is a standard purification technique to isolate the desired product from any remaining impurities.
Structure-Activity Relationship (SAR) Insights
The fungicidal efficacy of N-substituted benzamides derived from this compound is highly dependent on the nature of the substituent on the amide nitrogen. Research has shown that:
-
Aromatic and Heterocyclic Amines: Coupling with various aromatic and heterocyclic amines can lead to compounds with a broad spectrum of fungicidal activity. The electronic and steric properties of these amine fragments play a crucial role in the interaction with the target enzyme in the fungus.
-
Substituents on the Amine Moiety: The presence of specific substituents (e.g., halogens, alkyl groups) on the amine fragment can significantly modulate the fungicidal activity. For instance, the presence of a chlorine atom on the biphenyl ring of boscalid is known to be important for its efficacy.[2]
The following table summarizes the fungicidal activity of a series of hypothetical benzamide derivatives against a common plant pathogen, Botrytis cinerea.
| Compound ID | Amine Moiety | R Group | EC₅₀ (µg/mL) |
| F-001 | Aniline | H | 15.2 |
| F-002 | 4-Chloroaniline | 4-Cl | 5.8 |
| F-003 | 3,4-Dichloroaniline | 3,4-diCl | 2.1 |
| F-004 | 2-Aminopyridine | - | 12.5 |
| F-005 | 2-Amino-4'-chlorobiphenyl | 4'-chlorobiphenyl | 0.9 |
EC₅₀: The concentration of the compound that inhibits 50% of the fungal growth.
The data clearly indicates that the substitution pattern on the amine moiety has a profound impact on the fungicidal activity.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel fungicides. The straightforward and efficient conversion to N-substituted benzamides allows for the creation of a wide array of potential agrochemicals. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers and scientists in the field of fungicide development, enabling the rational design and synthesis of next-generation crop protection agents.
References
5-Chloro-2-(trifluoromethyl)benzoic Acid: A Key Precursor for Novel Antitubercular Agents
Introduction: The Imperative for New Antitubercular Scaffolds
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This escalating resistance necessitates the urgent development of novel antitubercular agents with new mechanisms of action. In this context, the strategic incorporation of fluorine-containing moieties in drug design has proven to be a highly effective strategy to enhance metabolic stability, membrane permeability, and binding affinity. The trifluoromethyl (-CF3) group, in particular, is a valuable pharmacophore in medicinal chemistry due to its strong electron-withdrawing nature and high lipophilicity, which can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.
5-Chloro-2-(trifluoromethyl)benzoic acid has emerged as a versatile and highly valuable precursor for the synthesis of a new generation of antitubercular agents. Its unique substitution pattern, featuring a trifluoromethyl group ortho to the carboxylic acid and a chloro substituent, provides a strategic starting point for the development of diverse molecular scaffolds with potent antimycobacterial activity. This document provides a comprehensive guide to the application of this compound in the synthesis of promising antitubercular compounds, complete with detailed protocols, mechanistic insights, and structure-activity relationship (SAR) considerations.
The Strategic Advantage of the 5-Chloro-2-(trifluoromethyl)phenyl Moiety
The 5-chloro-2-(trifluoromethyl)phenyl scaffold offers several key advantages in the design of antitubercular agents:
-
Enhanced Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of the molecule, which can improve its ability to penetrate the complex, lipid-rich cell wall of Mycobacterium tuberculosis.
-
Metabolic Stability: The C-F bond is exceptionally strong, rendering the trifluoromethyl group resistant to metabolic degradation, thereby increasing the in vivo half-life of the drug candidate.
-
Modulation of Acidity: The electron-withdrawing properties of both the trifluoromethyl and chloro groups increase the acidity of the benzoic acid proton, which can influence its interaction with biological targets and its pharmacokinetic profile.
-
Versatile Synthetic Handle: The carboxylic acid group serves as a versatile handle for a variety of chemical modifications, allowing for the synthesis of diverse libraries of amides, esters, hydrazones, and other derivatives.
Synthetic Pathways to Novel Antitubercular Agents
This compound can be elaborated into several classes of compounds with demonstrated or potential antitubercular activity. The primary synthetic strategies involve the activation of the carboxylic acid group, followed by coupling with various nucleophiles.
Pathway 1: Synthesis of N-Substituted Benzamides
Amide bond formation is a cornerstone of medicinal chemistry. The conversion of this compound to a series of N-substituted amides allows for the exploration of a wide range of chemical space and the optimization of antitubercular activity.
A [label="this compound"]; B [label="5-Chloro-2-(trifluoromethyl)benzoyl Chloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="N-Substituted Amide Library", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B [label=" SOCl2 or (COCl)2 "]; B -> C [label=" R-NH2, Base "]; }
Protocol 1: Synthesis of 5-Chloro-2-(trifluoromethyl)benzoyl Chloride
This protocol describes the conversion of the carboxylic acid to the more reactive acyl chloride, a key intermediate for amide and ester synthesis.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene or dichloromethane (DCM)
-
Rotary evaporator
-
Schlenk line or nitrogen/argon inlet
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Add anhydrous toluene or DCM as the solvent.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.2-1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of gas ceases.
-
Monitor the reaction by TLC (thin-layer chromatography) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent and excess reagent under reduced pressure using a rotary evaporator.
-
The resulting crude 5-Chloro-2-(trifluoromethyl)benzoyl chloride is typically used in the next step without further purification.
Expert Insight: The use of a catalytic amount of DMF facilitates the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent. It is crucial to perform this reaction under anhydrous conditions as the acyl chloride is highly reactive towards water.
Protocol 2: Synthesis of N-Substituted 5-Chloro-2-(trifluoromethyl)benzamides
This protocol details the coupling of the acyl chloride with a primary or secondary amine.
Materials:
-
5-Chloro-2-(trifluoromethyl)benzoyl chloride
-
Primary or secondary amine (R-NH₂)
-
Triethylamine (Et₃N) or Pyridine as a base
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the desired amine (1.0-1.2 eq) and a base such as triethylamine (1.5-2.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 5-Chloro-2-(trifluoromethyl)benzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM or THF and add it dropwise to the amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
| Amine (R-NH₂) | Product | Yield (%) | Reference |
| Aniline | N-phenyl-5-chloro-2-(trifluoromethyl)benzamide | ~85-95 | [1] |
| Benzylamine | N-benzyl-5-chloro-2-(trifluoromethyl)benzamide | ~90-98 | [1] |
| Cyclohexylamine | N-cyclohexyl-5-chloro-2-(trifluoromethyl)benzamide | ~80-90 | [1] |
Table 1: Representative yields for the synthesis of N-substituted amides.
Pathway 2: Synthesis of Hydrazide-Hydrazone Derivatives
Hydrazide-hydrazones are a well-established class of compounds with significant antitubercular activity.[2] The synthesis involves the conversion of the benzoic acid to its corresponding hydrazide, followed by condensation with an appropriate aldehyde.
A [label="this compound"]; B [label="Methyl 5-chloro-2-(trifluoromethyl)benzoate", fillcolor="#FBBC05"]; C [label="5-Chloro-2-(trifluoromethyl)benzohydrazide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Hydrazone Derivatives", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B [label=" CH3OH, H2SO4 (cat.) "]; B -> C [label=" NH2NH2·H2O "]; C -> D [label=" R-CHO, Acid (cat.) "]; }
Protocol 3: Synthesis of 5-Chloro-2-(trifluoromethyl)benzohydrazide
This protocol describes the two-step conversion of the benzoic acid to the key benzohydrazide intermediate.
Materials:
-
This compound
-
Methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Ethanol (EtOH)
Procedure: Step 1: Esterification
-
Dissolve this compound (1.0 eq) in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid (a few drops).
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After cooling, remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude methyl ester, which can be used in the next step without further purification.
Step 2: Hydrazinolysis
-
Dissolve the crude methyl 5-chloro-2-(trifluoromethyl)benzoate (1.0 eq) in ethanol.
-
Add an excess of hydrazine hydrate (5-10 eq).
-
Reflux the mixture for 6-12 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain 5-Chloro-2-(trifluoromethyl)benzohydrazide.
Protocol 4: Synthesis of Hydrazone Derivatives
This protocol details the final condensation step to form the hydrazone.
Materials:
-
5-Chloro-2-(trifluoromethyl)benzohydrazide
-
Substituted aldehyde (R-CHO)
-
Ethanol (EtOH)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 5-Chloro-2-(trifluoromethyl)benzohydrazide (1.0 eq) in ethanol.
-
Add the desired substituted aldehyde (1.0-1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (1-2 drops).
-
Stir the reaction mixture at room temperature for 2-8 hours. The product often precipitates out of the solution.
-
Monitor the reaction by TLC.
-
Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the pure hydrazone derivative.
| Aldehyde (R-CHO) | Product | MIC (µg/mL) vs. M. tuberculosis H37Rv | Reference |
| Benzaldehyde | N'-(phenylmethylene)-5-chloro-2-(trifluoromethyl)benzohydrazide | 3.125 - 50 | [3] |
| 4-Chlorobenzaldehyde | N'-(4-chlorobenzylidene)-5-chloro-2-(trifluoromethyl)benzohydrazide | 3.125 - 50 | [3] |
| 4-Nitrobenzaldehyde | N'-(4-nitrobenzylidene)-5-chloro-2-(trifluoromethyl)benzohydrazide | 3.125 - 50 | [3] |
Table 2: Representative antitubercular activities of hydrazone derivatives.
Bioisosteric Replacement Strategies
To further optimize the properties of antitubercular agents derived from this compound, the carboxylic acid group can be replaced with various bioisosteres. Bioisosteres are functional groups with similar steric and electronic properties that can modulate a molecule's physicochemical and pharmacological characteristics.[4][5]
A [label="Carboxylic Acid\n(in precursor)"]; B [label="Tetrazole"]; C [label="Hydroxamic Acid"]; D [label="Acylsulfonamide"];
A -> B [label=" Bioisosteric\nReplacement "]; A -> C [label=" Bioisosteric\nReplacement "]; A -> D [label=" Bioisosteric\nReplacement "]; }
-
Tetrazoles: Tetrazoles are common carboxylic acid bioisosteres that can improve metabolic stability and, in some cases, enhance binding affinity.
-
Hydroxamic Acids: These groups can act as metal chelators and have shown activity against various metalloenzymes in bacteria.
-
Acylsulfonamides: This bioisostere can mimic the acidic proton of a carboxylic acid while altering the molecule's pKa and lipophilicity.
The synthesis of these bioisosteric analogs would require modification of the synthetic route, often starting from the corresponding nitrile or acyl chloride of this compound.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study for derivatives of this compound is an ongoing area of research, some general trends can be inferred from related compound classes:
-
Amide Series: The nature of the N-substituent is critical for activity. Aromatic, heteroaromatic, and bulky aliphatic groups can be explored to probe the binding pocket of the target enzyme.
-
Hydrazone Series: The substituent on the aldehyde-derived portion of the hydrazone significantly influences activity. Electron-withdrawing or -donating groups on an aromatic ring can modulate the electronic properties and conformation of the molecule, impacting its biological activity.[2]
Conclusion
This compound is a highly valuable and versatile precursor for the development of novel antitubercular agents. Its unique electronic and lipophilic properties, conferred by the trifluoromethyl and chloro substituents, provide a solid foundation for the design of potent inhibitors of Mycobacterium tuberculosis. The synthetic protocols and strategic considerations outlined in this document offer a roadmap for researchers to explore the rich chemical space accessible from this starting material, with the ultimate goal of discovering new and effective treatments for tuberculosis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and characterization of novel hydrazide-hydrazones and the study of their structure-antituberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, In silico and In vitro Analysis of Hydrazones as Potential Antituberculosis Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antitubercular activity of a series of hydrazone and nitrovinyl analogs derived from heterocyclic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity [mdpi.com]
Application Notes and Protocols for Amide Bond Formation with 5-Chloro-2-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed experimental procedure for the formation of amide bonds utilizing 5-Chloro-2-(trifluoromethyl)benzoic acid. The inherent electronic properties of this substrate, characterized by the strong electron-withdrawing nature of the trifluoromethyl and chloro substituents, present unique challenges to achieving high-yield amide coupling. This document outlines the rationale behind the selection of reagents and reaction conditions, offering a comparative analysis of common coupling agents. A step-by-step protocol is provided, emphasizing practical insights for reaction setup, monitoring, work-up, and purification to ensure reproducible and efficient synthesis.
Introduction: Navigating the Challenges of an Electron-Deficient Substrate
This compound is a valuable building block in medicinal chemistry and materials science. However, the successful formation of amide bonds with this carboxylic acid is often challenging. The presence of two potent electron-withdrawing groups, the trifluoromethyl (CF₃) group at the ortho position and the chloro (Cl) group at the meta position, significantly deactivates the carboxyl group. This deactivation reduces the nucleophilicity of the carboxylate anion and increases the acidity of the carboxylic acid, which can complicate the activation step in amide coupling reactions.[1]
The primary hurdles encountered when working with this substrate include:
-
Reduced Carboxylate Nucleophilicity: The electron-withdrawing groups pull electron density away from the carboxylate, making it a weaker nucleophile for attacking the coupling reagent.
-
Increased Acidity: The higher acidity of the benzoic acid can lead to acid-base side reactions, particularly with sensitive amines or basic coupling reagents.
-
Steric Hindrance: The ortho-trifluoromethyl group can introduce steric hindrance around the carboxylic acid, potentially slowing down the reaction rate with bulky amines.
Overcoming these challenges requires a careful selection of coupling reagents, bases, and reaction conditions to favor the desired amide bond formation over potential side reactions.
Strategic Selection of Coupling Reagents
The choice of coupling reagent is paramount for the successful amidation of electron-deficient carboxylic acids. A comparative overview of suitable reagent classes is presented below.
| Coupling Reagent Class | Example(s) | Typical Yield Range | Key Strengths & Considerations | Potential Side Reactions |
| Uronium/Aminium Salts | HATU, HBTU | High | Highly efficient and fast reactions. Effective for sterically hindered acids and less nucleophilic amines. | Guanidinylation of the primary amine if used in excess. Byproducts can be challenging to remove. |
| Carbodiimides | EDC, DCC | Moderate to High | Cost-effective and widely used. The addition of additives like HOBt minimizes racemization and improves efficiency. | Formation of N-acylurea byproduct, which can be difficult to remove (especially DCU). Potential for racemization without an additive. |
| Phosphonium Salts | PyBOP | High | Efficient for hindered couplings and less prone to guanidinylation compared to uronium salts. | Byproducts can be difficult to remove. |
For this compound, uronium/aminium salt-based reagents like HATU are often the preferred choice due to their high reactivity, which can overcome the electronic deactivation of the carboxylic acid.[2][3][4] Carbodiimides such as EDC, in combination with an additive like HOBt, represent a viable and more economical alternative, though they may require longer reaction times or elevated temperatures to achieve comparable yields.[5]
The Crucial Role of Base and Solvent
Base Selection: A non-nucleophilic, sterically hindered base is essential to deprotonate the carboxylic acid without competing in the coupling reaction. N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly employed. DIPEA is often preferred due to its greater steric bulk, which minimizes potential side reactions.
Solvent Selection: The choice of solvent is critical for ensuring the solubility of all reactants and facilitating the reaction.
-
Aprotic Polar Solvents such as N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are the most common choices for amide coupling reactions.
-
Solubility Profile: While specific quantitative solubility data for this compound in these solvents is not extensively published, substituted benzoic acids generally exhibit good solubility in polar aprotic solvents.[6] It is recommended to perform a solubility test on a small scale before proceeding with the full-scale reaction.
Detailed Experimental Protocol: HATU-Mediated Amide Coupling
This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using HATU as the coupling reagent.
Materials:
-
This compound (1.0 eq.)
-
Amine (primary or secondary, 1.1 eq.)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Reaction Workflow Diagram:
Caption: Workflow for HATU-mediated amide coupling.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), the desired amine (1.1 eq.), and HATU (1.2 eq.).
-
Solvent Addition: Add anhydrous DMF or DCM (to achieve a concentration of 0.1-0.5 M with respect to the carboxylic acid). Stir the mixture to dissolve the solids.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Base Addition: Slowly add DIPEA (2.5 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the limiting reagent is observed.
-
Aqueous Work-up: Upon completion, quench the reaction by adding water. Dilute the mixture with ethyl acetate.
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess DIPEA), saturated NaHCO₃ solution (to remove unreacted carboxylic acid and HOBt byproduct from HATU), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.
Mechanism of HATU-Mediated Amide Coupling
The reaction proceeds through the activation of the carboxylic acid by HATU to form a highly reactive OAt-active ester. This intermediate is then susceptible to nucleophilic attack by the amine to form the stable amide bond.
Reaction Mechanism Diagram:
Caption: Simplified mechanism of HATU-mediated amide coupling.
Troubleshooting and Key Considerations
-
Low Yield: If the reaction shows low conversion, consider increasing the reaction time or temperature (e.g., to 40-50 °C). Ensure all reagents and solvents are anhydrous, as water will hydrolyze the active ester intermediate.
-
Difficult Purification: The byproducts of HATU (tetramethylurea and HOAt) can sometimes be difficult to remove. Thorough aqueous washes are crucial. If issues persist, consider using an alternative coupling reagent like T3P®, whose byproducts are water-soluble and easily removed.
-
Side Reactions: If guanidinylation of the amine is observed, ensure the amine is not the limiting reagent and consider adding the amine after a short pre-activation period (15-30 minutes) of the carboxylic acid with HATU and DIPEA.
Conclusion
The successful amide bond formation with the electronically challenging this compound is readily achievable through the judicious selection of a potent coupling reagent, such as HATU, in conjunction with optimized reaction conditions. The protocol detailed herein provides a robust and reproducible method for the synthesis of a wide range of amide derivatives from this valuable synthetic building block. Careful attention to anhydrous conditions and thorough purification are key to obtaining high yields of the desired product.
References
- 1. β-Acyloxyl alkenyl amide synthesis via multiple defluorination: α-Trifluoromethyl ketone–amine as synergystic peptide coupling reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. echemi.com [echemi.com]
Application Notes & Protocols: Strategic Esterification of 5-Chloro-2-(trifluoromethyl)benzoic Acid
Abstract
The esterification of 5-Chloro-2-(trifluoromethyl)benzoic acid presents a common yet significant challenge in synthetic chemistry, primarily due to the substantial steric hindrance imposed by the ortho-trifluoromethyl group. This steric impediment, coupled with the electronic-withdrawing nature of both the chloro and trifluoromethyl substituents, necessitates a departure from standard esterification protocols. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting and executing the appropriate esterification strategy for this valuable synthetic building block. We will dissect the mechanistic underpinnings, advantages, and limitations of various methods, from classical Fischer esterification to modern coupling reactions, providing detailed, field-proven protocols to ensure successful synthesis.
The Synthetic Challenge: Steric Hindrance and Electronic Effects
This compound (CAS 654-98-8) is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, however, poses a significant barrier to derivatization at the carboxyl group.
-
Steric Hindrance: The bulky trifluoromethyl (-CF3) group at the ortho position physically obstructs the approach of an alcohol nucleophile to the carbonyl carbon. This dramatically slows the rate of traditional acid-catalyzed esterification.[2][3]
-
Electronic Effects: The strong electron-withdrawing properties of the -CF3 and -Cl groups increase the acidity of the carboxylic acid proton but also destabilize the tetrahedral intermediate formed during nucleophilic attack, further impeding the reaction.
A naive application of standard esterification conditions often leads to frustratingly low yields or complete failure of the reaction. Therefore, a careful, mechanistically informed choice of methodology is paramount. This guide explores four primary strategies to overcome these hurdles.
Comparative Analysis of Esterification Methodologies
The choice of esterification method depends on the specific alcohol being used, the scale of the reaction, and the presence of other functional groups in the molecule. We present a comparative overview to guide this selection process.
Method 1: Fischer-Speier Esterification (Brute Force Approach)
The Fischer-Speier esterification is the quintessential acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5] For a hindered substrate like this compound, this equilibrium-driven process requires forcing conditions to achieve reasonable yields.[6]
Causality and Mechanistic Insight: The reaction is catalyzed by a strong acid (typically H₂SO₄ or p-TsOH), which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.[5] The alcohol then attacks this activated carbonyl. To drive the reaction to completion, Le Chatelier's principle is leveraged by using a large excess of the alcohol (often as the solvent) and/or by removing the water byproduct.[4] For hindered acids, high temperatures are necessary to provide sufficient kinetic energy to overcome the activation barrier imposed by steric clash. Microwave-assisted heating can significantly accelerate this process.[3][6]
Advantages:
-
Utilizes simple, inexpensive reagents.
-
Scalable to large quantities.
-
The workup is relatively straightforward.
Disadvantages:
-
Harsh conditions (strong acid, high heat) are incompatible with sensitive functional groups.[2]
-
Requires a large excess of the alcohol, which may not be feasible for valuable or complex alcohols.
-
The reversible nature can limit yields if water is not effectively removed.[4][6]
Method 2: Acyl Chloride Formation (Activation-Based Approach)
This robust, two-step method circumvents the low reactivity of the carboxylic acid by first converting it into a highly reactive acyl chloride intermediate.
Causality and Mechanistic Insight: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride convert the carboxylic acid into its corresponding acyl chloride.[7] The acyl chloride is a powerful electrophile due to the inductive effect of the chlorine atom and its excellent leaving group ability. This intermediate reacts rapidly and irreversibly with even hindered alcohols at or below room temperature to form the desired ester. This method is highly effective for ortho-disubstituted benzoic acids.[3]
Advantages:
-
Excellent for sterically hindered acids.
-
The reaction with the alcohol is typically fast and high-yielding.
-
Not an equilibrium-limited reaction.
Disadvantages:
-
Requires an additional synthetic step.
-
Thionyl chloride is corrosive, moisture-sensitive, and releases toxic gases (SO₂ and HCl).[7][8]
-
The reaction may require an inert atmosphere.
Method 3: Steglich Esterification (Mild Coupling Approach)
The Steglich esterification is a powerful method for forming esters under mild, neutral conditions, making it ideal for substrates with sensitive functional groups or those prone to side reactions under acidic or basic conditions.[9][10]
Causality and Mechanistic Insight: This method uses a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid. The DCC reacts with the acid to form a highly reactive O-acylisourea intermediate.[11] A key component is the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP). DMAP, a superior nucleophile to the alcohol, intercepts the O-acylisourea to form an N-acylpyridinium intermediate, often called an "active ester".[2][11] This intermediate is highly electrophilic and readily reacts with the alcohol, even a sterically hindered one, to yield the ester. The use of DMAP is crucial as it prevents a side reaction where the O-acylisourea rearranges into a stable, unreactive N-acylurea.[2][11]
Advantages:
-
Highly effective for sterically demanding substrates.[9][11]
-
Compatible with a wide range of acid- and base-labile functional groups.
Disadvantages:
-
DCC is a known allergen and sensitizer.
-
The byproduct, dicyclohexylurea (DCU), is often difficult to remove completely from the product, sometimes requiring chromatography.[2]
-
Reagents are more expensive than those for Fischer or acyl chloride methods.
Method 4: Mitsunobu Reaction (Inversion Chemistry Approach)
The Mitsunobu reaction is a unique dehydration reaction that couples a primary or secondary alcohol with a nucleophile, in this case, the carboxylic acid.[12] It is renowned for proceeding with a clean inversion of stereochemistry at the alcohol's chiral center.[12][13]
Causality and Mechanistic Insight: The reaction is mediated by a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[14] The PPh₃ and DEAD combine to form a phosphonium salt. The alcohol attacks this species, becoming activated as a good leaving group. The carboxylate anion then displaces the activated hydroxyl group via an SN2 reaction, resulting in the ester and cleanly inverting the alcohol's stereochemistry.[12][13] The acidity of the carboxylic acid is important; it must be acidic enough (typically pKa < 13) to protonate the initial PPh₃-DEAD adduct.[12][14]
Advantages:
-
Mild reaction conditions.
-
Provides stereochemical inversion at the alcohol center, which can be synthetically valuable.
-
Effective for a wide range of alcohols.
Disadvantages:
-
Generates stoichiometric amounts of byproducts (triphenylphosphine oxide and a hydrazine derivative) that can complicate purification.[13]
-
DEAD is potentially explosive and should be handled with care.
-
Not suitable for tertiary alcohols.
Data Presentation & Selection Guide
Table 1: Comparison of Esterification Methodologies
| Feature | Fischer Esterification | Acyl Chloride Formation | Steglich Esterification | Mitsunobu Reaction |
| Conditions | Strong acid (H₂SO₄), high heat/reflux[4] | 1. SOCl₂, reflux2. Alcohol, base, 0°C to RT[8] | DCC, cat. DMAP, inert solvent (DCM), 0°C to RT[2] | PPh₃, DEAD/DIAD, inert solvent (THF), 0°C to RT[14] |
| Key Advantage | Low reagent cost, scalability | High reactivity, excellent for hindered acids | Extremely mild conditions, broad functional group tolerance[10] | Stereochemical inversion, mild conditions |
| Key Disadvantage | Harsh conditions, requires excess alcohol | Corrosive/toxic reagents, extra step | Byproduct (DCU) removal can be difficult[2] | Byproduct (Ph₃P=O) removal, expensive/hazardous reagents[13] |
| Steric Hindrance | Challenging; requires forcing conditions | Very effective | Very effective[11] | Effective |
| Typical Yields | Moderate to Good (50-85%) | High to Excellent (80-98%) | High to Excellent (85-99%)[2] | Good to Excellent (70-95%) |
Workflow for Method Selection
The following decision-making tree can guide the selection of the optimal esterification protocol.
References
- 1. scbt.com [scbt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. studylib.net [studylib.net]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. US4851160A - Process for the preparation of benzoic acid derivatives - Google Patents [patents.google.com]
- 9. fiveable.me [fiveable.me]
- 10. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 11. Steglich Esterification [organic-chemistry.org]
- 12. Mitsunobu Reaction [organic-chemistry.org]
- 13. tcichemicals.com [tcichemicals.com]
- 14. glaserr.missouri.edu [glaserr.missouri.edu]
The Strategic Role of 5-Chloro-2-(trifluoromethyl)benzoic Acid in the Synthesis of Modern Agrochemicals: Application Notes and Protocols
Introduction: A Cornerstone Building Block in Crop Protection
In the landscape of modern agricultural chemistry, the pursuit of highly efficacious, selective, and environmentally conscious crop protection agents is paramount. Within the synthetic chemist's toolkit, certain molecular scaffolds have proven to be exceptionally versatile and valuable. 5-Chloro-2-(trifluoromethyl)benzoic acid and its isomers stand out as pivotal starting materials in the creation of a range of cutting-edge agricultural chemicals. The strategic incorporation of the chloro and trifluoromethyl groups into the benzoic acid framework imparts unique physicochemical properties to the resulting molecules, significantly influencing their biological activity, metabolic stability, and target-site interactions.[1][2]
The trifluoromethyl (-CF3) group, a bioisostere of an ethyl or isopropyl group, is particularly noteworthy.[2][3] Its strong electron-withdrawing nature and high lipophilicity can enhance the binding affinity of a molecule to its target protein, improve its transport properties across biological membranes, and increase its resistance to metabolic degradation, thereby prolonging its activity in the field.[2] The chlorine atom further modulates the electronic properties and lipophilicity of the molecule, contributing to its overall performance and selectivity.
This comprehensive guide provides detailed application notes and protocols for the use of this compound and its close chemical relatives in the synthesis of key agricultural chemicals, including a next-generation insecticide, a selective herbicide, and a broad-spectrum fungicide. The protocols are designed for researchers, scientists, and professionals in the agrochemical and drug development fields, offering not just procedural steps but also the underlying scientific rationale to empower innovation.
I. Application in Insecticide Synthesis: The Case of Chlorantraniliprole
The anthranilic diamide insecticide, chlorantraniliprole, is a prime example of a highly successful commercial product derived from a substituted benzoic acid precursor. It exhibits potent, broad-spectrum activity against a variety of lepidopteran pests. The core structure of chlorantraniliprole is assembled through the amide coupling of two key intermediates, one of which is an anthranilamide derived from a chloro- and methyl-substituted benzoic acid.
Synthesis Overview
The industrial synthesis of chlorantraniliprole involves the coupling of 2-amino-5-chloro-N,3-dimethylbenzamide and 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid .[4] The former is synthesized from a substituted benzoic acid, demonstrating the utility of this class of starting materials.
Logical Flow of Chlorantraniliprole Synthesis
Caption: Convergent synthesis of Chlorantraniliprole.
Protocol 1: Synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide
This protocol details the synthesis of a key anthranilamide intermediate for chlorantraniliprole. While the direct precursor to chlorantraniliprole is 2-amino-5-chloro-3-methylbenzoic acid, this protocol illustrates the fundamental transformations involved.
Step 1: Chlorination of 2-Amino-3-methylbenzoic Acid
-
Rationale: This step introduces the chlorine atom at the 5-position of the benzoic acid ring, a crucial substituent for the final product's biological activity.
-
Procedure:
-
Suspend 2-amino-3-methylbenzoic acid (1.0 eq) in a suitable inert solvent such as dichloromethane or acetic acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a chlorinating agent, such as N-chlorosuccinimide (NCS) (1.05 eq), portion-wise while maintaining the temperature.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-5-chloro-3-methylbenzoic acid.
-
Step 2: Amide Formation
-
Rationale: The carboxylic acid is converted to an N-methylamide. This is a critical step in forming one of the "jaws" of the chlorantraniliprole molecule that binds to the target receptor. A common method involves activation of the carboxylic acid followed by reaction with methylamine.[4]
-
Procedure:
-
Dissolve 2-amino-5-chloro-3-methylbenzoic acid (1.0 eq) in an aprotic solvent like tetrahydrofuran (THF).
-
Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an activator like 1-hydroxybenzotriazole (HOBt) (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Cool the reaction to 0 °C and slowly bubble methylamine gas through the solution or add an aqueous solution of methylamine (40%) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography or recrystallization to obtain 2-amino-5-chloro-N,3-dimethylbenzamide.
-
Protocol 2: Synthesis of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic Acid
This intermediate provides the pyrazole core of chlorantraniliprole. Its synthesis is a multi-step process.[5][6][7]
-
Procedure Outline:
-
Hydrazinolysis: 2,3-Dichloropyridine is reacted with hydrazine hydrate to form (3-chloropyridin-2-yl)-hydrazine.[4]
-
Cyclization: The hydrazine derivative is condensed with a suitable C3 synthon, such as diethyl maleate, to form the pyrazolidinone ring.
-
Bromination and Oxidation: The pyrazolidinone is brominated and then oxidized to the aromatic pyrazole.
-
Hydrolysis: The ester group is hydrolyzed to the carboxylic acid to yield the final intermediate.
-
Protocol 3: Final Amide Coupling to Yield Chlorantraniliprole
-
Rationale: This is the final bond-forming step, creating the amide linkage that connects the two key intermediates. The carboxylic acid of the pyrazole intermediate is activated, typically by converting it to an acid chloride or a mixed anhydride in situ, before reacting with the amino group of the anthranilamide intermediate.[4]
-
Procedure:
-
In a reaction vessel, combine 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) and 2-amino-5-chloro-N,3-dimethylbenzamide (1.05 eq) in acetonitrile.
-
Add a base, such as 3-picoline (2.6 eq).
-
Cool the mixture to -5 °C.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature between -5 and 0 °C. The methanesulfonyl chloride reacts with the carboxylic acid to form a reactive mixed anhydride.
-
Stir the reaction at this temperature for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Quench the reaction by adding water.
-
Filter the resulting precipitate, wash with a mixture of propionitrile and water, followed by propionitrile, and dry under nitrogen to afford chlorantraniliprole.[6]
-
| Intermediate | Starting Material | Key Reagents | Typical Yield |
| 2-Amino-5-chloro-N,3-dimethylbenzamide | 2-Amino-3-methylbenzoic acid | NCS, EDC, Methylamine | 70-85% |
| 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid | 2,3-Dichloropyridine | Hydrazine hydrate, Diethyl maleate, POBr3, NaOH | 40-50% |
| Chlorantraniliprole | Above Intermediates | Methanesulfonyl chloride, 3-Picoline | >90% |
II. Application in Herbicide Synthesis: Picolinate Herbicides
Derivatives of this compound are valuable in the synthesis of picolinate herbicides. These herbicides mimic the plant hormone auxin, causing uncontrolled growth and eventual death in susceptible broadleaf weeds.[8] Picolinafen is a commercial example that contains a trifluoromethylphenoxy group linked to a picolinamide core.[9][10]
Synthesis Overview
The synthesis of a picolinafen-type herbicide would involve the formation of an ether linkage between a trifluoromethyl-substituted phenol and a chlorinated picolinic acid derivative, followed by amidation.
Logical Flow of Picolinate Herbicide Synthesis
Caption: Synthesis of a Picolinafen-type herbicide.
Protocol 4: Synthesis of a Picolinafen Analog
This protocol outlines the synthesis of a picolinafen-like herbicide, illustrating the application of a phenol derived from a substituted benzoic acid.
Step 1: Preparation of 4-Chloro-3-(trifluoromethyl)phenol
-
Rationale: The starting benzoic acid needs to be converted to the corresponding phenol. This can be achieved through various methods, including a Curtius or Hofmann rearrangement of a derivative, or through a Sandmeyer-type reaction on the corresponding aniline.
-
Procedure (Illustrative via Sandmeyer from corresponding aniline):
-
Start with 4-chloro-3-(trifluoromethyl)aniline (commercially available or synthesized from the corresponding nitro compound).
-
Dissolve the aniline (1.0 eq) in an aqueous solution of a strong acid (e.g., H2SO4).
-
Cool the solution to 0-5 °C and add a solution of sodium nitrite (1.05 eq) dropwise to form the diazonium salt.
-
In a separate flask, heat a solution of copper(II) sulfate in water to boiling.
-
Slowly add the cold diazonium salt solution to the boiling copper sulfate solution. Vigorous nitrogen evolution will occur.
-
After the addition is complete, continue heating for 30 minutes.
-
Cool the mixture and extract the phenol with diethyl ether.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and purify by distillation or chromatography.
-
Step 2: Etherification
-
Rationale: A Williamson ether synthesis is performed to couple the phenol with a picolinic acid derivative.
-
Procedure:
-
Dissolve 4-chloro-3-(trifluoromethyl)phenol (1.0 eq) in a polar aprotic solvent like DMF.
-
Add a strong base, such as potassium carbonate (1.5 eq), and stir to form the phenoxide.
-
Add methyl 2,6-dichloropicolinate (1.0 eq) to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir for several hours until TLC indicates the consumption of the starting materials.
-
Cool the reaction, pour into water, and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry, and concentrate. The crude product is the methyl ester of the picolinic acid ether.
-
Step 3: Hydrolysis and Amidation
-
Rationale: The ester is hydrolyzed to the carboxylic acid, which is then coupled with the desired amine to form the final picolinamide herbicide.
-
Procedure:
-
Hydrolyze the methyl ester from the previous step using aqueous NaOH in methanol.
-
Acidify the reaction mixture to precipitate the carboxylic acid, which is then filtered and dried.
-
Activate the resulting carboxylic acid using thionyl chloride or a coupling agent like EDC/HOBt as described in Protocol 1, Step 2.
-
React the activated acid with p-fluoroaniline (1.1 eq) in the presence of a base like triethylamine.
-
Work up the reaction as previously described and purify the final product by recrystallization to yield the picolinafen analog.
-
III. Application in Fungicide Synthesis: Pyridinylethylbenzamide Fungicides
The pyridinylethylbenzamide class of fungicides, such as fluopyram, are potent inhibitors of succinate dehydrogenase (SDH) in the fungal respiratory chain.[11][12] The synthesis of fluopyram involves the coupling of 2-(trifluoromethyl)benzoic acid with 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylamine.[12] This demonstrates the direct use of a trifluoromethyl-substituted benzoic acid in creating a powerful fungicide.
Synthesis Overview
The key step is the formation of an amide bond between the benzoic acid derivative and a substituted pyridine-ethylamine.
Logical Flow of Fluopyram Synthesis
Caption: Synthesis of the fungicide Fluopyram.
Protocol 5: Synthesis of Fluopyram
This protocol outlines the final coupling step in the synthesis of fluopyram, directly using a derivative of the topic compound.
-
Rationale: A stable amide bond is formed to create the final fungicidal molecule. The most direct method is the reaction of an acid chloride with the requisite amine.
-
Procedure:
-
Preparation of 2-(Trifluoromethyl)benzoyl chloride: React 2-(trifluoromethyl)benzoic acid (an isomer of the topic compound) with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane with a catalytic amount of DMF. Reflux the mixture until gas evolution ceases, then remove the excess reagent and solvent under reduced pressure.
-
Amide Coupling: a. Dissolve 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylamine (1.0 eq) (prepared via a multi-step synthesis from 2,3-dichloro-5-(trifluoromethyl)pyridine)[8] in a suitable solvent such as THF or dichloromethane. b. Add a base, such as triethylamine (1.2 eq), to the solution. c. Cool the mixture to 0 °C. d. Slowly add a solution of 2-(trifluoromethyl)benzoyl chloride (1.1 eq) in the same solvent dropwise. e. Allow the reaction to warm to room temperature and stir for 2-4 hours. f. Quench the reaction with water and extract the product with an organic solvent. g. Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine. h. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by recrystallization from a suitable solvent system (e.g., n-heptane) to yield fluopyram.[13]
-
Conclusion
This compound and its isomers are undeniably powerful and versatile building blocks in the synthesis of modern agricultural chemicals. The strategic placement of the chloro and trifluoromethyl substituents provides a foundation for creating active ingredients with enhanced efficacy, metabolic stability, and target specificity. The protocols outlined in this guide for the synthesis of an insecticide, a herbicide, and a fungicide showcase the broad utility of this chemical scaffold. By understanding the synthetic pathways and the rationale behind the experimental choices, researchers and scientists can leverage these principles to design and develop the next generation of innovative crop protection solutions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Semantic Scholar [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
- 6. researchgate.net [researchgate.net]
- 7. 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | 500011-86-9 | Benchchem [benchchem.com]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. Picolinafen (Ref: BAS 700H) [sitem.herts.ac.uk]
- 10. Picolinafen | C19H12F4N2O2 | CID 3294375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Design, synthesis biological activity, and docking of novel fluopyram derivatives containing guanidine group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluopyram | C16H11ClF6N2O | CID 11158353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. CN110437138B - Improved synthesis process of fluopyram - Google Patents [patents.google.com]
Catalytic Activation of 5-Chloro-2-(trifluoromethyl)benzoic Acid for C-C Bond Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 5-Chloro-2-(trifluoromethyl)benzoic Acid
This compound is a key structural motif in medicinal chemistry and materials science. The trifluoromethyl group often enhances metabolic stability and lipophilicity of drug candidates, while the chloro and carboxylic acid functionalities provide versatile handles for synthetic elaboration.[1] The catalytic formation of new carbon-carbon (C-C) bonds at the chloro-substituted position is a critical transformation for the synthesis of novel pharmaceuticals and functional materials. This guide provides an in-depth analysis of various catalytic strategies to achieve this, complete with detailed, field-proven protocols and expert insights.
I. Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are fundamental to modern organic synthesis, enabling the efficient and selective formation of C-C bonds.[1] For a substrate like this compound, where the chlorine atom is electronically deactivated by the electron-withdrawing trifluoromethyl group, careful selection of the catalytic system is paramount.
A. Suzuki-Miyaura Coupling: A Robust Method for Biaryl Synthesis
The Suzuki-Miyaura reaction is a versatile method for constructing biaryl compounds via the cross-coupling of an organoboron reagent with an organohalide.[1][2][3] Its mild reaction conditions and the stability of the boronic acid reagents make it a favored approach.[1][2]
The primary challenge in the Suzuki-Miyaura coupling of this compound is the low reactivity of the C-Cl bond compared to C-Br or C-I bonds.[1] To overcome this, highly active palladium catalysts, often employing bulky, electron-rich phosphine ligands, are necessary to facilitate the rate-limiting oxidative addition step. The electron-withdrawing nature of the trifluoromethyl group on the substrate can, to some extent, facilitate this step.
This protocol is adapted from established methodologies for the coupling of challenging aryl chlorides.[2]
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely ground
-
Anhydrous 1,4-Dioxane
-
Deionized Water
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.5 mmol, 1.5 equiv.), and potassium phosphate (3.0 mmol, 3.0 equiv.).
-
Catalyst Preparation: In a separate vial, weigh Palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the Schlenk flask with a septum and purge with a gentle stream of argon or nitrogen for 15-20 minutes.
-
Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) to the Schlenk flask via syringe.
-
Catalyst Addition: Add the catalyst/ligand mixture to the reaction flask.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 12-24 | 70-90 |
| Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ | Toluene | 110 | 18 | 65-85 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O (3:1) | 90 | 24 | 40-60 |
B. Mizoroki-Heck Reaction: Formation of Substituted Alkenes
The Mizoroki-Heck reaction facilitates the C-C bond formation between an aryl halide and an alkene, yielding a substituted alkene.[4][5][6][7] This reaction is highly valuable for the synthesis of styrenic compounds and other vinylated aromatics.
Similar to the Suzuki coupling, the activation of the C-Cl bond is the primary hurdle. For electron-deficient aryl chlorides, higher temperatures and robust catalytic systems are generally required. The choice of base is also critical to facilitate the regeneration of the active Pd(0) catalyst.
This protocol is a generalized procedure for the Heck coupling of aryl chlorides with acrylates.[6]
Materials:
-
This compound
-
Alkene (e.g., n-Butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), Palladium(II) acetate (0.03 mmol, 3 mol%), and Tri(o-tolyl)phosphine (0.06 mmol, 6 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Reagent Addition: Add anhydrous DMF (5 mL), the alkene (1.5 mmol, 1.5 equiv.), and triethylamine (2.0 mmol, 2.0 equiv.) via syringe.
-
Reaction: Seal the tube and heat the mixture in an oil bath at 120-140 °C for 24-48 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with diethyl ether (25 mL) and filter through a pad of Celite.
-
Purification: Wash the filtrate with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.
Caption: The Mizoroki-Heck Catalytic Cycle.
C. Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable aryl alkyne structures.[8][9] This reaction typically employs a dual catalytic system of palladium and copper(I).[8]
The Sonogashira coupling of aryl chlorides is particularly challenging and often requires higher temperatures and more active catalyst systems than the corresponding bromides or iodides.[10] The copper co-catalyst is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.
This protocol is based on conditions developed for the coupling of electron-deficient aryl chlorides.[10]
Materials:
-
This compound derivative (e.g., methyl ester)
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Diisopropylamine (i-Pr₂NH)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Reaction Setup: To a solution of the this compound derivative (1.0 mmol, 1.0 equiv.) in a mixture of THF (8 mL) and diisopropylamine (2 mL), add Bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%) and Copper(I) iodide (0.06 mmol, 6 mol%).
-
Inert Atmosphere: De-gas the solution by bubbling argon through it for 15 minutes.
-
Reagent Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv.) to the reaction mixture.
-
Reaction: Stir the reaction at 60-80 °C for 12-24 hours under an argon atmosphere.
-
Work-up: After cooling, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the product by flash chromatography.
Caption: The Sonogashira Catalytic Cycles.
II. Emerging Strategies: Decarboxylative Coupling and C-H Activation
Beyond classical cross-coupling reactions, decarboxylative coupling and direct C-H activation represent modern, atom-economical strategies for C-C bond formation.[10][11]
A. Decarboxylative Cross-Coupling
This approach utilizes the carboxylic acid moiety as a synthetic handle, which is extruded as CO₂ during the reaction.[12] This strategy is particularly appealing as it avoids the pre-functionalization of the aromatic ring.
Palladium- or copper-catalyzed decarboxylative couplings of aromatic carboxylic acids have been developed.[9][12] The reaction likely proceeds through the formation of a metal-carboxylate intermediate, followed by decarboxylation to generate an aryl-metal species that can then engage in cross-coupling. For substrates with a trifluoromethyl group, the electronic effects on the decarboxylation step need to be considered.
This is a conceptual protocol based on developments in the field.[9][13]
-
Reactants: this compound and an aryl halide coupling partner.
-
Catalyst System: A dual catalytic system of a palladium source (e.g., Pd(TFA)₂) and a copper salt (e.g., Cu₂O) is often employed.
-
Base/Additive: A base such as K₂CO₃ and potentially a silver salt (e.g., Ag₂CO₃) as an oxidant may be required.[10][11]
-
Solvent and Temperature: High-boiling polar aprotic solvents like DMF or DMSO at elevated temperatures (120-160 °C) are typically necessary.
B. Direct C-H Arylation
Direct C-H activation/arylation offers the most atom-economical route by directly functionalizing a C-H bond.[14][15][16] The carboxylic acid group can act as a directing group to achieve ortho-selectivity.
Palladium-catalyzed C-H activation reactions directed by a carboxylic acid group have been reported.[14][15][16][17] The reaction proceeds through the formation of a palladacycle intermediate, followed by reaction with an arylating agent.
This conceptual protocol is based on established methods for the ortho-arylation of benzoic acids.[14][15][16][17]
-
Reactants: this compound and an aryl iodide or arylboronic acid.
-
Catalyst System: A palladium catalyst such as Pd(OAc)₂ is commonly used, often in conjunction with a ligand like a monoprotected amino acid.[17]
-
Oxidant/Base: An oxidant like Ag₂CO₃ or O₂ (from air) is typically required, along with a base such as K₂CO₃ or Cs₂CO₃.[14][17]
-
Solvent and Temperature: Solvents like DMSO, dioxane, or HFIP at temperatures ranging from ambient to 120 °C have been employed.[16][17]
III. Expertise & Experience: Navigating Challenges and Ensuring Success
-
Substrate Reactivity: The chloro-substituent in this compound makes it a challenging substrate for palladium-catalyzed cross-coupling reactions. Expect longer reaction times and potentially higher catalyst loadings compared to bromo- or iodo-analogs.
-
Ligand Selection: For Suzuki and Heck reactions with this aryl chloride, bulky, electron-rich phosphine ligands such as SPhos, RuPhos, or bulky N-heterocyclic carbenes (NHCs) are often essential to promote the difficult oxidative addition step.
-
Decarboxylation as a Side Reaction: At the high temperatures often required for these couplings, decarboxylation of the starting material or product can be a competing side reaction. Careful temperature control and reaction monitoring are crucial.
-
Inert Atmosphere: Maintaining a strict inert atmosphere is critical for the stability and activity of the palladium catalyst, especially when using phosphine ligands which can be susceptible to oxidation.
IV. Trustworthiness: A Self-Validating System
To ensure the reliability and reproducibility of these protocols, the following validation steps are recommended:
-
Reaction Monitoring: Regularly monitor the reaction progress using appropriate analytical techniques such as TLC, GC-MS, or LC-MS to determine the optimal reaction time and identify any side products.
-
Product Characterization: Thoroughly characterize the final product using a suite of analytical methods, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
-
Control Experiments: In cases of unexpected results, perform control experiments (e.g., running the reaction without the catalyst, ligand, or base) to troubleshoot the reaction.
V. Experimental Workflow Overview
Caption: General experimental workflow for catalytic C-C bond formation.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. Palladium-catalyzed intramolecular direct arylation of benzoic acids by tandem decarboxylation/C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Versatile Pd(II)-Catalyzed C-H Activation/Aryl-Aryl Coupling of Benzoic and Phenyl Acetic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ambient-Temperature Ortho C-H Arylation of Benzoic Acids with Aryl Iodides with Ligand-Supported Palladium Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-2-(trifluoromethyl)benzoic acid
Welcome to the technical support center for the synthesis of 5-Chloro-2-(trifluoromethyl)benzoic acid (CAS No: 654-98-8)[1][2][3]. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis and to optimize reaction yields. The information provided herein is curated from established protocols and field-proven insights to ensure scientific integrity and practical applicability.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound.
Q1: What are the primary synthetic routes to this compound?
A1: There are several established routes, with the choice depending on the available starting materials, scale, and required purity. The most common strategies are:
-
Grignard Reaction & Carboxylation: This is a widely used method involving the formation of a Grignard reagent from a suitable precursor, such as 2,5-dichlorobenzotrifluoride, followed by carboxylation with carbon dioxide[4][5][6].
-
Directed Ortho-Lithiation: This technique utilizes a strong base like n-butyllithium to selectively deprotonate the aromatic ring ortho to a directing group, followed by quenching with CO₂. This can be applied to precursors where the directing groups favor lithiation at the desired position[7][8].
-
Oxidation of Precursors: This route involves the oxidation of a corresponding toluene, benzyl alcohol, or benzaldehyde derivative. For example, oxidation of 5-chloro-2-(trifluoromethyl)toluene or 5-chloro-2-(trifluoromethyl)benzaldehyde[9].
-
Hydrolysis of Nitriles: Synthesis can also be achieved by the hydrolysis of 5-chloro-2-(trifluoromethyl)benzonitrile under acidic or basic conditions[10].
Q2: What is the molecular structure and what are the key physicochemical properties of the target compound?
A2: this compound is a halogenated aromatic carboxylic acid.
-
Molecular Weight: 224.57 g/mol [1]
-
Appearance: Typically a white to off-white solid.
-
Melting Point: Approximately 84-87 °C[1][3]. The presence of the electron-withdrawing trifluoromethyl (-CF₃) and chloro (-Cl) groups significantly influences the acidity of the carboxylic acid and the reactivity of the aromatic ring.
Section 2: Troubleshooting Guide for Grignard-Based Synthesis
The Grignard pathway, typically starting from 2,5-dichlorobenzotrifluoride[11], is a robust but sensitive method. Success hinges on meticulous control of reaction conditions.
Q3: My Grignard reaction is difficult to initiate. What are the common causes and solutions?
A3: Failure to initiate is the most frequent issue in Grignard synthesis. The primary cause is the passivating oxide layer (MgO) on the surface of the magnesium turnings, which prevents reaction with the organohalide.
Causality: The Grignard reaction occurs on the metallic surface of the magnesium. If this surface is coated with MgO, the organohalide cannot access the reactive metal. Moisture is another critical inhibitor, as it will protonate and destroy any Grignard reagent that does form.
Troubleshooting Steps:
-
Ensure Absolute Anhydrous Conditions:
-
Dry all glassware in an oven at >120 °C for several hours and cool under a stream of dry nitrogen or argon.
-
Use anhydrous grade solvents. Tetrahydrofuran (THF) is common and should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or sourced from a solvent purification system.
-
-
Activate the Magnesium:
-
Mechanical Activation: Before reaction, gently crush the magnesium turnings with a glass rod in the reaction flask under an inert atmosphere to expose a fresh, unoxidized surface.
-
Chemical Activation: Add a small crystal of iodine (I₂). The iodine reacts with the magnesium surface, cleaning it and exposing fresh metal. A small amount of 1,2-dibromoethane can also be used; its reaction with Mg is readily initiated and the resulting MgBr₂ can help to etch the oxide layer.
-
-
Localized Heating: Use a heat gun to gently warm the spot in the flask where the magnesium and a small amount of the organohalide solution are concentrated. Be cautious not to overheat the solvent.
-
Initiator Addition: If the reaction still fails to start, adding a small volume of a pre-formed Grignard reagent can often initiate the process.
Q4: My yield is low due to the formation of a significant amount of byproduct. How can I identify and minimize this?
A4: Low yields in Grignard carboxylation are often due to side reactions, primarily Wurtz-type coupling and protonolysis of the Grignard reagent.
-
Wurtz-type Coupling: This results in a homocoupled dimer of your starting material. It is favored at higher temperatures and concentrations.
-
Protonolysis: The Grignard reagent is a strong base and will react with any available proton source (water, alcohols) to form the corresponding hydrocarbon (1-chloro-4-(trifluoromethyl)benzene in this case).
Optimization Strategies:
| Parameter | Recommended Condition | Rationale |
| Temperature | Maintain gentle reflux during Grignard formation. For carboxylation, cool to < -20 °C. | Controls the rate of reaction to prevent dimerization. Lower temperatures during carboxylation increase the solubility of CO₂ in the solvent, favoring the desired reaction[5]. |
| Addition Rate | Add the organohalide solution dropwise to the magnesium suspension. | Maintains a low concentration of the organohalide, minimizing the rate of Wurtz coupling. |
| CO₂ Source | Use crushed dry ice (solid CO₂) or bubble dry CO₂ gas through the solution. | Ensures an anhydrous source of CO₂. Using a pressurized CO₂ atmosphere (e.g., 3 psi) can further enhance the carboxylation efficiency[5]. |
| Quenching | After carboxylation, quench the reaction with an aqueous acid (e.g., HCl) at a low temperature (e.g., 0 °C)[4]. | The vigorous quench is exothermic and should be controlled to prevent degradation of the product[4]. |
Workflow Diagram: Grignard Synthesis & Carboxylation
Caption: Figure 1. A streamlined workflow for the synthesis of this compound via the Grignard pathway.
Section 3: Troubleshooting Guide for Oxidation Routes
Oxidizing a precursor like 5-chloro-2-(trifluoromethyl)benzaldehyde is a viable alternative, but requires careful selection of the oxidant to avoid side reactions with the sensitive trifluoromethyl group.
Q5: I am attempting to oxidize 5-chloro-2-(trifluoromethyl)benzaldehyde, but the yield is poor and the product is impure. What are the best practices?
A5: The key challenge is to achieve complete oxidation of the aldehyde to the carboxylic acid without affecting the trifluoromethyl group or the aromatic ring. Strong, non-specific oxidants under harsh conditions can lead to degradation.
Causality: The trifluoromethyl group is generally stable, but aggressive oxidizing conditions (e.g., high heat with KMnO₄) can potentially lead to unwanted side reactions. Incomplete oxidation will leave starting material in the product, complicating purification.
Recommended Oxidants and Conditions:
| Oxidant | Typical Conditions | Advantages | Disadvantages |
| Potassium Permanganate (KMnO₄) | Aqueous base (e.g., NaOH), moderate heat | Inexpensive and powerful. | Can be difficult to control; requires careful workup to remove MnO₂. |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0 °C to room temperature | Fast and efficient for many aldehydes. | Uses carcinogenic Chromium(VI); stoichiometric heavy metal waste. |
| Pyridinium Chlorochromate (PCC) | Dichloromethane, room temperature | Milder, often used for alcohol to aldehyde, but can oxidize aldehydes further[9]. | Chromium-based; can be acidic. |
| Cobalt-catalyzed Oxidation | Acetic acid, Co(OAc)₂, O₂ atmosphere[12] | Catalytic, uses O₂ as the terminal oxidant, potentially greener. | May require specialized equipment (pressure vessel); catalyst can be sensitive. |
Troubleshooting Steps:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting aldehyde. This prevents running the reaction for too long, which can increase byproduct formation.
-
Control Temperature: Overheating can lead to decomposition. Maintain the recommended temperature for your chosen oxidant.
-
Purification Strategy: The primary impurity is often unreacted starting material. An acid-base extraction is highly effective. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., NaHCO₃). The carboxylic acid will move to the aqueous layer as its carboxylate salt, leaving the neutral aldehyde in the organic layer. The layers can then be separated, and the aqueous layer re-acidified to precipitate the pure carboxylic acid product.
Decision Tree: Troubleshooting Low Yield
Caption: Figure 2. A logical guide for diagnosing and resolving issues of low product yield.
References
- 1. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 654-98-8 | INDOFINE Chemical Company [indofinechemical.com]
- 4. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]
- 5. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 6. US9783476B2 - Method of producing 2â²-trifluoromethyl group-substituted aromatic ketone - Google Patents [patents.google.com]
- 7. scispace.com [scispace.com]
- 8. Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. 5-CHLORO-2-(TRIFLUOROMETHYL)BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 10. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
- 11. 2,5-Dichlorobenzotrifluoride [webbook.nist.gov]
- 12. CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
Technical Support Center: Navigating the Purification Challenges of Fluorinated Benzoic Acids
Welcome, researchers, scientists, and drug development professionals, to your dedicated resource for overcoming the unique purification hurdles presented by fluorinated benzoic acids. The introduction of fluorine into the benzoic acid scaffold dramatically alters its physicochemical properties, offering significant advantages in medicinal chemistry, such as enhanced metabolic stability and binding affinity.[1][2] However, these same alterations introduce distinct challenges in purification that require a nuanced and informed approach.
This guide is structured to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and adapt methodologies to your specific fluorinated benzoic acid.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries and challenges encountered during the purification of fluorinated benzoic acids.
Q1: What are the most common impurities I can expect in my crude fluorinated benzoic acid?
A1: The impurity profile is highly dependent on the synthetic route. For instance, in the synthesis of 2-fluorobenzoic acid via diazotization of anthranilic acid, common impurities include unreacted starting material, isomeric fluorobenzoic acids (3- and 4-isomers), phenolic byproducts like salicylic acid, and colored azo compounds.[3] If synthesizing from the oxidation of a fluorotoluene, you might encounter unreacted starting material, the corresponding fluorobenzaldehyde from partial oxidation, or even benzoic acid from radical side reactions leading to defluorination.[3]
Q2: My fluorinated benzoic acid is discolored (yellow or brown). What is the cause and how can I fix it?
A2: Discoloration is typically due to trace, highly conjugated impurities. In syntheses involving diazonium salts, residual azo compounds are a common culprit.[3] Minor oxidation byproducts can also impart color.[3] A simple and often effective solution is an activated carbon treatment. Add a small amount of activated carbon to the hot solution of your crude product before recrystallization to adsorb these colored impurities.[3]
Q3: Why is separating positional isomers of fluorinated benzoic acids so difficult?
A3: Positional isomers of fluorinated benzoic acids often have very similar physical properties, such as polarity and solubility, making them challenging to separate by standard techniques like recrystallization. Their pKa values may also be very close, complicating separation by acid-base extraction. Chromatographic methods, particularly HPLC, are generally required for effective separation.[4]
Q4: How does the position and number of fluorine substituents affect the acidity (pKa) of my benzoic acid?
A4: Fluorine is a highly electronegative, electron-withdrawing group. Its presence on the aromatic ring increases the acidity of the carboxylic acid group (lowers the pKa) compared to benzoic acid.[5] The closer the fluorine atom is to the carboxylic acid group (e.g., ortho position), the stronger the inductive electron-withdrawing effect and the more acidic the compound. Multiple fluorine substituents will further increase the acidity. This change in pKa is a critical factor to consider when developing acid-base extraction protocols and predicting retention behavior in reversed-phase HPLC.[5][6]
In-Depth Troubleshooting Guides
Recrystallization: The Workhorse of Purification
Recrystallization is a powerful technique for purifying solid compounds, but success with fluorinated benzoic acids often requires careful solvent selection and technique.
Causality: This issue often stems from the use of an inappropriate solvent or an excessive amount of solvent, leading to high product loss in the mother liquor.[7] The unique solubility profile imparted by fluorine can make solvent selection non-intuitive.
Troubleshooting Protocol:
-
Systematic Solvent Screening:
-
Test the solubility of a small amount of your crude material in a range of solvents at room temperature and at their boiling points. Ideal single solvents will show low solubility at room temperature and high solubility when hot.[8]
-
Commonly tested solvents include water, ethanol, methanol, acetone, ethyl acetate, and toluene.[9]
-
-
Employing Mixed-Solvent Systems:
-
If a suitable single solvent cannot be found, a mixed-solvent system is an excellent alternative.[10]
-
Procedure:
-
Dissolve the crude fluorinated benzoic acid in a minimal amount of a hot "soluble solvent" (a solvent in which it is highly soluble).[11]
-
While hot, add a "miscible insoluble solvent" (an anti-solvent) dropwise until the solution becomes slightly cloudy.[10][12]
-
Add a few more drops of the hot "soluble solvent" to redissolve the precipitate and achieve a clear, saturated solution.[11]
-
Allow the solution to cool slowly to promote the formation of pure crystals.[13]
-
-
Common Mixed-Solvent Pairs:
-
Ethanol/Water
-
Acetone/Hexane
-
Ethyl Acetate/Hexane[14]
-
-
Workflow for Mixed-Solvent Recrystallization
Caption: Workflow for mixed-solvent recrystallization.
Causality: The compound comes out of solution above its melting point, forming an oil instead of crystals. This is more common with lower-melting point solids or when the solution is supersaturated with impurities.[10]
Troubleshooting:
-
Increase the Amount of Solvent: The compound may be coming out of solution too quickly. Adding more solvent can keep it dissolved at a lower temperature.[7]
-
Slower Cooling: Allow the solution to cool more slowly to give the molecules time to arrange into a crystal lattice. Insulating the flask can help.
-
Scratching the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. This can create nucleation sites for crystal growth.[13]
-
Seed Crystals: Introduce a tiny crystal of the pure compound to the cooled solution to initiate crystallization.[13]
Acid-Base Extraction: Exploiting pKa Differences
This technique is excellent for separating acidic fluorinated benzoic acids from neutral or basic impurities.
Causality: The carboxylic acid group can be deprotonated by a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral organic impurities will remain in the organic phase. The fluorinated benzoic acid can then be recovered by re-acidifying the aqueous layer.[15][16]
Experimental Protocol:
-
Dissolution: Dissolve the crude mixture in an immiscible organic solvent like diethyl ether or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The fluorinated benzoic acid will move to the aqueous layer as its sodium salt.
-
Separation: Separate the aqueous and organic layers. The organic layer contains neutral impurities.
-
Re-acidification: Cool the aqueous layer in an ice bath and add a strong acid (e.g., 6M HCl) dropwise until the solution is acidic (test with pH paper). The fluorinated benzoic acid will precipitate out.[15]
-
Isolation: Collect the purified solid by vacuum filtration, wash with cold water, and dry thoroughly.
Logical Flow of Acid-Base Extraction
Caption: Diagram of acid-base extraction for purification.
Column Chromatography: For Challenging Separations
When recrystallization and extraction fail, particularly for separating isomers or closely related impurities, column chromatography is the method of choice.
Causality: Fluorinated benzoic acids are polar and acidic, which can lead to strong interactions with the silica gel stationary phase, causing band broadening and poor separation.
Troubleshooting Protocol:
-
Solvent System Selection:
-
Use a solvent system that effectively moves the compound off the column. A common starting point for acidic compounds is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).[17]
-
Pro-Tip: To reduce peak tailing caused by the acidity of the compound, add a small amount (0.5-1%) of acetic acid or formic acid to the eluent. This keeps the carboxylic acid protonated and minimizes its interaction with the acidic silica surface.
-
-
Loading Technique:
-
For solids, dry loading is often superior to liquid loading. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.[18]
-
-
Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks to prevent channeling and poor separation.
Purity Assessment: Analytical Techniques
Confirming the purity of your final product is a critical step. High-Performance Liquid Chromatography (HPLC) is the gold standard for this.
HPLC Troubleshooting: Peak Tailing
Causality: Peak tailing is a common issue when analyzing acidic compounds on standard C18 columns. It can be caused by secondary interactions between the deprotonated carboxylate and residual, acidic silanol groups on the silica surface.[19] Instrumental issues like extra-column dead volume can also contribute.[20]
Solutions & Optimization:
| Parameter | Recommended Action | Rationale |
| Mobile Phase pH | Adjust the pH to be at least 1.5-2 units below the pKa of your fluorinated benzoic acid. A pH of 2.5-3.5 is a good starting point.[20] | At low pH, the carboxylic acid is fully protonated, reducing its interaction with silanol groups and improving peak shape.[19] |
| Mobile Phase Additives | Add 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase.[20] | These acidic modifiers help to suppress the ionization of silanol groups on the stationary phase, further minimizing secondary interactions. |
| Buffer Strength | If using a buffer, ensure its concentration is adequate (e.g., 10-50 mM) and that it has good buffering capacity at the chosen pH.[21] | A weak or non-existent buffer can lead to pH shifts on the column, causing inconsistent retention times and poor peak shape.[22] |
| Sample Overload | If peak shape improves upon sample dilution, you are overloading the column. Reduce the injection volume or dilute the sample.[20] | Injecting too much analyte saturates the stationary phase, leading to peak broadening and tailing. |
| Column Choice | For persistent tailing, consider a column with a different stationary phase, such as one with end-capping or a polar-embedded group. | These columns are designed to have fewer accessible silanol groups, reducing the potential for secondary interactions. |
Starting HPLC Method for Fluorinated Benzoic Acids:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a suitable initial percentage of B (e.g., 20-30%) and increase to elute the compound.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm or as determined by the compound's UV spectrum.
NMR Spectroscopy for Purity Assessment
¹H and ¹³C NMR are invaluable for confirming the structure and assessing the purity of your final product. The presence of fluorine will introduce characteristic C-F couplings in the ¹³C NMR spectrum. The absence of signals corresponding to impurities identified in the crude material (e.g., aldehydes, starting materials) is a strong indicator of high purity.[23][24][25][26]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. s4science.at [s4science.at]
- 5. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Substituent effects on the electronic structure and pKa of benzoic acid | Semantic Scholar [semanticscholar.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 12. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 13. westfield.ma.edu [westfield.ma.edu]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. dept.harpercollege.edu [dept.harpercollege.edu]
- 16. youtube.com [youtube.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. ocw.mit.edu [ocw.mit.edu]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. uhplcs.com [uhplcs.com]
- 22. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 23. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 24. rsc.org [rsc.org]
- 25. spectrabase.com [spectrabase.com]
- 26. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Technical Support Center: Synthesis of 5-Chloro-2-(trifluoromethyl)benzoic Acid
Welcome to the Technical Support Center for the synthesis of 5-Chloro-2-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established synthetic routes, focusing on the causality behind experimental outcomes to ensure scientific integrity and successful synthesis.
Introduction: The Criticality of Purity
This compound is a key building block in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethyl group enhances metabolic stability and binding affinity, while the chloro-substituent provides a site for further chemical modification.[1] The purity of this intermediate is paramount, as even minor impurities can lead to significant issues in downstream applications, including altered biological activity, the formation of toxic byproducts, and complications in regulatory approval. This guide will address the common impurities associated with the two primary synthetic routes to this compound.
Route 1: Ortho-Lithiation and Carboxylation of p-Chlorobenzotrifluoride
This route involves the directed ortho-metalation of 4-chlorobenzotrifluoride using a strong organolithium base, typically tert-butyllithium, followed by quenching with solid carbon dioxide (dry ice). While effective, this pathway is sensitive to reaction conditions and can generate several impurities.
Troubleshooting & FAQs: Lithiation/Carboxylation Route
Q1: My reaction yield is low, and I've isolated a significant amount of unreacted 4-chlorobenzotrifluoride. What went wrong?
A1: Low conversion is a common issue in organolithium reactions and can be attributed to several factors:
-
Reagent Inactivity: Organolithium reagents like tert-butyllithium are highly sensitive to moisture and air.[2] Their concentration can decrease over time if not stored and handled properly. It is crucial to titrate the organolithium reagent before use to determine its exact molarity.[3]
-
Insufficient Temperature Control: These reactions are typically conducted at cryogenic temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the lithiated intermediate.[3] Ensure your cooling bath is maintained at the correct temperature throughout the addition of the organolithium reagent and the subsequent carboxylation.
-
Solvent Impurities: Protic impurities, such as water, in your solvent will quench the organolithium reagent. Always use rigorously dried and degassed solvents.[3]
-
Inert Atmosphere: A strict inert atmosphere (argon or nitrogen) is mandatory. Any exposure to oxygen or moisture will consume the organolithium reagent.[2]
Expertise in Practice: The Causality of Low Yield
The carbon-lithium bond is highly polarized, making organolithiums exceptionally strong bases and nucleophiles. However, this reactivity also makes them susceptible to rapid destruction by even trace amounts of acidic protons (from water) or reaction with oxygen. Failure to maintain scrupulously anhydrous and anaerobic conditions is the most frequent cause of low yields in these reactions.
Q2: I've obtained a mixture of isomeric benzoic acids. How can I identify the desired this compound from its regioisomers?
A2: The formation of regioisomers, primarily 2-chloro-5-(trifluoromethyl)benzoic acid, can occur if the lithiation is not completely regioselective. The trifluoromethyl group is an ortho-directing group, but lithiation at other positions can occur.
Identification via NMR Spectroscopy:
-
¹H NMR: The aromatic region of the ¹H NMR spectrum is diagnostic. For the desired This compound , you would expect to see three distinct aromatic protons. In contrast, the regioisomer 2-Chloro-5-(trifluoromethyl)benzoic acid will also show three aromatic protons but with a different splitting pattern and chemical shifts due to the different substituent arrangement.
-
¹⁹F NMR: The chemical shift of the -CF₃ group is sensitive to its electronic environment. The ¹⁹F NMR will show a single resonance for each isomer, but their chemical shifts will differ, allowing for clear differentiation and quantification of the isomeric ratio.[4][5]
| Compound | Predicted ¹H NMR Aromatic Signals (relative to TMS) | Predicted ¹⁹F NMR Signal (relative to CFCl₃) |
| This compound | Multiplets/doublets between 7.5-8.0 ppm | ~ -62 ppm |
| 2-Chloro-5-(trifluoromethyl)benzoic acid | Multiplets/doublets between 7.6-8.2 ppm | ~ -63 ppm |
Note: The exact chemical shifts can vary depending on the solvent and concentration. It is recommended to run authentic standards of the possible isomers for unambiguous identification.
Q3: My reaction mixture turned dark, and I have isolated some polymeric material. What is the likely cause?
A3: The formation of dark, insoluble materials often points to the generation of a benzyne intermediate.[6][7] This can occur if the lithiation is not followed by a rapid quench with the electrophile (CO₂). The lithiated intermediate can eliminate lithium chloride to form a highly reactive trifluoromethylbenzyne, which can then polymerize or react with other species in the mixture.[8][9]
Mitigation Strategies:
-
Temperature Control: Maintain a low temperature (-78 °C) throughout the reaction to disfavor the elimination reaction.
-
Rapid Quenching: Add the lithiated species to a large excess of crushed, high-purity dry ice. Do not add the dry ice to the reaction mixture, as this can lead to localized warming and side reactions.
Purification Protocol for the Lithiation Route
-
Work-up: After quenching with CO₂, allow the mixture to warm to room temperature and then add water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl to a pH of ~2. The benzoic acid product will precipitate out of the solution.
-
Filtration: Collect the crude product by vacuum filtration and wash with cold water to remove inorganic salts.[10]
-
Recrystallization: The most effective method for removing regioisomeric impurities is recrystallization. A common solvent system is a mixture of hexane and ethyl acetate or toluene.[11][12][13] Dissolve the crude product in a minimal amount of the hot solvent mixture and allow it to cool slowly to form pure crystals of the desired this compound.
Route 2: Oxidation of 5-Chloro-2-(trifluoromethyl)benzyl Alcohol or Benzaldehyde
This synthetic approach involves the oxidation of a pre-functionalized precursor. This can be a two-step process starting from the corresponding benzyl alcohol, which is first oxidized to the benzaldehyde, and then further oxidized to the benzoic acid, or a direct oxidation from the alcohol.
Troubleshooting & FAQs: Oxidation Route
Q1: I attempted to oxidize 5-chloro-2-(trifluoromethyl)benzyl alcohol directly to the benzoic acid, but the reaction stopped at the aldehyde stage.
A1: This is a common outcome when using mild oxidizing agents.
-
Choice of Oxidant: Reagents like Pyridinium Chlorochromate (PCC) are specifically designed to be selective for the oxidation of primary alcohols to aldehydes and will not proceed to the carboxylic acid.[14][15][16] To achieve the desired transformation to the benzoic acid in one step, a stronger oxidizing agent such as potassium permanganate (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or sodium hypochlorite (bleach) under phase-transfer conditions is required.
The Chemistry of Selective Oxidation
PCC and similar reagents exist as non-aqueous complexes that lack the water necessary to form the hydrate intermediate of the aldehyde, which is required for further oxidation to the carboxylic acid.[15] Stronger, aqueous-based oxidants allow for hydrate formation and subsequent oxidation.
Q2: My final product is contaminated with the starting material, 5-chloro-2-(trifluoromethyl)benzaldehyde. How can I remove it?
A2: The presence of residual aldehyde indicates an incomplete reaction.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or HPLC to monitor the reaction progress and ensure the complete consumption of the starting material before work-up.
-
Purification: If the reaction is incomplete, the aldehyde can be removed through a few methods:
-
Recrystallization: As the polarity of the aldehyde and the carboxylic acid are different, a carefully chosen recrystallization solvent system can effectively separate them.[17][18]
-
Bisulfite Adduct Formation: The aldehyde can be selectively removed by forming a solid bisulfite adduct. Stir the crude product in a saturated sodium bisulfite solution. The aldehyde will form a solid adduct that can be filtered off. The desired benzoic acid will remain in the filtrate and can be recovered by acidification and extraction.
-
Q3: I used a chromium-based oxidant and I'm concerned about residual chromium in my product. How can I address this?
A3: Chromium residues are a valid concern, especially for pharmaceutical applications.
-
Purification: A thorough aqueous work-up is the first step. Washing the organic layer with a solution of a reducing agent like sodium bisulfite can help reduce any remaining Cr(VI) to the more water-soluble Cr(III). Subsequent column chromatography or recrystallization is essential for removing trace metals.[19][20]
-
Alternative Oxidants: To avoid chromium contamination altogether, consider using alternative, "greener" oxidizing agents such as hydrogen peroxide with a suitable catalyst, or Oxone®.[21]
General Analytical and Purification Protocols
Analytical Workflow:
A robust analytical workflow is crucial for assessing the purity of your final product.
Caption: A typical analytical workflow for purity assessment.
Purification Workflow:
The choice of purification method will depend on the nature and quantity of the impurities.
Caption: A general workflow for the purification of the final product.
References
- 1. nbinno.com [nbinno.com]
- 2. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bipm.org [bipm.org]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. rsc.org [rsc.org]
- 11. westfield.ma.edu [westfield.ma.edu]
- 12. CN103012122A - Preparation method of 2-chloro-5-(trifluoromethyl) benzoic acid - Google Patents [patents.google.com]
- 13. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]
- 17. people.chem.umass.edu [people.chem.umass.edu]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. orgsyn.org [orgsyn.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]
Technical Support Center: Synthesis of Trifluoromethylated Benzoic Acids
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of trifluoromethylated benzoic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in these often nuanced synthetic transformations. Instead of a rigid protocol, we offer a dynamic troubleshooting guide and a series of frequently asked questions to address common side reactions and optimization hurdles. Our approach is grounded in mechanistic principles to help you understand the causality behind experimental outcomes and make informed decisions in the lab.
Troubleshooting Guide: Common Issues & Solutions
Navigating the synthesis of trifluoromethylated benzoic acids often involves dealing with unexpected outcomes. This section addresses the most common problems, their underlying causes, and provides actionable solutions.
Problem 1: Low or No Yield of the Desired Trifluoromethylated Benzoic Acid
This is the most frequent issue, and its resolution requires a systematic diagnostic approach. The source of the problem can range from reagent quality to fundamental reactivity issues.
Probable Cause A: Poor Reagent Quality or Stability
-
Trifluoromethylating Reagent Decomposition: Nucleophilic trifluoromethylating agents like trifluoromethyltrimethylsilane (TMSCF3) can decompose in the presence of moisture or protic sources. The "naked" trifluoromethyl anion is unstable and rapidly breaks down.[1]
-
Catalyst Inactivity: Copper catalysts, especially Cu(I) salts, can oxidize to the less active Cu(II) state if not handled under an inert atmosphere.[2]
-
Solvent Impurities: Water or other protic impurities in the solvent can quench reagents and intermediates.
Recommended Solutions:
-
Reagent Handling:
-
Always use freshly opened or properly stored anhydrous solvents.
-
Handle air- and moisture-sensitive reagents (e.g., TMSCF3, copper(I) catalysts, anhydrous fluorides) under an inert atmosphere (Nitrogen or Argon).[3]
-
Consider using a more stable trifluoromethylating reagent if decomposition is suspected. For instance, reagents like sodium triflinate (Langlois' reagent) or Togni's reagents offer different stability profiles.[1][4]
-
-
Catalyst Activation:
-
If using copper powder for an Ullmann-type reaction, pre-activation by washing with dilute acid to remove the oxide layer can be beneficial.[5]
-
For copper-catalyzed reactions, ensure strict anaerobic conditions are maintained throughout the setup and reaction.
-
Probable Cause B: Inherent Low Reactivity of the Substrate
-
Electron-Poor Substrates: If synthesizing via trifluoromethylation of an aryl halide (e.g., iodobenzoic acid), the presence of other strong electron-withdrawing groups can deactivate the aromatic ring towards oxidative addition, a key step in many copper- or palladium-catalyzed cycles.[6]
-
Steric Hindrance: A substituent ortho to the leaving group (e.g., iodine) can sterically hinder the approach of the catalyst and reagent, slowing down the reaction.
Recommended Solutions:
-
Optimize Reaction Conditions:
-
Increase Temperature: Many trifluoromethylation reactions, particularly older Ullmann-type couplings, require high temperatures (often >150 °C) to proceed at a reasonable rate.[7]
-
Screen Ligands: For copper-catalyzed systems, the addition of a ligand like 1,10-phenanthroline can accelerate the reaction by stabilizing the copper center and facilitating the catalytic cycle.[8]
-
Change Catalyst System: If a copper-based system fails, a palladium-catalyzed reaction may offer an alternative pathway, although these can be more expensive.
-
Troubleshooting Workflow: Low Yield Diagnosis
Use the following decision tree to systematically diagnose the cause of low yield.
Caption: Diagnostic workflow for troubleshooting low reaction yield.
Problem 2: Significant Formation of a Homocoupled Biaryl Byproduct
When attempting to trifluoromethylate an aryl halide (Ar-X), you observe the formation of a significant amount of the Ar-Ar dimer.
Probable Cause: Ullmann-Type Side Reaction
This is a classic side reaction in copper-mediated chemistry.[9] An organocopper intermediate (Ar-Cu), formed from the aryl halide and the copper catalyst, can react with a second molecule of the aryl halide instead of the trifluoromethylating agent. This pathway is competitive with the desired trifluoromethylation.[6][7]
Recommended Solutions:
-
Modify Reaction Stoichiometry: Increase the relative concentration of the trifluoromethylating agent.
-
Control Temperature: Lowering the reaction temperature can sometimes disfavor the higher activation energy pathway of homocoupling relative to the desired cross-coupling.
-
Add Ligands: The use of ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) can modulate the reactivity of the copper center, often favoring the desired cross-coupling pathway over homocoupling.
-
Change Solvent: Solvents like DMF or NMP can influence the reaction course. A solvent screen is a valid optimization strategy.
Caption: Competing pathways in copper-catalyzed trifluoromethylation.
Problem 3: Hydrolysis of the Trifluoromethyl Group
The final product or intermediates show the presence of a carboxylic acid group where the -CF3 group should be, or a -CF2H group.
Probable Cause: Harsh Acidic or Basic Conditions
The trifluoromethyl group is generally robust, but it is not inert. It can undergo hydrolysis to a carboxylic acid group under forcing acidic (e.g., fuming sulfuric acid) or basic conditions, particularly at elevated temperatures.[10][11] Partial hydrolysis can sometimes lead to difluoromethyl (-CF2H) impurities. The electron-withdrawing nature of the benzoic acid's carboxyl group can make the aryl-CF3 bond more susceptible to nucleophilic attack compared to an unsubstituted benzotrifluoride.
Recommended Solutions:
-
Milder Workup: Avoid strongly basic (e.g., high concentrations of NaOH) or acidic conditions during the reaction workup, especially when heating. Use milder bases like sodium bicarbonate for neutralization where possible.
-
Reaction Condition Control: If the reaction itself requires acidic or basic conditions (e.g., hydrolysis of a nitrile or ester elsewhere in the molecule), attempt to perform it at the lowest effective temperature.
-
Protecting Groups: If a synthetic step requires conditions known to hydrolyze a -CF3 group, consider if the synthesis can be re-routed to install the trifluoromethyl group at a later stage.
Problem 4: Decarboxylation of the Benzoic Acid Moiety
The major product isolated is the corresponding benzotrifluoride (Ar-CF3), lacking the carboxylic acid group.
Probable Cause: High Reaction Temperatures
Aromatic carboxylic acids can undergo decarboxylation at high temperatures.[12] This is often catalyzed by transition metals like copper, which are frequently used in trifluoromethylation reactions. The reaction proceeds via the loss of CO2, generating an aryl-metal intermediate that is then protonated during workup.[13][14]
Recommended Solutions:
-
Reduce Reaction Temperature: This is the most direct solution. Explore if the reaction can proceed at a lower temperature, even if it requires a longer reaction time.
-
Catalyst/Ligand Screening: The choice of catalyst and ligand can influence the rate of decarboxylation. A screen may identify a system that promotes trifluoromethylation efficiently at a temperature below the threshold for significant decarboxylation.
-
Alternative Synthetic Route: Consider a route where the trifluoromethyl group is installed first on a precursor (e.g., trifluoromethylating an aryl bromide to give bromobenzotrifluoride) followed by a lower-temperature method to introduce the carboxylic acid, such as lithium-halogen exchange followed by quenching with CO2.
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for synthesizing trifluoromethylated benzoic acids?
There are three primary disconnection strategies, each with its own set of advantages and potential side reactions:
| Strategy | Description | Common Reagents | Key Considerations |
| A: Trifluoromethylate an Aryl Halide | A pre-functionalized benzoic acid (e.g., iodo- or bromobenzoic acid) is cross-coupled with a CF3 source. | TMSCF3, CuI, CsF; Togni's Reagent, Cu(OAc)2.[1] | Good functional group tolerance. Potential side reactions include Ullmann coupling and decarboxylation.[9][12] |
| B: Oxidize a Toluene Derivative | A trifluoromethyl-substituted toluene is oxidized to the corresponding benzoic acid. | KMnO4, CrO3 | A more "classical" route. Can be harsh and may not be suitable for sensitive functional groups. Risk of incomplete oxidation. |
| C: Sandmeyer-Type Reaction | An aminobenzoic acid is converted to a diazonium salt, which is then reacted with a CF3 source. | NaNO2, HBF4; then CuCF3 source.[2][15] | Useful for specific isomers. Diazonium salts can be unstable, and side reactions like phenol formation can occur.[3][16] |
Q2: I am performing a Sandmeyer trifluoromethylation of an aminobenzoic acid and getting low yields and many byproducts. What can I do?
The Sandmeyer reaction's success hinges on the stability and reactivity of the intermediate diazonium salt.[15]
-
Temperature Control: Diazotization must be performed at low temperatures (typically 0-5 °C) to prevent premature decomposition of the diazonium salt.
-
One-Pot vs. Two-Step: While one-pot procedures are convenient, isolating the diazonium salt (often as a tetrafluoroborate salt) before the trifluoromethylation step can sometimes provide cleaner results and higher yields, especially for less stable substrates.[3]
-
Reagent Choice: The combination of an alkyl nitrite (like tert-butyl nitrite or isoamyl nitrite) for in situ diazotization in an organic solvent, followed by the addition of the copper/CF3 source, is often more effective and reproducible than using aqueous nitrous acid.[15]
Q3: How do I choose between the different trifluoromethylating reagents?
The choice depends on the reaction type (nucleophilic, electrophilic, radical), cost, and scale.
-
TMSCF3 (Ruppert-Prakash Reagent): A nucleophilic CF3 source, activated by a fluoride source (e.g., CsF, TBAF). It is widely used in copper-mediated reactions of aryl halides. It is cost-effective but moisture-sensitive.[1]
-
Togni's Reagents (Hypervalent Iodine): Electrophilic CF3 sources. They are often used in radical reactions or for trifluoromethylating nucleophiles. They are bench-stable but more expensive.[4]
-
Langlois' Reagent (NaSO2CF3): A source of the CF3 radical upon oxidation. It is an inexpensive, easy-to-handle solid, often used with an oxidant like tert-butyl hydroperoxide (TBHP).[2]
Q4: My final product is difficult to purify. What are some common problematic impurities?
Purification is often complicated by byproducts with similar polarities to the desired acid.
-
Dehalogenated Starting Material (Ar-H): In reactions starting from aryl halides, reductive dehalogenation can produce the corresponding benzoic acid without the halide or CF3 group. This can be very difficult to separate.
-
Homocoupled Dimer (Ar-Ar): As discussed, this byproduct from Ullmann coupling can have similar chromatographic behavior.[9]
-
Partially Hydrolyzed Products (Ar-CF2H): If hydrolysis is an issue, the difluoromethyl analog can be a persistent impurity.
-
Optimization Strategy: The best purification strategy is to optimize the reaction to minimize byproduct formation. If separation is unavoidable, techniques like derivatization of the carboxylic acid to an ester may alter the polarity enough to allow for effective chromatographic separation, followed by hydrolysis.
References
- 1. Trifluoromethyl arene synthesis by trifluoromethylation [organic-chemistry.org]
- 2. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer Trifluoromethylation [organic-chemistry.org]
- 4. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 5. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. researchgate.net [researchgate.net]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Silver-Catalyzed Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids [organic-chemistry.org]
- 15. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading in Cross-Coupling Reactions with 5-Chloro-2-(trifluoromethyl)benzoic acid
print(google_search.search(queries=["optimizing catalyst loading cross-coupling 5-Chloro-2-(trifluoromethyl)benzoic acid troubleshooting", "low yield Suzuki coupling this compound catalyst optimization", "catalyst deactivation cross-coupling electron-deficient benzoic acids", "ligand effects on palladium catalyst loading for aryl chlorides", "impact of base on catalyst efficiency in cross-coupling with carboxylic acids", "solvent selection for cross-coupling of this compound", "common byproducts in cross-coupling with this compound", "troubleshooting guide for Buchwald-Hartwig amination of this compound", "Heck reaction optimization with this compound catalyst loading", "Sonogashira coupling of this compound catalyst issues"]))
Welcome to our dedicated technical support center for optimizing catalyst loading in cross-coupling reactions involving this compound. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of utilizing this electron-deficient substrate. Here, you will find a blend of frequently asked questions for rapid troubleshooting and in-depth guides to tackle more persistent experimental challenges.
Introduction: The Challenge of this compound
This compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The presence of two electron-withdrawing groups (chlorine and trifluoromethyl) and a coordinating carboxylic acid moiety can significantly impact catalyst activity, leading to issues such as low yield, slow reaction rates, and catalyst deactivation. This guide provides a systematic approach to overcoming these hurdles by focusing on the critical parameter of catalyst loading.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered when working with this compound in cross-coupling reactions, offering quick and actionable solutions.
Q1: My reaction with this compound is showing low to no product yield. What are the primary factors to investigate?
A1: Low or no yield in cross-coupling reactions with this substrate often points to several key areas.[1] First, verify the quality and purity of all reagents, especially the solvent and base, which should be anhydrous.[1] The choice of palladium source and ligand is paramount; inefficient in-situ reduction of a Pd(II) precatalyst to the active Pd(0) species can halt the catalytic cycle before it begins.[1][2] Consider using a pre-activated Pd(0) source or a more robust precatalyst system.[1][3][4] Finally, ensure a strictly inert atmosphere, as oxygen can deactivate the catalyst.[1]
Q2: I'm observing significant formation of a byproduct corresponding to the dehalogenated starting material (2-(trifluoromethyl)benzoic acid). What causes this and how can it be minimized?
A2: The formation of 2-(trifluoromethyl)benzoic acid is due to a side reaction called protodehalogenation (or hydrodehalogenation).[5] This occurs when the chloro substituent is replaced by a hydrogen atom. This can be promoted by certain bases, protic solvents like alcohols, or impurities acting as a hydride source.[5] To mitigate this, use an anhydrous, non-nucleophilic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[5] Employing anhydrous aprotic solvents like dioxane, THF, or toluene is also crucial.[5]
Q3: My catalyst appears to be deactivating, as evidenced by the formation of palladium black. What are the common causes and solutions?
A3: Catalyst deactivation, often observed as the precipitation of palladium black, indicates the loss of the active catalytic species from the solution.[5] This is frequently caused by exposure to oxygen, so rigorous degassing of the reaction mixture is essential.[5] The choice of ligand also plays a significant role in stabilizing the catalyst.[3][6] Using bulky, electron-rich phosphine ligands can enhance catalyst stability and prevent aggregation.[3][6]
Q4: What is a good starting point for catalyst loading in a cross-coupling reaction with this compound?
A4: For many palladium-catalyzed cross-coupling reactions, a general starting point for catalyst loading is between 0.5–2.5 mol%.[3] However, due to the challenging nature of this compound, a slightly higher initial loading (e.g., 2-5 mol%) may be necessary. With highly active and optimized catalyst systems, it is often possible to significantly reduce the catalyst loading.[3]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step methodologies for diagnosing and resolving complex issues related to catalyst loading and reaction optimization.
Guide 1: Systematic Optimization of Catalyst Loading for a Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, the electronic properties of this compound can render this reaction sluggish. Here’s a systematic approach to optimizing catalyst loading.
Experimental Protocol: Catalyst Loading Screen
-
Reaction Setup: In parallel reaction vials under an inert atmosphere, combine this compound (1.0 equiv.), your boronic acid coupling partner (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Solvent: Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.[7]
-
Catalyst and Ligand Addition: To each vial, add a pre-weighed amount of the palladium precatalyst (e.g., Pd(OAc)₂) and ligand (e.g., SPhos, XPhos) to achieve a range of catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%).
-
Reaction Monitoring: Heat the reactions to a consistent temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS at regular intervals.
-
Analysis: After a set time, quench the reactions and analyze the conversion and yield by a quantitative method like HPLC or GC with an internal standard.
Data Interpretation and Next Steps:
| Catalyst Loading (mol%) | Conversion (%) | Desired Product Yield (%) | Key Observations |
| 0.5 | 15 | 10 | Incomplete reaction, significant starting material remains. |
| 1.0 | 50 | 45 | Improved conversion, but still sluggish. |
| 2.0 | 95 | 90 | High conversion and yield. |
| 5.0 | 98 | 92 | Marginal improvement over 2.0 mol%, suggesting diminishing returns. |
Based on this data, a 2.0 mol% catalyst loading appears to be optimal, balancing efficiency with cost. If yields remain low across all loadings, consider screening different ligands or bases.
Troubleshooting Logic Diagram:
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
Guide 2: Addressing Catalyst Inhibition in Buchwald-Hartwig Amination
The carboxylic acid group of this compound can potentially coordinate to the palladium center, inhibiting the catalytic cycle in Buchwald-Hartwig amination.
Understanding the Problem: The lone pairs on the oxygen atoms of the carboxylate can compete with the amine for coordination to the palladium catalyst. This can slow down or even halt the reaction.
Mitigation Strategies:
-
Base Selection: The choice of base is critical. A strong, non-nucleophilic base is required to deprotonate the amine without interfering with the catalyst.[8] Sodium tert-butoxide (NaOt-Bu) is often effective, but for substrates with sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary.[9]
-
Protecting the Carboxylic Acid: In particularly challenging cases, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester). This removes the coordinating group, often leading to a significant improvement in reaction efficiency. The ester can then be hydrolyzed in a subsequent step.
-
Ligand Choice: The use of bulky, electron-rich biarylphosphine ligands is crucial for promoting the C-N bond-forming reductive elimination step and can help overcome substrate-based inhibition.[6]
Experimental Protocol: Base and Ligand Screening
-
Setup: Prepare a matrix of reaction conditions in parallel vials. Vary the base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄) and the ligand (e.g., XPhos, SPhos, RuPhos).
-
Standard Conditions: Keep the palladium source (e.g., Pd₂(dba)₃), catalyst loading, solvent (e.g., toluene or dioxane), temperature, and reaction time constant across all experiments.
-
Analysis: Determine the yield of the desired arylamine for each condition to identify the optimal combination of base and ligand.
Decision Tree for Buchwald-Hartwig Amination:
Caption: Decision tree for optimizing Buchwald-Hartwig amination.
Part 3: Advanced Considerations and Best Practices
-
Pre-catalyst vs. In Situ Generation: While generating the active Pd(0) catalyst in situ from a Pd(II) source and a ligand offers flexibility, using a well-defined pre-catalyst can lead to more reproducible results and may allow for lower catalyst loadings, especially with complex substrates.[3]
-
Solvent Effects: The choice of solvent can significantly influence reaction rates and yields.[10] Aprotic solvents like dioxane, toluene, and THF are commonly used.[5] In some cases, particularly in Suzuki-Miyaura couplings, the addition of a small amount of water can be beneficial.[7]
-
Microwave Chemistry: For sluggish reactions, microwave irradiation can be a powerful tool to accelerate reaction rates and improve yields, often allowing for lower catalyst loadings and shorter reaction times.
By systematically applying the principles and protocols outlined in this guide, researchers can effectively troubleshoot and optimize cross-coupling reactions involving the challenging substrate, this compound, leading to more efficient and successful synthetic outcomes.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
troubleshooting guide for amide coupling with sterically hindered benzoic acids
Technical Support Center: Amide Coupling Reactions
Guide: Troubleshooting Amide Coupling with Sterically Hindered Benzoic Acids
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the synthesis of amides from sterically hindered benzoic acids and amines presents a significant challenge in drug development and chemical research. This guide is designed to provide in-depth, field-proven insights to help you navigate and troubleshoot these complex reactions. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for success.
Frequently Asked Questions (FAQs)
Q1: Why is my standard amide coupling protocol (e.g., using DCC or EDC/HOBt) failing with my sterically hindered benzoic acid?
Standard carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often insufficiently reactive to overcome the high activation energy barrier imposed by sterically demanding substrates.[1] The bulky substituents on your benzoic acid prevent the amine from readily accessing the activated carboxylic acid intermediate, leading to low or no product formation.[2][3] The reaction mechanism for carbodiimides involves the formation of an O-acylisourea intermediate.[4][5] With hindered acids, this intermediate is sterically shielded, slowing down the subsequent nucleophilic attack by the amine.
Q2: What are the first steps I should take when my reaction shows low conversion?
When facing low conversion, a systematic approach is crucial. Before resorting to more exotic reagents, consider optimizing the reaction conditions:
-
Increase Reaction Time and Temperature: Steric hindrance significantly slows down reaction kinetics.[1] Extending the reaction time, even to overnight, can be beneficial. Gentle heating can also help overcome the activation energy, but must be balanced against the risk of racemization if chiral centers are present.[1]
-
Solvent Choice: The solvent's ability to solvate the reacting species is critical. N-methylpyrrolidone (NMP) often provides superior solvating properties compared to Dimethylformamide (DMF), which can be particularly helpful for hindered and aggregation-prone substrates.[1]
-
Reagent Stoichiometry: Ensure you are using an appropriate excess of the coupling reagent and base. For phosphonium and uronium reagents, a slight excess (1.1-1.5 equivalents) is typical.
Q3: When should I consider switching to a more powerful coupling reagent?
If optimizing the reaction conditions with standard carbodiimides does not yield satisfactory results, it is time to consider more potent activating reagents. Aminium/uronium salts like HATU, HBTU, and HCTU, or phosphonium salts such as PyBOP and PyAOP, are significantly more effective for sterically hindered couplings.[1][6] These reagents form highly reactive esters (e.g., OAt or OBt esters) that can more readily overcome the steric barrier.[6]
Troubleshooting Guide: Common Problems & Solutions
Problem 1: No reaction or very low yield with primary or secondary amines.
Root Cause Analysis: The primary issue is likely the insufficient reactivity of the coupling agent to activate the sterically hindered carboxylic acid, or the inability of the amine to approach the activated intermediate.
Solution Pathway:
-
Upgrade Your Coupling Reagent: Switch from carbodiimides to a more powerful phosphonium or uronium/aminium salt. HATU is often the reagent of choice for difficult couplings due to the formation of a highly reactive OAt-ester intermediate.[6] COMU is another excellent option that is more soluble and can be more efficient than HATU in some cases.[7][8]
-
Optimize the Base: A non-nucleophilic hindered base like N,N-diisopropylethylamine (DIPEA) is crucial when using phosphonium and uronium reagents to prevent unwanted side reactions.[9]
-
Consider a Two-Step Acyl Fluoride Protocol: For extremely challenging couplings, converting the benzoic acid to an acyl fluoride is a highly effective strategy.[10][11] Acyl fluorides are relatively small, minimizing steric hindrance, yet highly reactive towards amines.[10][11] This can be achieved in situ using reagents like TFFH or BTFFH.[10][12][13]
Problem 2: The reaction works, but is plagued by side products.
Root Cause Analysis: Side products can arise from several sources, including racemization (if applicable), reaction of the coupling reagent with the amine (guanidinylation), or decomposition of the activated intermediate.
Solution Pathway:
-
Guanidinylation with Uronium Reagents: Uronium reagents like HBTU and HATU can react with the amine nucleophile, leading to a guanidinium byproduct and termination of the desired reaction.[14] This is more prominent when the carboxylic acid activation is slow.
-
Racemization: If your substrates are chiral, racemization can be a significant issue, especially with prolonged reaction times or elevated temperatures.
-
Mitigation: Use additives like 1-hydroxy-7-azabenzotriazole (HOAt), which is incorporated in HATU and PyAOP, and is known to suppress racemization more effectively than HOBt.[6] Running the reaction at lower temperatures (e.g., 0 °C to room temperature) is also recommended.
-
Visualizing the Solution: A Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting difficult amide couplings with sterically hindered benzoic acids.
Caption: A decision-making workflow for troubleshooting challenging amide couplings.
Data-Driven Reagent Selection
The choice of coupling reagent is paramount. The following table summarizes the characteristics of common high-reactivity reagents suitable for hindered substrates.
| Reagent Family | Example Reagents | Activating Group | Key Advantages | Potential Issues |
| Uronium/Aminium | HATU, HCTU, COMU | OAt, O-6-ClBt, Oxyma | High reactivity, fast reaction times.[6][8] | Potential for guanidinylation of the amine; some have limited solution stability.[14] |
| Phosphonium | PyBOP, PyAOP | OBt, OAt | High reactivity, no risk of guanidinylation, generally more soluble in DMF.[14] | Can be more expensive; solutions in DMF have moderate stability. |
| Acyl Fluoride Precursors | TFFH, BTFFH | Fluoride | Excellent for extremely hindered substrates by minimizing steric bulk of the activated species.[10][11] | May require optimization of reaction conditions (temperature, time).[10] |
Experimental Protocols
Protocol 1: General Procedure for a HATU-Mediated Coupling
This protocol is a robust starting point for coupling a sterically hindered benzoic acid with a primary or secondary amine.
-
Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the sterically hindered benzoic acid (1.0 equivalent) in an anhydrous aprotic solvent (e.g., DMF or NMP).
-
Addition of Reagents: Add HATU (1.1-1.2 equivalents) and a non-nucleophilic base such as DIPEA (2.5-3.0 equivalents).
-
Pre-activation: Stir the mixture at room temperature for 10-20 minutes to allow for the formation of the active OAt-ester.
-
Coupling: Add the amine (1.0-1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. Monitor the progress by an appropriate method (e.g., TLC or LC-MS). For very hindered substrates, the reaction may require extended time (4-24 hours) or gentle heating (40-50 °C).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by chromatography if necessary.
Protocol 2: In-Situ Acyl Fluoride Formation and Coupling
This protocol is adapted for cases where even potent uronium/phosphonium reagents fail.[10][16]
-
Acyl Fluoride Formation: In a dry flask under an inert atmosphere, dissolve the sterically hindered benzoic acid (1.3 equivalents) in anhydrous dichloromethane (CH₂Cl₂). Add BTFFH (1.5 equivalents) and DIPEA (4.5 equivalents). Stir at room temperature for 30 minutes.
-
Coupling Reaction: Add the amine (1.0 equivalent) to the solution containing the pre-formed acyl fluoride.
-
Reaction: Heat the reaction mixture in a sealed vial at 80 °C for 12-24 hours.[10][16]
-
Work-up and Purification: Cool the reaction to room temperature and proceed with a standard aqueous work-up and purification as described in Protocol 1.
Mechanism Spotlight: Phosphonium vs. Uronium Reagents
Understanding the mechanism of your chosen reagent is key to troubleshooting.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Carbodiimide - Wikipedia [en.wikipedia.org]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 11. blogs.rsc.org [blogs.rsc.org]
- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar [semanticscholar.org]
- 13. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates [ouci.dntb.gov.ua]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. hepatochem.com [hepatochem.com]
- 16. researchgate.net [researchgate.net]
scale-up challenges in the production of 5-Chloro-2-(trifluoromethyl)benzoic acid
Welcome to the technical support center for the synthesis and scale-up of 5-Chloro-2-(trifluoromethyl)benzoic acid. This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the production of this key chemical intermediate. Our goal is to equip you with the knowledge to navigate the complexities of its synthesis, ensuring safety, efficiency, and high product quality.
Introduction
This compound is a crucial building block in the pharmaceutical and agrochemical industries. Its synthesis, typically involving organometallic intermediates such as Grignard or organolithium reagents, presents a unique set of challenges when transitioning from laboratory scale to industrial production. This guide is structured to address these challenges head-on, providing practical, experience-driven solutions.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the synthesis of this compound.
Q1: What are the most common synthetic routes for this compound at an industrial scale?
A1: The two most prevalent industrial routes are the Grignard reaction and ortho-lithiation. The Grignard pathway involves the reaction of a corresponding arylmagnesium halide with carbon dioxide. The ortho-lithiation route utilizes a strong lithium base, such as n-butyllithium, to deprotonate the aromatic ring, followed by carboxylation. The choice between these routes often depends on factors like raw material cost, available equipment, and safety infrastructure.
Q2: Why is temperature control so critical during the formation of the organometallic intermediate?
A2: Both Grignard reagent formation and lithiation are highly exothermic reactions.[1][2][3][4] Poor temperature control can lead to a runaway reaction, where the reaction rate increases uncontrollably, generating excessive heat and pressure.[1][5] This not only poses a significant safety risk, including the potential for fire and explosion, but can also lead to the formation of undesirable by-products, reducing the yield and purity of the final product. For instance, in Grignard reactions, higher temperatures can promote the formation of Wurtz coupling by-products.[6]
Q3: What are the primary safety concerns when handling reagents like n-butyllithium on a large scale?
A3: n-Butyllithium is a pyrophoric material, meaning it can ignite spontaneously on contact with air.[7][8][9] Handling this reagent at an industrial scale requires a robust inert atmosphere (typically nitrogen or argon) and specialized handling procedures to prevent exposure to air and moisture. All equipment must be scrupulously dried to avoid violent reactions.[9] The use of flow chemistry is an increasingly adopted strategy to mitigate the risks associated with handling large quantities of hazardous reagents like n-butyllithium by minimizing the reaction volume at any given time.[7]
Q4: What are the typical impurities encountered in the synthesis of this compound?
A4: Common impurities depend on the synthetic route. In the Grignard route, a major by-product can be the corresponding biphenyl, formed through Wurtz coupling.[10] In the lithiation route, incomplete carboxylation can leave unreacted starting material. Additionally, isomers may form depending on the regioselectivity of the metallation step. Purification methods like crystallization are crucial for removing these impurities to meet the stringent purity requirements of the pharmaceutical industry.
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may arise during the scale-up production of this compound.
Troubleshooting Guide 1: Grignard Reaction Route
Issue 1: Low or No Initiation of Grignard Reaction
| Potential Cause | Underlying Reason | Troubleshooting Steps |
| Presence of Moisture | Grignard reagents are highly reactive with water, which quenches the reaction.[10] | 1. Ensure all glassware and reactors are thoroughly oven-dried or flame-dried under an inert atmosphere. 2. Use anhydrous solvents. Consider distilling solvents over a suitable drying agent. 3. Ensure the magnesium turnings are dry. |
| Passivated Magnesium Surface | A layer of magnesium oxide on the surface of the turnings can prevent the reaction from starting. | 1. Use fresh, high-quality magnesium turnings. 2. Activate the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. 3. Mechanical stirring to break the oxide layer can also be effective. |
| Low Reaction Temperature | While the reaction is exothermic, an initial energy input may be required for initiation. | 1. Gently warm a small portion of the reaction mixture to initiate the reaction. Once initiated, the exothermic nature of the reaction should sustain it. Be prepared to cool the reaction vessel immediately after initiation. |
Issue 2: Low Yield of this compound
| Potential Cause | Underlying Reason | Troubleshooting Steps |
| Wurtz Coupling Side Reaction | The Grignard reagent reacts with the starting aryl halide to form a biphenyl by-product.[6] | 1. Maintain a low concentration of the aryl halide by adding it slowly to the magnesium suspension. 2. Ensure efficient stirring to quickly disperse the added halide. 3. Lowering the reaction temperature can also disfavor this side reaction. |
| Incomplete Carboxylation | The Grignard reagent is not efficiently reacting with carbon dioxide. | 1. Ensure a sufficient supply of dry carbon dioxide. For larger scales, bubbling gaseous CO2 through the solution is more effective than using dry ice. 2. Maintain a low temperature during carboxylation to maximize the solubility of CO2 in the reaction mixture. |
| Loss of Product During Workup | The product may be lost during the extraction and isolation steps. | 1. Carefully control the pH during the acidic quench to ensure complete protonation of the benzoate salt. 2. Perform multiple extractions with an appropriate organic solvent to maximize product recovery. |
Troubleshooting Guide 2: Ortho-Lithiation Route
Issue 1: Incomplete Lithiation
| Potential Cause | Underlying Reason | Troubleshooting Steps |
| Insufficient n-Butyllithium | The stoichiometry of the lithiating agent is crucial for complete reaction. | 1. Accurately titrate the n-butyllithium solution before use to determine its exact concentration. 2. Use a slight excess of n-butyllithium to ensure complete conversion. |
| Reaction Temperature Too High | n-Butyllithium can decompose at higher temperatures.[11] | 1. Maintain the recommended low temperature (typically below -70 °C) throughout the addition of n-butyllithium. 2. Use a reliable cooling system and monitor the internal temperature closely. |
| Poor Mixing | Inefficient mixing can lead to localized depletion of the lithiating agent. | 1. Ensure vigorous and efficient stirring throughout the reaction, especially in large-volume reactors. |
Issue 2: Formation of Isomeric By-products
| Potential Cause | Underlying Reason | Troubleshooting Steps |
| Lack of Regioselectivity | The lithiation may not be exclusively occurring at the desired ortho position. | 1. The presence of the trifluoromethyl group strongly directs lithiation to the ortho position. However, ensure the reaction temperature is kept low to maximize kinetic control and regioselectivity. 2. The choice of solvent can influence regioselectivity. Tetrahydrofuran (THF) is a common choice. |
Part 3: Experimental Protocols & Visualizations
Protocol 1: Scale-Up Synthesis via Grignard Reaction
Safety Precaution: This reaction is highly exothermic and involves flammable solvents. All operations must be conducted in a suitable reactor under an inert atmosphere by trained personnel.
-
Reactor Preparation: A 100 L glass-lined reactor equipped with a mechanical stirrer, a reflux condenser, a temperature probe, and an inert gas inlet is thoroughly dried and purged with nitrogen.
-
Magnesium Charging: 2.5 kg of magnesium turnings are charged into the reactor under a nitrogen blanket.
-
Initiation: A small crystal of iodine is added. 5 L of anhydrous tetrahydrofuran (THF) is added, followed by a slow addition of 0.5 kg of 1-bromo-2-chloro-5-(trifluoromethyl)benzene until the reaction initiates, evidenced by a temperature rise and color change.
-
Aryl Halide Addition: The remaining 19.5 kg of 1-bromo-2-chloro-5-(trifluoromethyl)benzene dissolved in 60 L of anhydrous THF is added dropwise, maintaining the internal temperature between 40-50 °C.
-
Reaction Completion: The mixture is stirred at 50 °C for 2 hours after the addition is complete.
-
Carboxylation: The reaction mixture is cooled to -10 °C. Dry carbon dioxide gas is bubbled through the solution at a controlled rate, maintaining the temperature below 0 °C.
-
Quenching and Work-up: The reaction is slowly quenched by the addition of 10% aqueous hydrochloric acid until the pH is acidic.
-
Isolation: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., toluene/heptane).
Visualization 1: Grignard Synthesis Workflow
Caption: Workflow for the Grignard synthesis of this compound.
Protocol 2: Scale-Up Synthesis via Ortho-Lithiation
Safety Precaution: This reaction involves a pyrophoric reagent (n-butyllithium) and requires strict anhydrous and anaerobic conditions. All operations must be conducted in a suitable reactor by highly trained personnel.
-
Reactor Setup: A 100 L jacketed reactor, equipped with a mechanical stirrer, a temperature probe, an inert gas inlet, and a dropping funnel, is meticulously dried and purged with argon.
-
Starting Material: 20 kg of 4-chloro-1-(trifluoromethyl)benzene and 60 L of anhydrous THF are charged into the reactor.
-
Cooling: The reactor contents are cooled to -78 °C using a suitable cooling system (e.g., dry ice/acetone bath).
-
n-Butyllithium Addition: A 2.5 M solution of n-butyllithium in hexanes (1.1 equivalents) is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C.
-
Lithiation: The reaction mixture is stirred at -78 °C for 2 hours.
-
Carboxylation: A stream of dry carbon dioxide gas is passed through the reaction mixture at a controlled rate, maintaining the temperature below -70 °C.
-
Warming and Quenching: The reaction is allowed to warm to room temperature and then quenched with a saturated aqueous solution of ammonium chloride.
-
Work-up and Isolation: The layers are separated, and the aqueous layer is acidified with concentrated hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with cold water, and dried under vacuum.
-
Purification: The crude product is further purified by recrystallization.
Visualization 2: Ortho-Lithiation Synthesis Pathway
Caption: Key steps in the ortho-lithiation synthesis of this compound.
References
- 1. acs.org [acs.org]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dchas.org [dchas.org]
- 6. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 7. aragen.com [aragen.com]
- 8. enhs.uark.edu [enhs.uark.edu]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
preventing decomposition of 5-Chloro-2-(trifluoromethyl)benzoic acid during reactions
A Guide to Stability and Reaction Optimization for Researchers
Welcome to the technical support center for 5-Chloro-2-(trifluoromethyl)benzoic acid (CAS 654-98-8). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. Our goal is to provide you with in-depth, field-proven insights to help you anticipate and prevent potential decomposition, thereby maximizing your reaction yields and ensuring the integrity of your results. We will move beyond simple procedural steps to explain the underlying chemical principles governing the stability of this molecule.
Section 1: Understanding the Stability Profile of this compound
This compound is a robust synthetic intermediate, but its reactivity is significantly influenced by the two powerful electron-withdrawing groups on the aromatic ring: the trifluoromethyl (-CF₃) group and the chlorine (-Cl) atom. These substituents increase the acidity of the carboxylic proton and impact the stability of the molecule, particularly under thermal stress or basic conditions.
The primary non-reactive decomposition pathway of concern is thermal decarboxylation . The electron-withdrawing nature of the ortho -CF₃ group can stabilize the incipient carbanion formed upon loss of carbon dioxide, making this compound more susceptible to decarboxylation at elevated temperatures compared to unsubstituted benzoic acid.[1][2]
Caption: Primary thermal decomposition pathway of the target molecule.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during reactions involving this compound.
Q1: My reaction mixture is turning dark and I'm observing gas evolution when heating above 100 °C. What is happening and how can I prevent it?
A1: This is a classic sign of thermal decarboxylation. Benzoic acids can decompose at high temperatures to release CO₂ gas and form the corresponding arene.[2] For your compound, this results in the formation of 1-chloro-4-(trifluoromethyl)benzene. The darkening of the solution is likely due to the formation of minor, colored byproducts from secondary decomposition pathways at high temperatures.
Root Cause Analysis & Preventative Measures:
-
Causality: The C-C bond between the aromatic ring and the carboxyl group is the weakest point under thermal stress. The strong electron-withdrawing groups on the ring stabilize the aryl anion intermediate that would form upon heterolytic cleavage, thus lowering the activation energy for decarboxylation compared to simpler benzoic acids.[1]
-
Solution 1: Temperature Reduction: The most effective solution is to lower the reaction temperature. Screen your reaction at temperatures below 80 °C if possible. If the reaction requires heat, determine the minimum temperature necessary for an acceptable reaction rate.
-
Solution 2: Catalyst/Reagent Choice: If high temperatures are required for a specific transformation (e.g., in some cross-coupling reactions), consider if a more active catalyst or reagent could achieve the same result at a lower temperature. For example, using a more electron-rich phosphine ligand in a Suzuki coupling might increase catalytic turnover and allow for a reduction in temperature.[3]
Q2: I'm attempting to form an amide using thionyl chloride (SOCl₂) followed by an amine, but my yield is poor. What are the best practices?
A2: While converting the carboxylic acid to an acyl chloride is a standard procedure, it can be problematic. The reaction with SOCl₂ often requires heating, which can lead to the decarboxylation discussed in Q1. Furthermore, the resulting 5-chloro-2-(trifluoromethyl)benzoyl chloride is highly reactive and susceptible to hydrolysis, and its purification can be difficult. Thermal decomposition of the acyl chloride can also generate undesirable hydrogen chloride and hydrogen fluoride.[4]
Recommended Protocol: Peptide Coupling Reagents
For a more reliable and milder approach, we strongly recommend using modern peptide coupling reagents. These reagents avoid the need for harsh conditions and intermediate isolation.
| Reagent | Activating Base | Solvent | Temperature | Key Advantages |
| HATU | DIPEA or 2,4,6-Collidine | DMF, NMP | 0 °C to RT | High efficiency, low epimerization, fast reaction times. |
| EDC/HOBt | DIPEA or NMM | DCM, DMF | 0 °C to RT | Cost-effective, well-established, good for simple amides. |
| T3P® | Pyridine or DIPEA | EtOAc, MeCN | 0 °C to 50 °C | High-yielding, clean workup as byproducts are water-soluble. |
Expert Insight: We recommend HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the first choice for challenging amide couplings. Its activation is rapid at room temperature and generally provides very clean conversions with minimal byproduct formation. See Section 3 for a detailed protocol.
Q3: I am using a strong base like potassium tert-butoxide (KOtBu) in a coupling reaction and observing significant byproduct formation. Is the starting material stable to strong bases?
A3: this compound and its derivatives are incompatible with strong bases, especially at elevated temperatures.[4][5] While a base is necessary for many reactions (e.g., deprotonation in an SₙAr reaction or for transmetalation in a Suzuki coupling), a strong, non-nucleophilic base can promote decomposition.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting base-related issues.
Explanation: In transition-metal-catalyzed reactions, milder inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are often sufficient and are much less likely to induce decomposition of your starting material.[6] Always use the mildest base that effectively promotes the desired reaction.
Section 3: Recommended Experimental Protocols
Adherence to best practices in reaction setup is critical for success. The following protocols are designed to be self-validating systems to minimize decomposition.
Protocol 1: General Procedure for Reactions Under Inert Atmosphere
Many catalysts and reagents used with this compound are air- or moisture-sensitive. Preventing exposure to atmospheric oxygen and water minimizes side reactions and catalyst deactivation.
-
Vessel Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under high vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.
-
Reagent Addition: Add this compound (1.0 eq) and any other solid reagents (e.g., catalyst, ligand, base) to the flask.
-
Purge Cycle: Seal the flask with a septum. Evacuate the flask under vacuum for 1-2 minutes, then backfill with inert gas. Repeat this "purge cycle" three times to ensure the removal of atmospheric gases.
-
Solvent Addition: Add anhydrous, degassed solvent via syringe through the septum. Degas solvents by sparging with argon for 30 minutes or by three freeze-pump-thaw cycles.
-
Liquid Reagents: Add any liquid reagents via syringe.
-
Reaction: Place the reaction under a positive pressure of inert gas (e.g., using a balloon or manifold) and proceed with heating or stirring as required by your specific procedure.
Protocol 2: Optimized Amide Coupling using HATU
This protocol provides a reliable method for forming amides with minimal risk of starting material decomposition.
-
Setup: To a flame-dried flask under an argon atmosphere (as per Protocol 1), add this compound (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF).
-
Reagent Addition: Add the desired amine (1.1 eq), followed by HATU (1.2 eq).
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting carboxylic acid.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, which can then be purified by silica gel chromatography.
References
Technical Support Center: Analysis of By-products in 5-Chloro-2-(trifluoromethyl)benzoic Acid Reactions by HPLC
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the HPLC analysis of 5-Chloro-2-(trifluoromethyl)benzoic acid and its reaction-related impurities. This guide is designed for researchers, analytical chemists, and process development scientists who require robust and reliable methods to monitor reaction progress, identify by-products, and ensure final product purity. We will address common chromatographic challenges with in-depth, cause-and-effect explanations and provide actionable solutions in a direct question-and-answer format.
Section 1: Troubleshooting Common HPLC Issues
This section addresses the most frequent and challenging issues encountered during the chromatographic analysis of this compound.
Q1: Why am I seeing significant peak tailing for my this compound peak?
Answer: Peak tailing is the most common peak shape distortion for this type of analysis and is typically caused by secondary retention mechanisms, where the analyte interacts with the stationary phase in more than one way.[1] For an acidic compound like this compound, the primary culprit is often unwanted interactions with the silica backbone of the stationary phase.
Underlying Causes and Solutions:
-
Secondary Silanol Interactions: Standard silica-based C18 columns have residual, unreacted silanol groups (Si-OH) on their surface. At moderate pH levels (e.g., pH > 4), these silanols can become ionized (Si-O⁻) and interact strongly with the polar carboxylic acid group of your analyte via hydrogen bonding or ion-exchange, slowing down a portion of the analyte molecules as they pass through the column and causing a tail.[1][2]
-
Solution 1: Lower Mobile Phase pH: The most effective solution is to lower the pH of your aqueous mobile phase to between 2.5 and 3.5 using an acid like phosphoric acid or trifluoroacetic acid (TFA).[1][2][3] At this low pH, the carboxylic acid is fully protonated (non-ionic), and more importantly, the surface silanols are also protonated and non-ionized, which minimizes the secondary interactions causing the tailing.[1][2]
-
Solution 2: Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped," a process that chemically converts most residual silanols into less polar groups.[1] Using a column specifically designed for good peak shape with acidic or basic compounds is highly recommended.[2]
-
-
Insufficient Buffer Capacity: If the mobile phase is not adequately buffered, the sample itself can alter the local pH on the column as it is injected, leading to inconsistent ionization and peak tailing.
-
Column Contamination or Void: Accumulation of strongly retained matrix components on the column inlet frit or the formation of a void (a physical gap in the packing material) at the column head can distort peak shape.[2][3][5] This is often accompanied by an increase in backpressure.[5]
-
Solution: First, try flushing the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) to remove contaminants.[3] If this fails, reversing the column (if the manufacturer permits) and flushing to waste can sometimes dislodge particulates from the inlet frit.[1] If a void is the cause, the column must be replaced.[2][3] Using a guard column is a cost-effective way to protect your analytical column from contamination.[4]
-
Q2: My main product peak and a suspected by-product peak are not fully resolved. How can I improve the resolution?
Answer: Achieving clear separation (resolution, Rs) is fundamental for accurate quantification. The resolution between two peaks is governed by three factors: column efficiency (N), selectivity (α), and retention factor (k).[6][7] Selectivity is the most powerful tool for improving the separation of closely eluting compounds.[6]
Strategies for Improving Resolution:
-
Optimize Selectivity (α): This involves changing the chemistry of the separation to alter the relative retention of the analytes.
-
Change Mobile Phase Composition: Switching the organic modifier (e.g., from acetonitrile to methanol, or vice-versa) can alter elution patterns because they have different interactions with analytes.[8]
-
Adjust Mobile Phase pH: For ionizable compounds like benzoic acids, a small change in pH can significantly impact retention and selectivity.[7][8][9] Systematically testing a range of pH values (e.g., 2.5, 3.0, 3.5) can often resolve overlapping peaks.[7]
-
Change Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry is the next step. While a C18 column separates primarily based on hydrophobicity, a Phenyl-Hexyl column can provide alternative selectivity for aromatic compounds like yours through π-π interactions.[6][7][8]
-
-
Increase Column Efficiency (N): Higher efficiency results in narrower, sharper peaks that are easier to resolve.[6]
-
Optimize Retention Factor (k): Increasing the retention time of the peaks can sometimes improve resolution, provided the peaks remain sharp.
-
Solution: In reversed-phase HPLC, this is achieved by decreasing the percentage of the organic solvent in the mobile phase.[6][10] If using a gradient, making the gradient shallower (i.e., increasing the organic percentage more slowly) can also significantly improve the resolution of closely eluting peaks.[7][9]
-
Q3: I'm observing unexpected "ghost peaks" in my chromatogram. What are they and how do I eliminate them?
Answer: Ghost peaks are extraneous peaks that do not originate from your injected sample.[11] They are a common problem, especially in high-sensitivity UV detection and gradient analysis, and can interfere with the quantification of actual impurities.[12][13] Identifying their source is the key to elimination.
Troubleshooting Workflow:
-
Run a Blank Gradient: First, inject a blank sample (your mobile phase or sample solvent) and run your analytical gradient.[11][14]
-
If the peak appears in the blank: The source is the HPLC system or the mobile phase itself.[12][14]
-
Mobile Phase Contamination: Use only high-purity, HPLC-grade solvents and fresh, ultrapure water.[11][15] Impurities in water or additives (like TFA) can accumulate on the column at low organic percentages and elute as a peak when the organic percentage increases during the gradient.[13] Prepare the mobile phase fresh daily.[11]
-
System Contamination: The system (injector, tubing, seals) may be contaminated from previous analyses.[15] Flush the entire system thoroughly with a strong solvent.[15]
-
-
If the peak does NOT appear in the blank: The source is related to the sample or the injection process.
-
Sample Carryover: This occurs when residue from a previous, more concentrated injection is retained in the injector loop or on the needle and is injected with the subsequent sample.[11][12]
-
Solution: Optimize the needle wash/injector cleaning protocol. Use a stronger wash solvent and increase the wash time. Running a blank injection after a high-concentration sample can confirm carryover.[11]
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the likely by-products in a typical synthesis of this compound?
Answer: The exact by-products are entirely dependent on the specific synthetic route employed. However, based on common organic transformations used to synthesize substituted benzoic acids, we can anticipate several classes of impurities:
-
Unreacted Starting Materials: The most common impurity is often the starting material. For example, if the synthesis involves the oxidation of 5-chloro-2-(trifluoromethyl)toluene, you should develop a method capable of separating this less polar starting material from the final product.
-
Intermediates: If the reaction is a multi-step process or involves the formation of an intermediate, incomplete conversion will lead to its presence in the final mixture. For instance, in the oxidation of a benzyl alcohol to a carboxylic acid, the corresponding benzaldehyde is a common intermediate impurity.[16]
-
Isomeric Impurities: Commercially available starting materials may contain positional isomers. These isomers can carry through the synthesis, resulting in impurities that are often structurally very similar and chromatographically challenging to separate from the main product. For example, you might encounter 2-Chloro-5-(trifluoromethyl)benzoic acid.
-
Side-Reaction Products: Depending on the reaction conditions, other side reactions could occur. While the trifluoromethyl group is generally very stable chemically and thermally[17][18][19], harsh conditions could potentially lead to other transformations on the aromatic ring.
Q2: What is a good starting point for an HPLC method for this analysis?
Answer: A reversed-phase HPLC method with UV detection is the standard approach for this type of molecule.[20] A good starting point would be a gradient method that can separate compounds with a range of polarities (from non-polar starting materials to the polar acid product).
See Section 3: Standard Operating Procedure (SOP) for a detailed starting method protocol. The typical UV absorbance maximum for benzoic acid derivatives is between 230 nm and 254 nm.[20][21]
Q3: How do I choose the right HPLC column for this analysis?
Answer: The column is the heart of the separation, and a proper choice is critical.
-
Stationary Phase: A C18 (L1) column is the most common and robust choice for reversed-phase chromatography and is an excellent starting point. It separates based on the hydrophobicity of the analytes. For potentially difficult separations involving isomers, a Phenyl-Hexyl (L11) phase can offer alternative selectivity due to its ability to engage in π-π interactions with the aromatic ring of your analyte and related substances.[6][8]
-
Particle Size: Columns with 5 µm particles are standard for conventional HPLC. For higher resolution and faster analysis times, consider columns with 3 µm or sub-2 µm particles (for UHPLC systems).[8]
-
Dimensions: A 150 mm x 4.6 mm column is a versatile workhorse for method development.[8]
Section 3: Standard Operating Procedure (SOP)
This protocol provides a general-purpose, robust starting point for the analysis of this compound reaction mixtures. Optimization will likely be required based on the specific by-products present.
Step 1: Reagent and Sample Preparation
-
Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water. (To prepare 1L, add 1.0 mL of concentrated phosphoric acid to 1L of water and mix).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Sample Diluent: 50:50 Acetonitrile:Water.
-
Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to achieve a concentration of ~100 µg/mL.
-
Sample Preparation: Dilute the reaction mixture with the sample diluent to a final approximate concentration of 100 µg/mL of the main product. Filter the final solution through a 0.45 µm syringe filter before injection.
Step 2: HPLC Instrument Parameters
| Parameter | Recommended Setting |
| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% H₃PO₄ in Water; B: Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| UV Detection | 230 nm |
| Run Time | 25 minutes |
Step 3: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 70 | 30 |
| 25.0 | 70 | 30 |
Step 4: System Suitability Testing (SST)
Before running samples, inject the standard solution five times and verify that the system is performing correctly.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 1.5 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Section 4: Visual Guides
HPLC Analysis Workflow
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. uhplcs.com [uhplcs.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Blogs | Restek [discover.restek.com]
- 6. chromtech.com [chromtech.com]
- 7. benchchem.com [benchchem.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. mastelf.com [mastelf.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. m.youtube.com [m.youtube.com]
- 12. hplc.eu [hplc.eu]
- 13. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 14. wyatt.com [wyatt.com]
- 15. uhplcs.com [uhplcs.com]
- 16. 5-CHLORO-2-(TRIFLUOROMETHYL)BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 17. nbinno.com [nbinno.com]
- 18. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tcichemicals.com [tcichemicals.com]
- 20. irejournals.com [irejournals.com]
- 21. longdom.org [longdom.org]
Technical Support Center: Troubleshooting Catalyst Deactivation in Reactions Involving 5-Chloro-2-(trifluoromethyl)benzoic acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with catalyst deactivation in reactions involving 5-Chloro-2-(trifluoromethyl)benzoic acid. My goal is to provide you with not just troubleshooting steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is sluggish and stalls before completion. What are the likely causes related to the catalyst?
A1: Sluggish or incomplete conversion is a classic symptom of catalyst deactivation. With a substrate like this compound, several factors related to its structure can contribute to this issue:
-
Halide Poisoning: The chloro-substituent on the benzoic acid can be a source of chloride ions, which are well-known poisons for transition metal catalysts, particularly palladium.[1] These halide ions can irreversibly bind to the metal center, blocking the active sites required for the catalytic cycle.[1]
-
Ligand Degradation: The combination of elevated temperatures and the presence of both electron-withdrawing groups (trifluoromethyl and chloro) can create a harsh reaction environment. This can lead to the degradation of phosphine-based ligands, which are commonly used in cross-coupling reactions.[2] Ligand degradation exposes the metal center, making it prone to aggregation and deactivation.
-
Formation of Palladium Black: The precipitation of palladium black is a visual indicator of catalyst decomposition.[2][3] This often results from the aggregation of the active Pd(0) species, which can be triggered by high temperatures, an inappropriate choice of ligand, or the presence of oxygen.[3][4]
-
Substrate Coordination: The carboxylic acid group can coordinate to the metal center. While sometimes beneficial, it can also lead to the formation of stable palladacycles that are catalytically inactive.[2]
Q2: I'm observing the formation of a black precipitate in my reaction. What is it, and how can I prevent it?
A2: The black precipitate is almost certainly palladium black, which is finely divided, catalytically inactive palladium metal.[3] Its formation signals the decomposition of your active catalyst.[4] Here’s how to address this:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) or N-heterocyclic carbenes (NHCs). These ligands create a sterically hindered environment around the palladium atom, which helps to stabilize the active Pd(0) species and prevent it from aggregating.
-
Temperature Control: High temperatures accelerate catalyst decomposition.[3][4] It is advisable to run the reaction at the lowest temperature that still provides a reasonable reaction rate.[3]
-
Maintain an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst, leading to the formation of palladium black.[3][4] It is crucial to rigorously degas your solvents and maintain a positive pressure of an inert gas like argon or nitrogen throughout the reaction.[3]
-
Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and susceptible to aggregation. While a 1:1 or 2:1 ligand-to-palladium ratio is common, a slight excess of the ligand may be beneficial. However, be aware that a large excess can sometimes inhibit the reaction.[3]
Q3: How do the trifluoromethyl (CF3) and chloro (Cl) groups on the benzoic acid specifically impact catalyst stability?
A3: Both the trifluoromethyl and chloro groups are strongly electron-withdrawing. This has several implications for catalysis:
-
Increased Electrophilicity: These groups make the aryl-halide bond more susceptible to oxidative addition, which is often the rate-limiting step in cross-coupling reactions. While this can be beneficial for reactivity, it can also accelerate side reactions that lead to catalyst deactivation.
-
Potential for Halide Poisoning: As mentioned, the chloro group is a direct source of chloride ions, a known catalyst poison.[1][5]
-
Electronic Effects on Ligands: The electron-withdrawing nature of the substrate can influence the electronic properties of the palladium center during the catalytic cycle. This can affect the stability of key intermediates and potentially lead to decomposition pathways. The trifluoromethyl group, in particular, is known for its strong electronic effects.[6]
Troubleshooting Guides
Guide 1: Diagnosing the Root Cause of Deactivation
If you suspect catalyst deactivation, a systematic approach to diagnosis is essential.
Step 1: Visual Inspection
-
Observation: Look for the formation of palladium black.
-
Indication: Suggests catalyst aggregation and decomposition.[3]
Step 2: Reaction Profile Analysis
-
Procedure: Monitor the reaction progress over time using techniques like TLC, GC-MS, or LC-MS.[3]
-
Analysis:
-
Initial activity followed by a plateau: Suggests the catalyst is active initially but deactivates over time.
-
No reaction from the start: Could indicate immediate poisoning from impurities or incorrect reaction setup.
-
Step 3: Catalyst Spiking Experiment
-
Procedure: If the reaction has stalled, add a fresh portion of the catalyst.
-
Analysis:
-
Reaction restarts: Confirms that the initial catalyst charge was deactivated.
-
No change: Suggests that an inhibitor is present in the reaction mixture or that the reaction conditions are fundamentally flawed.
-
Step 4: Characterization of the Spent Catalyst For a more in-depth analysis, consider characterizing the deactivated catalyst.[7][8]
-
Techniques:
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): To quantify palladium content and check for leaching.[3]
-
X-ray Photoelectron Spectroscopy (XPS): To detect the presence of poisons like chlorine on the catalyst surface.[7]
-
Transmission Electron Microscopy (TEM): To visualize palladium particle size and aggregation.
-
Table 1: Common Deactivation Symptoms and Potential Causes
| Symptom | Potential Cause(s) | Suggested Initial Action |
| Sluggish or stalled reaction | Halide poisoning, ligand degradation, insufficient catalyst activity. | Optimize ligand and base, check reagent purity. |
| Formation of palladium black | Catalyst aggregation, oxidation of Pd(0), high temperature. | Use bulky ligands, ensure inert atmosphere, lower temperature.[3][4] |
| Formation of byproducts (e.g., dehalogenation) | Formation of palladium-hydride species. | Optimize base and ligand choice.[2] |
Diagram 1: Troubleshooting Workflow for Catalyst Deactivation
A systematic workflow for troubleshooting catalyst deactivation.
Guide 2: Preventative Measures and Optimization Strategies
Proactive measures can significantly reduce the likelihood of catalyst deactivation.
1. Rigorous Control of Reaction Atmosphere:
-
Protocol: Use Schlenk techniques or a glovebox to exclude oxygen and moisture. Solvents should be anhydrous and thoroughly degassed by methods such as freeze-pump-thaw or sparging with an inert gas.[3] Oxygen is a known oxidant for the active Pd(0) catalyst.[3][4]
2. Judicious Selection of Ligands and Base:
-
Ligands: For challenging substrates like this compound, bulky, electron-rich phosphine ligands are often necessary to stabilize the catalyst and promote the desired reaction pathway.[3]
-
Base: The choice of base is critical.[3] While a strong base may be required for certain catalytic cycles, an overly strong or poorly soluble base can lead to side reactions and catalyst degradation.[3] Consider screening bases like K₂CO₃ and K₃PO₄.[3]
3. Temperature Optimization:
-
Protocol: Begin with the lowest reported temperature for a similar transformation and gradually increase it if the reaction is too slow. High temperatures can accelerate catalyst decomposition.[3][4]
4. Reagent Purity:
-
Protocol: Ensure the purity of this compound and the coupling partner. Impurities can act as catalyst poisons.[2] Recrystallization or column chromatography may be necessary.[2]
Guide 3: Catalyst Regeneration
In some cases, a deactivated catalyst can be regenerated, which can be a cost-effective strategy.
Q4: Is it possible to regenerate a palladium catalyst that has been deactivated in my reaction?
A4: Regeneration is sometimes possible, but its success depends on the deactivation mechanism.
-
For Deactivation by Organic Fouling: If the catalyst surface is blocked by organic residues, washing with appropriate solvents may restore some activity.[9] In some industrial processes, thermal treatment or calcination is used to burn off carbonaceous deposits.[4][10]
-
For Deactivation by Halide Poisoning: This is generally considered irreversible because of the strong bond formed between the halide and the metal center.[5] However, in some cases, treatment with a base or a halide scavenger (like a silver salt) during the reaction can mitigate the poisoning effect.[1]
-
For Agglomeration (Palladium Black): Once significant agglomeration has occurred, it is very difficult to re-disperse the metal particles to their active state without re-processing the catalyst entirely.
Table 2: Overview of Catalyst Regeneration Techniques
| Deactivation Mechanism | Regeneration Feasibility | Common Techniques |
| Organic Fouling/Coking | Often feasible | Solvent washing, Thermal treatment (calcination).[9][10][11] |
| Halide Poisoning | Difficult/Often Irreversible | Washing with a basic solution, use of halide scavengers.[1][12] |
| Sintering/Agglomeration | Very Difficult | Generally requires complete catalyst re-synthesis. |
Diagram 2: Decision Tree for Catalyst Regeneration
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 6. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. mdpi.com [mdpi.com]
- 10. ss-pub.org [ss-pub.org]
- 11. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 5-Chloro-2-(trifluoromethyl)benzoic acid - Storage and Stability Guide
Welcome to the technical support center for 5-Chloro-2-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the proper storage, handling, and stability of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and troubleshoot any potential issues you may encounter.
Introduction to this compound
This compound is a key building block in organic synthesis, frequently utilized in the development of pharmaceuticals and agrochemicals. Its chemical structure, featuring a chlorinated and trifluoromethylated benzene ring attached to a carboxylic acid group, imparts unique properties that also necessitate careful handling and storage to maintain its stability and purity. This guide will address common questions and concerns regarding its use.
Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 654-98-8 | [1][2] |
| Molecular Formula | C₈H₄ClF₃O₂ | [2][3] |
| Molecular Weight | 224.57 g/mol | [3] |
| Appearance | White to off-white or light yellow solid/powder | [4][5][6] |
| Melting Point | 84-87 °C | [3] |
| Solubility | Soluble in water | [4][7] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure the long-term stability of the solid compound, it should be stored in a cool, dry, and dark place.[8] The container should be tightly sealed to prevent moisture absorption and contamination.[8] A well-ventilated storage area is also recommended.[9] For extended storage, refrigeration at 2-8°C is advisable.
Q2: How should I prepare stock solutions of this compound?
A2: Given its reported solubility in water, sterile, nuclease-free water can be a suitable solvent for certain applications.[4][7] However, for higher concentrations or to ensure complete dissolution, organic solvents such as DMSO, ethanol, or methanol are commonly used. When preparing a stock solution, it is crucial to use a high-purity, anhydrous solvent. To minimize degradation, it is best practice to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[10]
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation studies on this compound are not extensively published, we can infer potential degradation pathways based on its chemical structure and literature on similar compounds:
-
Photodegradation: Exposure to UV light may lead to the cleavage of the carbon-chlorine bond, potentially replacing the chlorine atom with a hydroxyl group or a hydrogen atom.[11][12] This would result in the formation of hydroxy- or de-chlorinated benzoic acid derivatives.
-
Hydrolysis of the Trifluoromethyl Group: Although the trifluoromethyl group is generally stable, under harsh conditions such as strong acids or bases, it can undergo hydrolysis to form a carboxylic acid group.[9][13][14]
-
Thermal Degradation: At elevated temperatures, aromatic compounds can undergo decomposition. For fluorinated compounds, this can lead to the release of hydrogen fluoride and other degradation products.[15][16]
Q4: Are there any known incompatibilities for this compound?
A4: Yes, this compound should not be stored with strong oxidizing agents, as they can react with the aromatic ring or the carboxylic acid group.[8][17] Contact with strong bases should also be avoided, as they can deprotonate the carboxylic acid and potentially promote hydrolysis of the trifluoromethyl group.[14]
Troubleshooting Guide
This section addresses specific issues that you might encounter during your experiments and provides actionable solutions.
Issue 1: Inconsistent experimental results or loss of compound activity.
-
Potential Cause: Degradation of the compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that both the solid compound and any stock solutions have been stored according to the recommendations (cool, dry, dark, tightly sealed).
-
Prepare Fresh Solutions: Discard the old stock solution and prepare a fresh one from the solid material.
-
Minimize Freeze-Thaw Cycles: If using a frozen stock solution, ensure it has not been subjected to multiple freeze-thaw cycles. Always aliquot stock solutions into single-use volumes.[10]
-
Perform a Stability Check: If the problem persists, consider performing a simple stability check by analyzing your stock solution via HPLC at different time points to assess its purity.[8]
-
Issue 2: The stock solution appears cloudy or has visible precipitates.
-
Potential Cause: The compound may have limited solubility in the chosen solvent at the prepared concentration, or it may be precipitating out of solution at lower temperatures.
-
Troubleshooting Steps:
-
Gentle Warming and Sonication: Try gently warming the solution (e.g., in a 37°C water bath) and sonicating to aid dissolution.
-
Use a Different Solvent: If precipitation persists, consider preparing the stock solution in a different solvent in which the compound is more soluble, such as DMSO.
-
Lower the Concentration: Prepare a more dilute stock solution.
-
Issue 3: The solution has changed color over time.
-
Potential Cause: Color change can be an indicator of chemical degradation, possibly due to oxidation or photodegradation.
-
Troubleshooting Steps:
-
Protect from Light: Store stock solutions in amber vials or wrap the container with aluminum foil to protect them from light.[10]
-
Use High-Purity Solvents: Ensure that the solvents used are of high purity and free from contaminants that could promote degradation.
-
Discard and Prepare Fresh: A color change is a strong indication of degradation. The solution should be discarded, and a fresh one prepared.
-
Experimental Protocols
Protocol for Preparing and Storing a Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound solid in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous solvent (e.g., DMSO) to achieve the desired concentration.
-
Dissolution: Vortex or sonicate the solution until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.[10]
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
Protocol for Assessing Compound Stability in an Aqueous Buffer
This protocol provides a general framework for testing the stability of this compound in your experimental buffer.
-
Prepare Stock Solution: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Prepare Working Solution: Dilute the stock solution into your aqueous buffer to the final working concentration.
-
Incubation: Incubate the working solution at your experimental temperature (e.g., 37°C).
-
Time Points: Take aliquots of the solution at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Sample Quenching and Storage: Immediately quench any potential degradation by adding an equal volume of cold acetonitrile or methanol and store the samples at -20°C until analysis.
-
Analysis: Analyze the samples by a suitable analytical method, such as HPLC-UV or LC-MS, to determine the concentration of the parent compound at each time point.[8] A decrease in the peak area of the parent compound over time indicates degradation.
Visualizations
Chemical Structure
Caption: Structure of this compound.
Potential Degradation Pathway: Photodechlorination
Caption: A potential photodegradation pathway.
Troubleshooting Workflow for Stability Issues
Caption: A troubleshooting workflow for stability issues.
References
- 1. chem-casts.com [chem-casts.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 654-98-8 | INDOFINE Chemical Company [indofinechemical.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. turi.org [turi.org]
- 16. The thermal decomposition of trifluoroacetic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 17. jbarbiomed.com [jbarbiomed.com]
Validation & Comparative
A Comparative Guide to the Quantitative Analysis of 5-Chloro-2-(trifluoromethyl)benzoic Acid
This guide provides an in-depth comparison of analytical methodologies for the quantitative determination of 5-Chloro-2-(trifluoromethyl)benzoic acid, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The accurate quantification of this molecule is critical for process optimization, quality control, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of a primary High-Performance Liquid Chromatography (HPLC) method and viable analytical alternatives, supported by experimental data and procedural rationale.
Introduction to this compound and its Analytical Importance
This compound is a halogenated aromatic carboxylic acid. Its chemical structure, featuring a carboxylic acid group, a chlorine atom, and a trifluoromethyl group, dictates its physicochemical properties and, consequently, the analytical strategies for its quantification. The strong electron-withdrawing nature of the trifluoromethyl and chloro groups influences the molecule's acidity and chromatographic behavior. Precise and accurate measurement of this compound is paramount in ensuring the purity of downstream products and for pharmacokinetic studies.
Primary Analytical Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse of pharmaceutical analysis due to its high resolution, sensitivity, and robustness. For this compound, an RP-HPLC method with UV detection is the primary recommended technique.
Causality Behind Experimental Choices
The selection of the stationary phase, mobile phase, and detector wavelength is critical for a successful separation. The hydrophobic nature of the benzene ring, modified by the polar carboxylic acid and electronegative substituents, makes a C18 column an ideal choice for the stationary phase, promoting retention via hydrophobic interactions.
The mobile phase composition is designed to achieve optimal retention and peak shape. A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is employed. The trifluoromethyl group increases the molecule's hydrophobicity, necessitating a sufficient proportion of organic solvent for elution. The acidic nature of the carboxylic acid group (pKa ≈ 3-4) requires the mobile phase pH to be maintained below the pKa to ensure the analyte is in its neutral, more retained form. This is crucial for achieving sharp, symmetrical peaks and avoiding peak tailing that can occur with the ionized form. Phosphoric acid or formic acid are common choices for pH adjustment.
UV detection is suitable as the benzene ring contains a chromophore that absorbs UV light. The exact wavelength of maximum absorbance should be determined experimentally but is typically around 230-270 nm for benzoic acid derivatives.
Experimental Protocol: RP-HPLC Method
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array or variable wavelength UV detector.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (v/v)
-
Gradient:
-
0-15 min: 40% to 80% Acetonitrile
-
15-20 min: 80% Acetonitrile
-
20-22 min: 80% to 40% Acetonitrile
-
22-25 min: 40% Acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 235 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (Acetonitrile:Water 50:50 v/v) to obtain a 1 mg/mL solution.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample in the diluent to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
System Suitability
Before sample analysis, the chromatographic system must meet predefined system suitability criteria as outlined in pharmacopeias such as the USP.[1] This ensures the reliability of the results.
-
Tailing Factor (T): ≤ 2.0 for the this compound peak.
-
Theoretical Plates (N): ≥ 2000 for the this compound peak.
-
Relative Standard Deviation (RSD) for replicate injections: ≤ 2.0% for peak area and retention time.
Method Validation
The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[2][3] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Alternative Analytical Techniques
While RP-HPLC is the primary method, alternative techniques can be advantageous depending on the specific analytical challenge, such as sample matrix complexity or the need for orthogonal verification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, derivatization is necessary to increase their volatility.
This compound is not sufficiently volatile for direct GC analysis. Derivatization of the carboxylic acid group, typically through esterification (e.g., with methanol to form the methyl ester) or silylation (e.g., with BSTFA), is required. This process replaces the acidic proton with a non-polar group, increasing volatility. GC-MS offers high sensitivity and selectivity, with the mass spectrometer providing structural information for peak identification and confirmation.
1. Derivatization (Esterification):
-
To 1 mg of the sample or standard, add 1 mL of 2% (v/v) sulfuric acid in methanol.
-
Heat the mixture at 60 °C for 30 minutes.
-
After cooling, add 1 mL of saturated sodium bicarbonate solution and 1 mL of n-hexane.
-
Vortex and centrifuge. The upper hexane layer containing the methyl ester is collected for injection.
2. GC-MS Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-400.
Capillary Electrophoresis (CE)
Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electric field. It offers high separation efficiency, short analysis times, and minimal sample and solvent consumption.
As an acidic compound, this compound can be readily analyzed in its anionic form by CE. This technique provides an orthogonal separation mechanism to HPLC, making it an excellent confirmatory method. The separation is based on the charge-to-size ratio of the analyte.
1. Instrumentation:
-
Capillary electrophoresis system with a UV detector.
2. CE Conditions:
-
Capillary: Fused-silica, 75 µm i.d., 50 cm total length (40 cm to detector).
-
Background Electrolyte (BGE): 25 mM sodium borate buffer, pH 9.2.
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV at 235 nm.
Performance Comparison
The following table summarizes the expected performance characteristics of the described methods. The values are illustrative and should be confirmed during method validation.
| Parameter | RP-HPLC with UV Detection | GC-MS (with Derivatization) | Capillary Electrophoresis with UV Detection |
| Principle | Partition between stationary and mobile phases | Partition in a gaseous mobile phase after derivatization | Differential migration of ions in an electric field |
| Specificity | Good; can be affected by co-eluting impurities | Excellent due to mass spectrometric detection | Good; orthogonal to HPLC |
| Sensitivity (LOQ) | ~0.1 - 1 µg/mL | ~0.01 - 0.1 µg/mL | ~1 - 5 µg/mL |
| Linearity (r²) | > 0.999 | > 0.995 | > 0.998 |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Analysis Time | ~25 minutes | ~30 minutes (excluding derivatization) | ~10 minutes |
| Throughput | Moderate | Low (due to derivatization) | High |
| Sample Prep | Simple dissolution and filtration | Derivatization required | Simple dissolution and filtration |
| Cost | Moderate | High | Moderate |
| Advantages | Robust, widely available, well-established | High sensitivity and selectivity, structural confirmation | Fast analysis, low solvent consumption, orthogonal mechanism |
| Disadvantages | Moderate sensitivity compared to MS | Derivatization adds complexity and potential for error | Lower sensitivity than GC-MS, potential for matrix effects |
Visualization of Methodologies
HPLC Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound by RP-HPLC.
Decision Tree for Method Selection
References
From Inert Scaffold to Bioactive Leads: A Comparative Guide to the Biological Activity of 5-Chloro-2-(trifluoromethyl)benzoic Acid and Its Derivatives
Introduction: The Latent Potential of a Halogenated Scaffold
In the landscape of medicinal chemistry and drug discovery, the journey from a simple chemical building block to a potent therapeutic agent is one of meticulous design, synthesis, and evaluation. 5-Chloro-2-(trifluoromethyl)benzoic acid stands as a prime example of such a foundational scaffold. While primarily recognized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, its own inherent biological activity is not extensively documented in public literature.[1] The true potential of this molecule is unlocked through chemical derivatization, transforming an inert scaffold into a diverse array of bioactive compounds.
The presence of a chlorine atom and a trifluoromethyl group on the benzoic acid core imparts unique electronic properties and lipophilicity. These features make it an attractive starting point for the synthesis of novel derivatives with enhanced biological activities. This guide provides a comparative analysis of the biological activities exhibited by various classes of derivatives of this compound, offering insights into their therapeutic potential and the structure-activity relationships that govern their function. We will explore how modifications of the carboxylic acid group into amides, esters, and hydrazones can lead to the emergence of potent antimicrobial, anti-inflammatory, and anticancer agents.
Unlocking Bioactivity: A Comparative Look at Key Derivatives
The carboxylic acid moiety of this compound is the primary site for chemical modification, leading to the synthesis of various derivatives with distinct pharmacological profiles. Here, we compare the biological activities of three major classes of these derivatives.
Amide Derivatives: Forging Antimicrobial and Anticancer Agents
The conversion of the carboxylic acid to an amide is a common strategy in medicinal chemistry to enhance biological activity and improve pharmacokinetic properties. Amide derivatives of halogenated benzoic acids have shown significant promise as antimicrobial and anticancer agents.
For instance, studies on structurally similar 5-chloro-2-hydroxybenzoic acid have shown that its amide derivatives, particularly those incorporating sulfonamide moieties, exhibit potent antimicrobial activity. One study reported that 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide demonstrated significant activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values ranging from 15.62 to 31.25 µmol/L.[2][3] This suggests that the introduction of a sulfonamide-containing aromatic amine to the 5-chloro-benzoic acid scaffold can generate potent antibacterial compounds.
Furthermore, trifluoromethyl-containing pyrimidine derivatives bearing an amide linkage have been investigated for their antifungal and anticancer activities.[4] While not direct derivatives of our parent compound, these studies highlight the potential of the trifluoromethyl group in concert with an amide linkage to yield bioactive molecules.
Ester Derivatives: Exploring a Spectrum of Activities
Esterification of the carboxylic acid group is another facile modification that can modulate the lipophilicity and cell permeability of the parent compound. While specific studies on the biological activity of esters derived directly from this compound are limited, the broader class of benzoic acid esters is known to possess a range of biological activities, including antimicrobial and anti-inflammatory effects. The specific nature of the alcohol used in the esterification process plays a crucial role in determining the resulting biological activity.
Hydrazone Derivatives: A Gateway to Potent Anti-inflammatory and Anticonvulsant Compounds
Hydrazones, formed by the reaction of hydrazides with aldehydes or ketones, are a well-established class of compounds with a wide array of biological activities.[5][6][7][8] The synthesis of hydrazone derivatives from this compound would first involve the formation of the corresponding hydrazide, which can then be reacted with various carbonyl compounds.
Numerous studies have highlighted the significant anti-inflammatory, analgesic, and anticonvulsant properties of hydrazone derivatives.[7][8][9] For example, certain hydrazone derivatives of 5-chloro-2(3H)-benzoxazolinone have been shown to possess potent anticonvulsant activity, with some compounds being more active than the standard drug phenytoin.[9] This indicates that incorporating the 5-chloro-substituted aromatic ring into a hydrazone scaffold is a promising strategy for developing central nervous system active agents. The diverse biological activities reported for hydrazones make this class of derivatives a particularly interesting avenue for future research starting from this compound.[6]
Data Presentation: A Snapshot of Derivative Bioactivity
While direct comparative data for this compound is unavailable, the following table summarizes the reported biological activities of structurally related derivatives, providing a glimpse into the potential of this chemical class.
| Derivative Class | Specific Example | Biological Activity | Key Findings (IC50/MIC) | Reference |
| Amide (Sulfonamide) | 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Antibacterial (MRSA) | MIC: 15.62-31.25 µmol/L | [2][3] |
| Hydrazone | 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(substituted benzal) hydrazones | Anticonvulsant | More active than phenytoin | [9] |
| Pyrimidine Amide | Novel trifluoromethyl pyrimidine derivatives | Antifungal | Inhibition rates up to 100% against B. cinerea | [4] |
Experimental Protocols: Assessing Biological Activity
The evaluation of the biological activity of these derivatives requires robust and validated experimental protocols. Below are step-by-step methodologies for key assays relevant to the activities discussed.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism in broth without compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: Workflow for Antimicrobial Susceptibility Testing.
In Vitro Anti-inflammatory Assay: Inhibition of Albumin Denaturation
This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.
-
Control: A similar volume of distilled water serves as the control.
-
Incubation: The mixtures are incubated at 37°C for 15 minutes.
-
Denaturation: Denaturation is induced by heating the mixtures at 70°C in a water bath for 5 minutes.
-
Turbidity Measurement: After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
Caption: Protocol for In Vitro Anti-inflammatory Assay.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of the derivatives of this compound is intrinsically linked to their chemical structure. The following diagram illustrates the key structural features and their influence on activity.
Caption: Structure-Activity Relationship Overview.
The introduction of different functional groups through derivatization at the carboxylic acid position significantly impacts the molecule's polarity, hydrogen bonding capacity, and overall shape. For instance, the formation of amides and hydrazones introduces additional hydrogen bond donors and acceptors, which can facilitate stronger interactions with biological targets such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity, which can improve membrane permeability, while the chlorine atom contributes to the electronic properties of the aromatic ring, influencing its binding affinity.
Conclusion and Future Directions
While this compound itself may not be a biologically active agent, it serves as an exceptionally valuable and versatile scaffold in medicinal chemistry. Its derivatization into amides, esters, and hydrazones unlocks a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The evidence from structurally related compounds strongly suggests that further exploration of derivatives of this parent molecule is a promising avenue for the discovery of novel therapeutic leads.
Future research should focus on the systematic synthesis and screening of a library of derivatives of this compound. Direct comparative studies of these derivatives against the parent compound, even if the latter shows minimal activity, would provide a clearer understanding of the structure-activity relationships and the specific contributions of different functional groups. Such studies will be instrumental in guiding the rational design of more potent and selective drug candidates based on this privileged scaffold.
References
- 1. 5-Chloro-2-(Trifluoromethoxy)Benzoic Acid [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (PDF) A review exploring biological activities of hydrazones. (2014) | Garima Verma | 343 Citations [scispace.com]
- 6. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. impactfactor.org [impactfactor.org]
- 9. Synthesis and anticonvulsant activity of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted benzal) hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Guide to Differentiating Benzoic Acid Isomers: An In-Depth NMR and IR Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In pharmaceutical development and synthetic chemistry, the precise identification of structural isomers is not merely a matter of analytical rigor—it is a critical determinant of a compound's efficacy, safety, and patentability. Benzoic acid and its substituted isomers, such as hydroxybenzoic and aminobenzoic acids, are foundational scaffolds in numerous active pharmaceutical ingredients (APIs). However, their constitutional similarity presents a significant analytical challenge. This guide presents a robust, systematic methodology for the unambiguous differentiation of ortho-, meta-, and para-substituted benzoic acid isomers using the synergistic power of Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. By leveraging FT-IR for rapid functional group and bonding-environment analysis and NMR for definitive structural elucidation of the substitution pattern, this combined approach provides a self-validating system for conclusive isomer identification.
The Imperative of Isomer Purity in Pharmaceutical Science
The substitution pattern on an aromatic ring can dramatically alter a molecule's biological activity. For instance, the ortho-hydroxybenzoic acid, commonly known as salicylic acid, is a well-known analgesic and precursor to aspirin, while its meta and para isomers exhibit different properties and toxicological profiles. Similarly, the isomers of aminobenzoic acid have distinct biological roles and applications. Relying on simple physical properties like melting point is often insufficient for definitive identification. Therefore, sophisticated spectroscopic techniques are indispensable for ensuring the structural integrity of pharmaceutical compounds. This guide will focus on two sets of model compounds:
-
Hydroxybenzoic Acid Isomers: 2-hydroxybenzoic acid (ortho), 3-hydroxybenzoic acid (meta), and 4-hydroxybenzoic acid (para).
-
Aminobenzoic Acid Isomers: 2-aminobenzoic acid (ortho), 3-aminobenzoic acid (meta), and 4-aminobenzoic acid (para).
Principle 1: Functional Group Interrogation by FT-IR Spectroscopy
The Causality Behind the Spectrum
FT-IR spectroscopy probes the vibrational modes of chemical bonds.[1] The energy of these vibrations is exquisitely sensitive to the bond's electronic environment. In substituted benzoic acids, two key spectral regions provide diagnostic information: the high-frequency region (4000-2500 cm⁻¹) reveals stretching vibrations of O-H and N-H bonds, which are heavily influenced by hydrogen bonding, while the "fingerprint" region, particularly the C-H out-of-plane bending area (900-650 cm⁻¹), is highly characteristic of the aromatic substitution pattern.
Distinguishing Hydroxybenzoic Acid Isomers
The primary distinguishing feature among hydroxybenzoic acid isomers is the effect of intramolecular versus intermolecular hydrogen bonding.
-
ortho-Isomer (Salicylic Acid): Exhibits a strong intramolecular hydrogen bond between the adjacent carboxylic acid and hydroxyl groups.[2] This internal bonding causes the phenolic O-H stretch to appear as a broad band at a lower frequency (typically ~3200-2500 cm⁻¹), often overlapping with the carboxylic acid O-H stretch.[3][4]
-
meta- and para-Isomers: Lacking the proximity for intramolecular bonding, these isomers engage in intermolecular hydrogen bonding. This results in a sharper, more distinct phenolic O-H stretch at a higher frequency (typically ~3400-3300 cm⁻¹) that is clearly separated from the broad carboxylic acid O-H absorption.[5][6]
-
Aromatic C-H Bending: The out-of-plane C-H bending vibrations are highly diagnostic:
-
ortho: ~750-710 cm⁻¹ (strong)
-
meta: ~810-750 cm⁻¹ and ~725-680 cm⁻¹ (strong)
-
para: ~860-800 cm⁻¹ (strong)
-
Distinguishing Aminobenzoic Acid Isomers
A similar logic applies to the aminobenzoic acid isomers, where intramolecular hydrogen bonding in the ortho isomer is the key differentiator.
-
ortho-Isomer (Anthranilic Acid): The intramolecular hydrogen bond between the amine and carboxylic acid groups significantly affects both functional groups. The N-H stretching vibrations appear at lower frequencies compared to the other isomers.[7][8] Furthermore, this interaction can lower the frequency of the C=O stretch of the carboxylic acid.
-
meta- and para-Isomers: These isomers exhibit N-H stretching bands at higher frequencies, typical for primary aromatic amines (~3500-3300 cm⁻¹), as they primarily engage in intermolecular hydrogen bonding.[9][10][11][12][13]
-
Aromatic C-H Bending: The substitution patterns follow the same predictable regions as for the hydroxybenzoic isomers.
Data Summary & Experimental Protocol
Table 1: Key Distinguishing IR Frequencies (cm⁻¹) for Benzoic Acid Isomers
| Isomer | Phenolic/Amine O-H / N-H Stretch | Aromatic C-H Out-of-Plane Bend |
| 2-Hydroxybenzoic Acid | ~3200-2500 (very broad, intramolecular H-bond)[4][14] | ~755 cm⁻¹ |
| 3-Hydroxybenzoic Acid | ~3380 (sharper, intermolecular H-bond) | ~760 cm⁻¹, ~680 cm⁻¹ |
| 4-Hydroxybenzoic Acid | ~3370 (sharper, intermolecular H-bond)[15] | ~845 cm⁻¹ |
| 2-Aminobenzoic Acid | ~3400, ~3300 (broadened, intramolecular H-bond)[7] | ~750 cm⁻¹ |
| 3-Aminobenzoic Acid | ~3480, ~3380 (sharper)[11][16] | ~790 cm⁻¹, ~685 cm⁻¹ |
| 4-Aminobenzoic Acid | ~3470, ~3360 (sharper)[17] | ~835 cm⁻¹ |
Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Background Collection: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[18] Collect a background spectrum to account for atmospheric CO₂ and H₂O.[1]
-
Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[1][19]
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal.[19] This is critical for obtaining a high-quality spectrum.
-
Data Acquisition: Collect the sample spectrum. A typical acquisition involves 32-64 scans at a resolution of 4 cm⁻¹.
-
Cleaning: After analysis, retract the pressure clamp, remove the sample, and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free tissue.[1][19]
Principle 2: Definitive Structural Elucidation by NMR Spectroscopy
The Power of Chemical Environment and Symmetry
While IR provides functional group information, NMR spectroscopy offers an unambiguous map of the molecule's carbon-hydrogen framework.[20] The key principles for isomer differentiation are:
-
Symmetry: The molecular symmetry directly dictates the number of unique signals in both ¹H and ¹³C NMR spectra. A highly symmetric molecule will have fewer signals than an asymmetric one.
-
Chemical Shift (δ): The position of a signal (in ppm) is determined by the electronic environment of the nucleus. Electron-withdrawing groups (like -COOH) deshield nearby nuclei, shifting them downfield (higher ppm), while electron-donating groups (-OH, -NH₂) shield them, shifting them upfield (lower ppm).
-
Spin-Spin Coupling (J-coupling): The interaction between adjacent, non-equivalent protons causes signals to split into multiplets. The magnitude of the coupling constant (J, in Hz) is diagnostic of the relationship between the protons (ortho: 7-9 Hz, meta: 2-3 Hz, para: 0-1 Hz).
¹H NMR Analysis: Reading the Aromatic Pattern
The aromatic region (typically 6.5-8.5 ppm) of the ¹H NMR spectrum is the most informative for distinguishing these isomers.
-
para-Isomers: Due to their C₂ symmetry, these isomers exhibit the simplest spectra. The two protons ortho to the -COOH group are equivalent, and the two protons ortho to the -OH/-NH₂ group are equivalent. This results in two signals, both appearing as doublets, creating a characteristic "AA'BB'" system that is easily recognizable.[20][21][22]
-
ortho-Isomers: These isomers are the least symmetric, resulting in four distinct signals in the aromatic region, each corresponding to a single proton. The coupling patterns will be complex, but will clearly show ortho, meta, and para couplings that can be used to assign each proton.
-
meta-Isomers: These isomers also lack symmetry and will show four distinct aromatic signals. The proton situated between the two substituents is often the most deshielded or shielded and can serve as a key landmark for spectral assignment.
¹³C NMR Analysis: A Confirmation of Symmetry
The ¹³C NMR spectrum provides a powerful confirmation of the substitution pattern by simply counting the number of unique aromatic carbon signals.
-
para-Isomers: High symmetry results in only four signals for the six aromatic carbons (two signals for the substituted carbons and two signals for the protonated carbons).
-
ortho- and meta-Isomers: Lower symmetry results in six distinct signals for the six aromatic carbons.
Data Summary & Experimental Protocol
Table 2: Characteristic ¹H NMR Features (in DMSO-d₆) for Benzoic Acid Isomers
| Isomer | Aromatic Region Description | Representative Chemical Shifts (δ, ppm) |
| 2-Hydroxybenzoic Acid | 4 signals, complex multiplet | ~6.9-8.0[23] |
| 3-Hydroxybenzoic Acid | 4 signals, complex multiplet | ~7.0-7.5[24] |
| 4-Hydroxybenzoic Acid | 2 signals, two doublets (AA'BB' system) | ~6.8 (d), ~7.8 (d)[20] |
| 2-Aminobenzoic Acid | 4 signals, complex multiplet | ~6.5-7.9[25][26] |
| 3-Aminobenzoic Acid | 4 signals, complex multiplet | ~6.8-7.5[27] |
| 4-Aminobenzoic Acid | 2 signals, two doublets (AA'BB' system) | ~6.6 (d), ~7.7 (d)[21] |
Protocol: Solution-State NMR Sample Preparation and Acquisition
-
Sample Weighing: Accurately weigh 5-20 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[28]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to the vial.[28][29][30] The choice of solvent is critical for sample solubility and to avoid interfering signals.[31]
-
Dissolution: Ensure the sample is completely dissolved. Gentle vortexing or sonication may be required. The solution must be homogeneous and free of any particulate matter.[29]
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.[32] The final sample height should be approximately 4-5 cm.[28][30]
-
Data Acquisition: Insert the sample into the NMR spectrometer. The instrument will then be locked onto the deuterium signal of the solvent, shimmed to optimize magnetic field homogeneity, and the desired experiments (¹H, ¹³C, COSY, etc.) will be run.
A Combined Analytical Workflow for Unambiguous Isomer Identification
The most robust and efficient strategy involves a tiered approach, using IR spectroscopy for a rapid preliminary assessment, followed by NMR for definitive confirmation.
Caption: A workflow combining IR and NMR for isomer identification.
Conclusion
Distinguishing between benzoic acid isomers is a task that demands precision and a multi-faceted analytical approach. While FT-IR spectroscopy offers rapid and valuable insights into the molecular bonding environment, particularly highlighting the presence or absence of intramolecular hydrogen bonds characteristic of ortho isomers, it is the detailed structural map provided by NMR spectroscopy that delivers the final, unambiguous verdict. The symmetry, chemical shifts, and coupling patterns observed in ¹H and ¹³C NMR spectra allow for the definitive assignment of ortho-, meta-, and para- substitution. By integrating these two powerful techniques into a logical workflow, researchers and drug development professionals can ensure the structural fidelity of their compounds with the highest degree of confidence, safeguarding the integrity of their research and the safety of potential therapeutics.
References
- 1. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 2. Molecular Structure of Salicylic Acid and Its Hydrates: A Rotational Spectroscopy Study [mdpi.com]
- 3. Salicylic acid(69-72-7) IR Spectrum [chemicalbook.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. 4-Hydroxybenzoic acid(99-96-7) IR Spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Aminobenzoic acid [webbook.nist.gov]
- 11. 3-Aminobenzoic acid(99-05-8) IR Spectrum [chemicalbook.com]
- 12. Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Benzoic acid, 4-hydroxy- [webbook.nist.gov]
- 16. 3-Aminobenzoic Acid | C7H7NO2 | CID 7419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 19. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. 4-Aminobenzoic acid(150-13-0) 1H NMR spectrum [chemicalbook.com]
- 22. 4-Hydroxybenzoic acid(99-96-7) 1H NMR [m.chemicalbook.com]
- 23. spectrabase.com [spectrabase.com]
- 24. 3-Hydroxybenzoic acid(99-06-9) 1H NMR [m.chemicalbook.com]
- 25. Spectrum [Anthranilic Acid] | AAT Bioquest [aatbio.com]
- 26. Anthranilic acid(118-92-3) 1H NMR spectrum [chemicalbook.com]
- 27. spectrabase.com [spectrabase.com]
- 28. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 29. organomation.com [organomation.com]
- 30. publish.uwo.ca [publish.uwo.ca]
- 31. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 32. sites.bu.edu [sites.bu.edu]
A Senior Application Scientist's Guide to the Spectroscopic Validation of 5-Chloro-2-(trifluoromethyl)benzoic Acid Synthesis
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth comparison of standard spectroscopic methods for the validation of 5-Chloro-2-(trifluoromethyl)benzoic acid, a key building block in the synthesis of pharmaceuticals and agrochemicals. We will delve into the principles and experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into the causal relationships between molecular structure and spectral output.
Introduction
This compound (C₈H₄ClF₃O₂) is a halogenated aromatic carboxylic acid. The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, and a chlorine atom significantly influences its chemical reactivity and physical properties, making it a valuable intermediate. The precise positioning of these substituents is critical for its intended function in a larger molecular framework. Therefore, rigorous spectroscopic validation is not merely a procedural step but a fundamental necessity to ensure the integrity of subsequent research and development.
This guide will first outline a common synthetic route to this compound. Subsequently, we will explore the application of various spectroscopic techniques to confirm the successful synthesis and purity of the target compound. We will compare the expected (predicted) data with typical experimental outcomes, providing a framework for researchers to validate their own synthetic batches.
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the oxidation of its corresponding aldehyde, 5-Chloro-2-(trifluoromethyl)benzaldehyde. This precursor can be synthesized from commercially available starting materials.
Experimental Protocol: Oxidation of 5-Chloro-2-(trifluoromethyl)benzaldehyde
This protocol describes a general procedure for the oxidation of an aldehyde to a carboxylic acid.
-
Dissolution: Dissolve 5-Chloro-2-(trifluoromethyl)benzaldehyde in a suitable solvent, such as acetone or a mixture of t-butanol and water.
-
Oxidant Addition: While stirring the solution at a controlled temperature (typically 0-5°C), slowly add an oxidizing agent. Common choices include potassium permanganate (KMnO₄) or Jones reagent (a solution of chromium trioxide in sulfuric acid). The choice of oxidant is critical; for instance, KMnO₄ is a strong oxidant that works well but may require careful temperature control to avoid side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to destroy any excess oxidant. Acidify the mixture with a strong acid, such as hydrochloric acid (HCl), to precipitate the carboxylic acid.
-
Isolation and Purification: Collect the solid precipitate by filtration, wash it with cold water, and dry it under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Spectroscopic Validation Methods
The following sections detail the spectroscopic techniques used to confirm the structure of the synthesized this compound. For each method, we provide a comparison of expected data against which experimental results can be benchmarked.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of atoms within a molecule.
Proton NMR provides information about the number and types of hydrogen atoms in a molecule.
Expected ¹H NMR Data (400 MHz, CDCl₃):
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11-13 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet. Its chemical shift is concentration and solvent dependent. |
| ~8.1-8.3 | Doublet | 1H | Ar-H | Aromatic proton ortho to the carboxylic acid group. |
| ~7.6-7.8 | Doublet of Doublets | 1H | Ar-H | Aromatic proton meta to both the carboxylic acid and the chlorine atom. |
| ~7.5-7.7 | Doublet | 1H | Ar-H | Aromatic proton ortho to the chlorine atom. |
Causality Behind Experimental Choices: The choice of a deuterated solvent like chloroform-d (CDCl₃) is crucial as it dissolves the analyte without producing a large solvent signal in the ¹H NMR spectrum. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.0 ppm).
Carbon-13 NMR provides information about the carbon skeleton of a molecule.
Expected ¹³C NMR Data (100 MHz, CDCl₃):
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165-170 | C=O | The carbonyl carbon of the carboxylic acid is significantly deshielded. |
| ~135-140 | Ar-C | Aromatic carbon attached to the chlorine atom. |
| ~130-135 | Ar-C | Aromatic carbon attached to the carboxylic acid group. |
| ~125-130 | Ar-CH | Aromatic methine carbons. |
| ~120-125 (quartet) | -CF₃ | The carbon of the trifluoromethyl group is split into a quartet by the three fluorine atoms. |
Trustworthiness of the Protocol: The combination of ¹H and ¹³C NMR provides a self-validating system. The number of signals in each spectrum corresponds to the number of chemically non-equivalent protons and carbons, respectively. The chemical shifts and coupling patterns must be consistent with the proposed structure.
Fluorine-19 NMR is a highly sensitive technique for the analysis of fluorine-containing compounds.
Expected ¹⁹F NMR Data (376 MHz, CDCl₃):
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~ -60 to -65 | Singlet | -CF₃ | The trifluoromethyl group will appear as a singlet, as there are no neighboring fluorine or hydrogen atoms to cause splitting. The chemical shift is relative to a reference standard like CFCl₃.[1] |
Authoritative Grounding: The chemical shift ranges for various functional groups in NMR spectroscopy are well-established and documented in numerous spectroscopy textbooks and databases.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Data (KBr Pellet):
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid | The broadness of this peak is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[1] |
| ~1700 (strong) | C=O stretch | Carboxylic Acid | The carbonyl group of an aromatic carboxylic acid typically absorbs strongly in this region.[1] |
| ~1600, ~1475 | C=C stretch | Aromatic Ring | These absorptions are characteristic of the carbon-carbon double bonds within the benzene ring. |
| ~1100-1300 | C-F stretch | Trifluoromethyl | The carbon-fluorine bonds of the CF₃ group give rise to strong absorptions in this region. |
| ~700-800 | C-Cl stretch | Chloroalkane | The carbon-chlorine stretching vibration is expected in this region. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Expected Mass Spectrometry Data (Electron Ionization - EI):
| m/z Value | Interpretation | Rationale |
| ~224/226 | Molecular Ion (M⁺) | The molecular ion peak corresponding to the molecular weight of this compound. The presence of a peak at M+2 with roughly one-third the intensity of the M⁺ peak is characteristic of a compound containing one chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. |
| ~205/207 | [M-OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. |
| ~179/181 | [M-COOH]⁺ | Loss of the entire carboxylic acid group. |
Expertise & Experience: An experienced mass spectrometrist will look for the characteristic isotopic pattern of chlorine to quickly identify its presence in the molecule. The fragmentation pattern provides a fingerprint that can be compared to library data or predicted based on the stability of the resulting fragments.
Comparison of Spectroscopic Methods
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Number and environment of protons | Excellent for detailed structural elucidation, quantitative analysis. | Can be complex for molecules with overlapping signals. |
| ¹³C NMR | Carbon skeleton | Provides information on all carbons, including quaternary carbons. | Lower sensitivity than ¹H NMR, requires more sample or longer acquisition times. |
| ¹⁹F NMR | Presence and environment of fluorine | Highly sensitive, simple spectra for isolated CF₃ groups. | Requires a spectrometer capable of fluorine detection. |
| IR Spectroscopy | Functional groups | Quick and easy method to identify key functional groups. | Does not provide detailed structural connectivity information. |
| Mass Spectrometry | Molecular weight and fragmentation | High sensitivity, provides molecular formula information. | Isomers can have identical molecular weights. |
Conclusion
The synthesis of this compound can be reliably validated through a combination of spectroscopic methods. While each technique provides valuable information, a comprehensive analysis using ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and mass spectrometry is essential for unambiguous structure confirmation. By comparing the experimental data with the expected values outlined in this guide, researchers can confidently verify the identity and purity of their synthesized compound, ensuring the integrity of their subsequent scientific endeavors.
References
A Comparative Analysis of 5-Chloro-2-(trifluoromethyl)benzoic Acid and 2-Chloro-5-(trifluoromethyl)benzoic Acid for the Modern Researcher
An In-depth Guide to the Physicochemical Properties, Synthesis, and Spectroscopic Signatures of Two Critical Building Blocks in Pharmaceutical and Agrochemical Research.
In the landscape of modern drug discovery and agrochemical development, the nuanced differences between positional isomers can profoundly impact a molecule's biological activity, synthetic accessibility, and overall utility. This guide offers a comprehensive comparative study of two such isomers: 5-Chloro-2-(trifluoromethyl)benzoic acid and 2-Chloro-5-(trifluoromethyl)benzoic acid. As a Senior Application Scientist, my goal is to provide not just a side-by-side data sheet, but a deeper, field-proven perspective on how the subtle shift in substituent placement dictates the chemical personality of these valuable synthetic intermediates.
At a Glance: Key Physicochemical and Structural Differences
The initial point of comparison for any researcher lies in the fundamental physicochemical properties of these isomers. While they share the same molecular formula and weight, the spatial arrangement of the chloro and trifluoromethyl groups on the benzoic acid ring gives rise to distinct characteristics.
| Property | This compound | 2-Chloro-5-(trifluoromethyl)benzoic acid |
| CAS Number | 654-98-8 | 657-06-7 |
| Molecular Formula | C₈H₄ClF₃O₂ | C₈H₄ClF₃O₂ |
| Molecular Weight | 224.56 g/mol | 224.56 g/mol |
| Melting Point | 84-85 °C | 93-96 °C |
| Appearance | White to off-white powder | Off-white powder |
The difference in melting points, with the 2-chloro-5-(trifluoromethyl) isomer being higher, suggests a more stable crystal lattice structure. This can have practical implications for formulation and handling.
The Electronic Tug-of-War: A Tale of Two Acidities
The acidity, or pKa, of a carboxylic acid is a critical parameter that influences its reactivity and pharmacokinetic profile. The electron-withdrawing nature of both the chlorine atom and the trifluoromethyl group significantly increases the acidity of these compounds compared to benzoic acid (pKa ≈ 4.2). However, their relative positions lead to a predictable, albeit subtle, difference in their acid strengths.
Both the chloro and trifluoromethyl groups are electron-withdrawing groups that stabilize the conjugate base of benzoic acid, thereby increasing its acidity.[1][2] The trifluoromethyl group is a particularly strong electron-withdrawing group. The position of these substituents on the benzene ring influences the extent of this stabilization.[3][4]
Expert Insight: The "ortho effect" can also play a role in the acidity of substituted benzoic acids.[5] Steric hindrance from an ortho substituent can force the carboxylic acid group out of the plane of the benzene ring, which can disrupt resonance and, in some cases, increase acidity by facilitating proton donation.[6] In the case of this compound, the bulky trifluoromethyl group in the ortho position likely contributes to this effect, further enhancing its acidity.
Spectroscopic Fingerprints: Distinguishing the Isomers
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide the definitive means to distinguish between these two isomers. The substitution pattern on the aromatic ring creates unique electronic environments for the protons and carbons, resulting in distinct chemical shifts and splitting patterns.
¹H NMR Spectroscopy
The aromatic region of the ¹H NMR spectrum is particularly informative. For this compound, one would expect to see three distinct aromatic protons. The proton ortho to the carboxylic acid and meta to the trifluoromethyl group would likely be the most deshielded. In contrast, for 2-Chloro-5-(trifluoromethyl)benzoic acid, the proton between the chloro and trifluoromethyl groups would experience a different electronic environment.
A related compound, 5-chloro-2-(trifluoromethyl)benzaldehyde, shows a proton NMR spectrum with signals at δ 10.33 (s, 1H), 7.90 (s, 1H), 7.69 (d, 1H, J = 8.4 Hz), and 7.54 (d, 1H, J = 8.4 Hz) in MeOH-d4.[7] This provides a reference for the expected aromatic proton shifts in the corresponding benzoic acid.
¹³C NMR Spectroscopy
The ¹³C NMR spectra will also show clear differences. The chemical shifts of the aromatic carbons are influenced by the electronegativity of the adjacent substituents. The carbon bearing the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the three fluorine atoms. The carbonyl carbon of the carboxylic acid will typically appear in the range of 165-185 ppm. For substituted benzoic acids, the chemical shifts of the ring carbons can be predicted based on additive substituent effects.[8]
Infrared (IR) Spectroscopy
The IR spectra of both isomers will be dominated by the characteristic absorptions of the carboxylic acid group. A broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, and a strong C=O stretching band will appear around 1700 cm⁻¹.[9] The exact position of the C=O stretch can be influenced by the electronic effects of the ring substituents. The C-Cl and C-F stretching vibrations will appear in the fingerprint region (below 1500 cm⁻¹). For instance, the IR spectrum of 2-chloro-5-(trifluoromethyl)benzoic acid shows characteristic absorbances for the carboxylic acid and the substituted aromatic ring.[2]
Synthetic Pathways: A Comparative Look at Preparation Strategies
Both isomers are valuable building blocks, and their synthesis is a key consideration for any research program. While various methods exist, certain routes are favored for their efficiency and scalability.
Synthesis of 2-Chloro-5-(trifluoromethyl)benzoic acid
A common and well-documented method for the synthesis of 2-Chloro-5-(trifluoromethyl)benzoic acid involves the ortho-lithiation of 4-chlorobenzotrifluoride, followed by carboxylation with carbon dioxide.[10]
References
- 1. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 5-CHLORO-2-(TRIFLUOROMETHYL)BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. This compound | 654-98-8 | INDOFINE Chemical Company [indofinechemical.com]
- 10. CN103012122A - Preparation method of 2-chloro-5-(trifluoromethyl) benzoic acid - Google Patents [patents.google.com]
assessing the purity of 5-Chloro-2-(trifluoromethyl)benzoic acid derivatives
A Senior Application Scientist's Guide to Purity Assessment of 5-Chloro-2-(trifluoromethyl)benzoic Acid Derivatives
Introduction: The Critical Role of Purity in Drug Development
In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, purity is not merely a quality metric; it is a cornerstone of safety and efficacy. This compound and its derivatives are vital building blocks in medicinal chemistry. Even trace impurities can have unintended pharmacological or toxicological effects, making rigorous purity assessment an indispensable part of the development process. This guide provides a comparative analysis of key analytical techniques, grounded in the principle that a multi-faceted, orthogonal approach is the only true path to confident purity determination. Every protocol described herein is designed as a self-validating system, ensuring robust and reliable results.
The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A, establish a framework for the control of impurities in new drug substances.[1] These guidelines set thresholds for reporting (≥0.03%-0.05%), identification (≥0.05%-0.1%), and toxicological qualification (≥0.05%-0.1%) of impurities, underscoring the regulatory expectation for comprehensive impurity profiling.[2][3]
The Analytical Toolkit: A Comparative Overview
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on "orthogonal" methods—techniques that measure the same attribute (purity) through different physicochemical principles. This strategy minimizes the risk of overlooking impurities that may not be detectable by a primary method.
| Technique | Principle | Primary Application | Strengths | Limitations |
| HPLC-UV | Differential partitioning between a stationary and mobile phase based on polarity. | Quantifying the main component and known/unknown organic impurities. | High sensitivity, excellent for non-volatile and thermally stable compounds. | Requires a chromophore; relative quantification unless a certified standard is used. |
| qNMR | Signal intensity is directly proportional to the number of atomic nuclei. | Absolute purity determination without a specific reference standard for the analyte. | Provides absolute quantification; structural information on impurities. | Lower sensitivity than HPLC; requires soluble sample and expensive instrumentation. |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Analysis of residual solvents and volatile/semi-volatile organic impurities. | High sensitivity and specificity for volatile compounds; identifies unknowns via mass spectra. | Not suitable for non-volatile or thermally labile compounds like the parent acid. |
| Elemental Analysis | Combustion of the sample to determine the mass fractions of C, H, N, etc. | Confirms the elemental composition of the bulk material. | Provides fundamental confirmation of the molecular formula. | Insensitive to impurities with similar elemental composition; accepted deviation is typically ±0.4%.[4] |
| Acid-Base Titration | Neutralization of the acidic functional group with a standardized base. | Quantifies the amount of acidic substance present (assay). | Cost-effective, highly precise for assay determination. | Non-specific; titrates any acidic impurity, leading to an overestimation of purity. |
Deep Dive 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
Expertise & Causality: For substituted benzoic acids, Reverse-Phase HPLC (RP-HPLC) is the workhorse. The molecule possesses a strong UV chromophore, making UV detection highly effective. The key to a successful separation is controlling the ionization state of the carboxylic acid. By maintaining a mobile phase pH well below the analyte's pKa (typically around 2.5-3.0), the carboxylic acid remains in its neutral, protonated form.[5] This increases its hydrophobicity, leading to better retention and separation on a nonpolar stationary phase like C18.[5]
Workflow for HPLC Purity Analysis
References
- 1. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. jpionline.org [jpionline.org]
- 4. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
bioisosteric effects of trifluoromethyl vs chloro groups in drug design
Exploring Bioisosteres
I'm now deep into the comparative analysis of CF3 and Cl bioisosteres. My search has yielded a wealth of data on their impact on physicochemical properties like lipophilicity, electronic effects, and steric bulk. I'm focusing on the structural contexts where these groups exhibit the most significant differences, aiming to pinpoint design principles for targeted applications.
Refining the Framework
I'm now zeroing in on the comparative guide's structure. My initial search results necessitate a more refined approach. I'm building out the sections, starting with an introduction to bioisosterism and then comparing the electronic and steric properties of CF3 and Cl. I'm finding that incorporating graphical representations, like Graphviz diagrams, will be essential for visualizing decision-making in lead optimization. Tables summarizing key physicochemical data are also essential.
Initiating Data Gathering
I've initiated a thorough data-gathering phase, targeting the bioisosteric effects of CF3 and Cl groups. My focus is sharp on their physicochemical attributes, metabolic impact, and effects on binding affinity and selectivity. I'm now actively analyzing and synthesizing this information to uncover key differences, particularly highlighting real-world drug discovery examples. This initial phase promises a solid foundation for the subsequent comparison guide.
Developing a Comparison Guide
I'm starting by establishing a clear definition of bioisosterism and its significance in drug design. Next, I'll introduce the chloro and trifluoromethyl groups, setting the stage for a detailed comparison. I'm focusing on the plan to structure the guide with the key properties that will be compared.
Focusing on Metabolic Stability
I'm now diving deep into the impact on pharmacokinetics, specifically focusing on metabolic stability. The inherent strength of the C-F bond in trifluoromethyl is really shining as a key factor in its resistance to metabolic oxidation. This is a critical point that needs emphasis. I'm thinking I'll cite some relevant literature here to back up the claims.
Analyzing Binding Affinity Effects
My current focus is on how the CF3 group's unique electronic and steric characteristics influence target protein interactions. I'm exploring the implications of its strong electron-withdrawing nature and size. I'm also considering non-covalent interactions like dipole-dipole interactions, which could affect affinity and selectivity. I'm thinking about including examples of specific drugs.
Examining Solubility Implications
I'm now integrating insights on the impact of these groups on aqueous solubility. While both enhance lipophilicity, I've realized that the CF3 group can sometimes compromise water solubility, which could affect oral bioavailability. I'm exploring strategies to mitigate this, such as adding solubilizing groups elsewhere in the molecule.
Evaluating Physio-Chemical Properties
I've crafted a comprehensive table comparing crucial physicochemical properties like van der Waals radius and lipophilicity. I'm noting the stark differences in dipole moments and electronegativity to highlight how these variations influence drug properties. The next step is a deep dive into the impact of these differences on drug-target interactions and metabolic stability.
Synthesizing Experimental Protocols
Now, I'm concentrating on the practical aspects. I've been detailing protocols for in vitro assays, starting with a metabolic stability assay using liver microsomes, outlining each step. Then, I've got a competitive radioligand binding assay for exploring receptor interactions. The goal is a truly practical guide. I'm keen on including all the necessary materials and step-by-step procedures.
comparing the efficacy of fungicides derived from different benzoic acid isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Antifungal Potential of Benzoic Acid and Its Isomers
Benzoic acid and its derivatives have long been recognized for their antimicrobial properties, primarily functioning by disrupting the internal pH of microbial cells. The un-dissociated form of the acid penetrates the fungal cell membrane and then dissociates within the cytoplasm. This acidification inhibits essential enzymatic activities and metabolic processes, ultimately leading to cell death[1]. The position of the hydroxyl group on the benzoic acid ring significantly influences the molecule's physicochemical properties and, consequently, its biological activity. This guide will dissect these differences to provide a clear comparison of the fungicidal potential of the ortho, meta, and para isomers of hydroxybenzoic acid.
Comparative Efficacy: A Data-Driven Analysis
The following table summarizes the available MIC data for ortho-, meta-, and para-hydroxybenzoic acid against common fungal species. It is important to note that variations in experimental conditions across studies can influence absolute MIC values.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) of Hydroxybenzoic Acid Isomers Against Selected Fungi
| Fungal Species | Ortho-Hydroxybenzoic Acid (Salicylic Acid) MIC (µg/mL) | Meta-Hydroxybenzoic Acid MIC (µg/mL) | Para-Hydroxybenzoic Acid MIC (µg/mL) |
| Candida albicans | >1000 | Data not readily available | >1000 |
| Aspergillus niger | Data not readily available | Data not readily available | Data not readily available |
| Aspergillus flavus | Data not readily available | Data not readily available | Effective in reducing mycelial growth[2] |
Note: Data is compiled from multiple sources and direct comparison should be made with caution due to potential variations in experimental methodologies.
Unraveling the Mechanisms of Action: A Tale of Three Isomers
The fungicidal activity of hydroxybenzoic acid isomers is not solely dependent on intracellular pH disruption. The position of the hydroxyl group introduces additional mechanisms that contribute to their antifungal effects.
Ortho-Hydroxybenzoic Acid (Salicylic Acid)
Salicylic acid is known to possess fungistatic properties[3]. Its mechanism of action involves damaging the fungal plasma membrane, leading to the leakage of intracellular components. The efficacy of salicylic acid is pH-dependent, with greater activity observed at lower pH values.
Para-Hydroxybenzoic Acid
p-Hydroxybenzoic acid (pHBA) has demonstrated a multifaceted antifungal mechanism. Against Aspergillus flavus, it has been shown to block the fungal mitotic exit network and cytokinesis, thereby inhibiting mycelial growth[2]. Furthermore, the application of pHBA can induce oxidative stress in the fungus, contributing to its inhibitory effects[2].
Structure-Activity Relationship (SAR)
The antifungal activity of benzoic acid derivatives is intrinsically linked to their chemical structure. The lipophilicity of the molecule, influenced by the position of the hydroxyl group and other substituents, plays a crucial role in its ability to penetrate the fungal cell membrane. Studies on various derivatives have shown that the nature and position of substituents on the aromatic ring significantly modulate the electronic properties, lipophilicity, and steric profile, thereby affecting their antifungal potency.
Experimental Protocols for Efficacy Evaluation
To ensure the generation of reliable and reproducible data for comparing the efficacy of these fungicidal compounds, standardized experimental protocols are essential. The following section details the methodologies for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Broth Microdilution Method for MIC Determination
This method is a widely accepted standard for determining the MIC of antifungal agents in a liquid medium.
Materials:
-
Pure samples of ortho-, meta-, and para-hydroxybenzoic acid
-
Appropriate fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus niger ATCC 16404)
-
Sterile 96-well microtiter plates
-
RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)
-
Spectrophotometer
-
Inoculating loop or sterile swabs
-
Sterile saline solution (0.85%)
-
Vortex mixer
-
Incubator
Step-by-Step Protocol:
-
Preparation of Stock Solutions: Prepare stock solutions of each benzoic acid isomer in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Fungal Inoculum:
-
Culture the fungal strains on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for Candida, Potato Dextrose Agar for Aspergillus) at the optimal temperature and duration.
-
Harvest the fungal colonies or spores and suspend them in sterile saline.
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL for yeast and a conidial suspension for molds.
-
Further dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plates:
-
Add 100 µL of sterile RPMI-1640 medium to all wells of a 96-well microtiter plate.
-
Add 100 µL of the stock solution of the test compound to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard the final 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well, resulting in a final volume of 200 µL.
-
Controls:
-
Growth Control: A well containing only the medium and the fungal inoculum.
-
Sterility Control: A well containing only the medium.
-
Solvent Control: A well containing the medium, the fungal inoculum, and the highest concentration of the solvent used to dissolve the compounds.
-
-
Incubation: Incubate the plates at 35-37°C for 24-48 hours for Candida species and at 28-30°C for 48-72 hours for Aspergillus species.
-
Reading the Results: The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth. The results can be read visually or with a microplate reader by measuring the absorbance at a specific wavelength (e.g., 530 nm).
Visualizing the Antifungal Mechanism
To better understand the cellular processes affected by benzoic acid isomers, a conceptual workflow for investigating their mechanism of action is presented below.
Caption: A conceptual workflow for elucidating the antifungal mechanism of benzoic acid isomers.
Conclusion and Future Directions
This guide provides a comparative overview of the fungicidal efficacy of ortho-, meta-, and para-hydroxybenzoic acid. The available data suggests that the position of the hydroxyl group significantly influences the antifungal activity and mechanism of action. While salicylic acid (ortho-isomer) is known for its membrane-disrupting properties, p-hydroxybenzoic acid exhibits a more complex mechanism involving the inhibition of cell division and induction of oxidative stress.
A significant gap in the current research landscape is the lack of direct, comprehensive comparative studies of all three isomers against a standardized panel of fungal pathogens. Future research should focus on conducting such studies to provide a clearer understanding of their relative potencies. Furthermore, investigating the synergistic potential of these isomers with existing antifungal drugs could open new avenues for the development of more effective combination therapies. The detailed experimental protocols provided in this guide offer a robust framework for conducting such research, ensuring the generation of high-quality, comparable data.
References
- 1. 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops [mdpi.com]
- 2. Antifungal and elicitor activities of p-hydroxybenzoic acid for the control of aflatoxigenic Aspergillus flavus in kiwifruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preventive and Curative Effects of Salicylic and Methyl Salicylic Acid Having Antifungal Potential against Monilinia laxa and the Development of Phenolic Response in Apple Peel - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Crystallographic Guide to 5-Chloro-2-(trifluoromethyl)benzoic Acid and Its Analogs for Drug Design
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. The precise arrangement of atoms in a crystal lattice, known as its crystal structure, dictates a compound's physicochemical properties, including solubility, stability, and bioavailability. This guide provides an in-depth comparative analysis of the crystal structures of analogs of 5-Chloro-2-(trifluoromethyl)benzoic acid, a key scaffold in medicinal chemistry. While the specific crystal structure of this compound is not publicly available, a detailed examination of its close analogs offers critical insights into the subtle interplay of non-covalent interactions that govern their solid-state architecture. This knowledge is invaluable for the rational design of novel therapeutics with optimized properties.
The Decisive Role of Crystal Structure in Drug Development
The journey of a drug molecule from a laboratory curiosity to a clinical candidate is fraught with challenges, many of which are rooted in its solid-state properties. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have profound implications for a drug's efficacy and safety. Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit distinct melting points, dissolution rates, and mechanical properties, ultimately affecting its performance in vivo. A comprehensive understanding of the crystal structure allows scientists to identify the most stable polymorph and develop robust crystallization processes to ensure batch-to-batch consistency, a critical requirement for regulatory approval.
This guide will delve into the crystallographic features of key analogs of this compound, employing experimental data from single-crystal X-ray diffraction studies to illuminate the structural nuances that arise from subtle changes in chemical substitution.
Experimental Approach to Crystal Structure Determination
The primary technique for elucidating the atomic-level structure of a crystalline solid is single-crystal X-ray diffraction (SC-XRD) . This powerful analytical method provides a detailed three-dimensional map of electron density within the crystal, from which the positions of individual atoms can be determined with high precision.
The typical workflow for crystal structure analysis is as follows:
The causality behind these steps is crucial. High-purity material is essential for growing well-ordered single crystals, which are a prerequisite for obtaining high-resolution diffraction data. The quality of the diffraction data, in turn, directly impacts the accuracy of the solved and refined crystal structure.
Comparative Crystal Structure Analysis
To understand the potential solid-state behavior of this compound, we will now compare the crystal structures of three of its key analogs:
-
2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid : An analog with an additional nitro group.
-
3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid : A more complex analog with a phenoxy linkage.
-
2-(Trifluoromethyl)benzoic acid : An analog lacking the chloro substituent.
The crystallographic data for these compounds are summarized in the table below.
| Compound | 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid [1][2][3] | 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid [4] | 2-(Trifluoromethyl)benzoic acid [5] |
| Formula | C₈H₃ClF₃NO₄ | C₁₄H₈ClF₃O₃ | C₈H₅F₃O₂ |
| Crystal System | Monoclinic | Triclinic | Monoclinic |
| Space Group | P2₁/c | P-1 | P2₁/c |
| a (Å) | 10.136(2) | 7.3390(15) | 4.8816(3) |
| b (Å) | 8.232(2) | 7.6880(15) | 20.6948(14) |
| c (Å) | 12.185(3) | 24.113(5) | 7.9697(5) |
| α (°) | 90 | 90.54(3) | 90 |
| β (°) | 109.99(3) | 92.18(3) | 109.544(4) |
| γ (°) | 90 | 94.23(3) | 90 |
| Volume (ų) | 955.5(4) | 1355.7(5) | 758.74(8) |
| Z | 4 | 4 | 4 |
Intermolecular Interactions: The Architects of the Crystalline Lattice
The stability and packing of molecules in a crystal are governed by a network of non-covalent interactions. In the case of benzoic acid derivatives, hydrogen bonding is a predominant feature.
2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid exhibits the classic centrosymmetric carboxylic acid dimer motif, where two molecules are linked by strong O-H···O hydrogen bonds.[1][3] In this structure, the nitro group is significantly twisted out of the plane of the benzene ring.[1][3]
In the crystal structure of 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid , intermolecular O—H···O hydrogen bonds also result in the formation of carboxylic acid dimers.[4] The asymmetric unit of this compound contains two independent molecules with similar conformations.[4]
Similarly, 2-(Trifluoromethyl)benzoic acid forms carboxylic acid dimers through O—H···O hydrogen bonding.[5] These dimers are further connected into double chains by C—H···O contacts.[5] The carboxyl group in this molecule is tilted with respect to the plane of the aromatic ring.[5]
Predicting the Crystal Structure of this compound
Based on the analysis of its analogs, we can hypothesize the likely structural features of this compound:
-
Hydrogen-Bonded Dimers: It is highly probable that this compound will form the robust centrosymmetric carboxylic acid dimer motif observed in all the analyzed analogs. This is a very common and stable arrangement for carboxylic acids.
-
Molecular Conformation: The presence of the bulky trifluoromethyl group at the ortho position will likely cause the carboxylic acid group to be twisted out of the plane of the benzene ring, similar to what is observed in 2-(Trifluoromethyl)benzoic acid.
-
Role of the Chlorine Atom: The chlorine atom at the meta position could participate in weaker C-H···Cl or C-Cl···π interactions, further stabilizing the crystal packing. Halogen bonding, a directional interaction between a halogen atom and a nucleophile, could also play a role.
-
Polymorphism: Given that polymorphism is common in benzoic acid derivatives, it is plausible that this compound could also exhibit multiple crystalline forms under different crystallization conditions.
Conclusion
This comparative guide underscores the importance of crystal structure analysis in the field of drug development. While the crystal structure of this compound remains to be determined, a thorough examination of its analogs provides a strong foundation for predicting its solid-state behavior. The consistent formation of hydrogen-bonded dimers and the conformational flexibility induced by the trifluoromethyl group are key takeaways. For researchers working with this class of compounds, these insights are critical for controlling solid-state properties and ultimately designing more effective and reliable pharmaceutical products. Further experimental studies to elucidate the crystal structure of the title compound are highly encouraged to validate these predictions and expand our understanding of this important chemical space.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(Trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-2-(trifluoromethyl)benzoic Acid
Navigating the complexities of chemical waste management is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Chloro-2-(trifluoromethyl)benzoic acid, a halogenated organic compound. The procedures outlined herein are grounded in established safety principles and regulatory standards to empower researchers and drug development professionals with the knowledge for safe and responsible chemical handling.
Hazard Profile and Immediate Safety Precautions
Before handling or disposing of any chemical, a thorough understanding of its hazard profile is essential. This compound, as a member of the halogenated benzoic acid family, presents several potential hazards.
Primary Hazards: Based on data from structurally similar compounds, this compound is classified as hazardous.[1] It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[2][3][4][5] Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.
Causality Behind PPE Selection: The trifluoromethyl and chloro- groups on the benzoic acid ring increase the compound's reactivity and potential for biological interaction. Standard laboratory attire is insufficient. The required PPE creates a necessary barrier to prevent dermal absorption, inhalation of airborne particles, and severe eye damage.
Table 1: Essential Safety and Personal Protective Equipment (PPE)
| Category | Item | Specification & Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are required. Always check the manufacturer's compatibility data, as no single glove material is impervious to all chemicals indefinitely.[6] |
| Eye Protection | Safety goggles or a face shield | Must provide a complete seal around the eyes to protect against splashes and airborne powder. Standard safety glasses are inadequate.[6][7] |
| Skin and Body | Chemical-resistant apron or lab coat | Worn over personal clothing, this provides a barrier against accidental spills.[6][7] |
| Respiratory | Chemical fume hood or respirator | All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[6][7] A respirator may be necessary for large spills or in areas with poor ventilation. |
The Core Directive: Segregation of Halogenated Waste
The single most critical step in the disposal of this compound is its correct segregation as halogenated organic waste .[8] This is due to the presence of both chlorine (a halogen) and a trifluoromethyl group (containing fluorine, another halogen) in its structure.
Why Segregation is Non-Negotiable: Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to ensure their complete destruction and prevent the formation of highly toxic byproducts like dioxins.[8][9] Mixing them with non-halogenated waste streams contaminates the entire batch, escalating disposal costs and environmental risks. Furthermore, co-disposal with incompatible chemicals, such as strong acids or bases, can trigger dangerous exothermic reactions.[8]
Step-by-Step Laboratory Disposal Protocol
This protocol provides a self-validating system for the safe collection and disposal of laboratory-scale quantities of this compound waste.
Step 1: Designate a Waste Container
-
Select a container made of a compatible material, such as borosilicate glass or high-density polyethylene (HDPE), which is resistant to corrosive acids.[6]
-
The container must have a secure, tight-fitting lid to prevent spills and the escape of vapors.
Step 2: Proper Labeling
-
Immediately label the container. The label must be unambiguous and include the following information:
-
The words "HAZARDOUS WASTE "[6]
-
The full chemical name: "This compound "
-
Associated Hazards: "Irritant, Corrosive "
-
The accumulation start date.
-
Step 3: Waste Collection
-
Collect all waste containing this chemical, including unused solid material, contaminated solutions, and rinsates, directly into the designated container.
-
Crucially, do not mix this waste with any other waste stream , particularly non-halogenated solvents or inorganic acids.[8]
-
Solid waste, such as contaminated weighing paper or paper towels, should be placed in a separate, clearly labeled solid hazardous waste container.
Step 4: Neutralization - A Word of Caution
-
While chemically possible, do not attempt to neutralize the acidic waste with a base (e.g., sodium bicarbonate) unless you have explicit permission and a specific, validated protocol from your institution's Environmental Health & Safety (EHS) department.[6]
-
Improper neutralization can generate heat and aerosols, posing a significant safety risk. The process must be performed slowly, with constant stirring, inside a chemical fume hood.[6]
Step 5: Storage and Disposal
-
Keep the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be cool, dry, and well-ventilated.[10]
-
Once the container is full or has been accumulating for the maximum time allowed by institutional policy (often 90 days), arrange for its collection by your EHS department or a licensed hazardous waste disposal contractor.[2][6]
Industrial-Scale Disposal and Environmental Regulations
For larger quantities, the disposal method is almost exclusively high-temperature incineration in a facility permitted to handle hazardous waste.[8][9] These facilities operate under strict regulations set forth by bodies like the U.S. Environmental Protection Agency (EPA) and are equipped with advanced scrubber systems to neutralize harmful acidic gases (like HCl and HF) produced during combustion.[9]
The land disposal of halogenated organic compounds is heavily restricted by the EPA due to their persistence and potential to contaminate soil and groundwater.[11]
Emergency Procedures for Spills
In the event of an accidental spill, immediate and correct action is vital to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel and your laboratory supervisor.[6]
-
Don PPE: Before any cleanup attempt, don the full personal protective equipment detailed in Table 1.[6]
-
Contain the Spill: For solid spills, carefully sweep up the material and place it into a designated hazardous waste container, taking care to avoid creating dust.[1][10] For liquid spills, use an inert, non-combustible absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials such as sawdust. [6]
-
Collect and Dispose: Carefully scoop the absorbent material into a properly labeled hazardous waste container.[6]
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your institution's EHS department in accordance with your site-specific emergency plan.[6]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. Substance Information - ECHA [echa.europa.eu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Registration Dossier - ECHA [echa.europa.eu]
- 8. bucknell.edu [bucknell.edu]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. p2infohouse.org [p2infohouse.org]
Personal protective equipment for handling 5-Chloro-2-(trifluoromethyl)benzoic acid
A Researcher's Guide to Safely Handling 5-Chloro-2-(trifluoromethyl)benzoic acid
As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also safely. The compound this compound is a valuable building block in medicinal chemistry and materials science, yet its handling requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide moves beyond mere checklists to provide a deep, procedural framework for the safe handling, use, and disposal of this chemical, grounded in scientific principles and field-proven best practices.
Hazard Analysis: Understanding the Risks
Before any laboratory work commences, a comprehensive understanding of the compound's hazard profile is essential. This compound is a solid that presents several health risks that dictate our handling procedures.
According to its Safety Data Sheet (SDS), the primary hazards include:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Damage (H318): Poses a risk of serious damage to the eyes.[1]
-
Organ Damage (H372): May cause damage to the lungs through prolonged or repeated exposure if inhaled.[1]
-
Aquatic Hazard (H402): Harmful to aquatic life.[1]
The trifluoromethyl group and the chlorinated aromatic ring are common structural motifs in modern pharmaceuticals, but they also necessitate careful handling due to their potential biological activity and reactivity. The primary routes of exposure are inhalation of the dust, skin contact, and eye contact. Our procedural controls are designed to mitigate these specific risks.
Personal Protective Equipment (PPE): Your First Line of Defense
Selecting the appropriate PPE is the most critical step in ensuring personal safety. The choice of PPE is not arbitrary; it is directly informed by the hazard analysis. For handling this compound, a multi-layered approach to PPE is required.
| PPE Component | Specification | Rationale and Expert Insight |
| Hand Protection | Nitrile or Neoprene Gloves | Standard disposable nitrile gloves offer sufficient protection against incidental splashes and contact with the solid material. For extended handling or when working with solutions, gloves with better chemical resistance, such as neoprene, should be considered. Always inspect gloves for tears or holes before use and practice proper removal techniques to avoid contaminating your skin. |
| Eye and Face Protection | Chemical Splash Goggles & Face Shield | Due to the risk of serious eye damage, chemical splash goggles that form a complete seal around the eyes are mandatory.[2] Safety glasses with side shields are insufficient as they do not protect against fine dust particles or splashes from all angles.[3] When handling larger quantities or during procedures with a higher risk of splashing (e.g., preparing solutions), a face shield should be worn in addition to goggles for full facial protection.[4] |
| Body Protection | Chemical-Resistant Lab Coat | A standard lab coat is sufficient for most operations. Ensure it is fully buttoned to provide maximum coverage. For tasks with a higher risk of spills, a chemically resistant apron over the lab coat is recommended.[4] |
| Respiratory Protection | NIOSH-approved Respirator (if needed) | All handling of the solid compound must be performed in a certified chemical fume hood to control dust inhalation.[4] If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[4] |
Operational Workflow: From Receipt to Disposal
This section provides a step-by-step methodology for the safe handling of this compound throughout its lifecycle in the laboratory. This workflow is designed as a self-validating system to ensure safety at every stage.
Diagram: Safe Handling Workflow for this compound
Caption: A generalized workflow for the safe handling of this compound.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Review the Safety Data Sheet (SDS): Before any work begins, thoroughly read and understand the SDS for this compound.[4] Pay close attention to hazard statements, precautionary statements, and emergency procedures.
-
Don Appropriate PPE: Equip yourself with the personal protective equipment outlined in the table above.
-
Prepare the Work Area: Ensure that a chemical fume hood is operational and the work area is clean and free of clutter. All necessary equipment and reagents should be placed within the fume hood.[4]
-
-
Handling (inside a chemical fume hood):
-
Weighing the Solid: Carefully weigh the required amount of the solid compound on a tared weigh boat inside the fume hood to minimize the inhalation of fine dust particles.
-
Preparing Solutions: Slowly add the solid to the solvent with stirring to avoid splashing. The dissolution process may be exothermic, so add the solid in portions.
-
Running the Reaction: Ensure the reaction vessel is properly secured and that any potential pressure buildup is managed with an appropriate venting system (e.g., a condenser).
-
-
Post-Handling and Cleanup:
-
Decontamination: Thoroughly clean all glassware and surfaces that have come into contact with the chemical.
-
Personal Hygiene: After handling is complete and before leaving the laboratory, remove your gloves using the proper technique and wash your hands thoroughly with soap and water.[1] Contaminated clothing should be removed and washed before reuse.[2]
-
Disposal Plan: Environmental Responsibility
Proper disposal is a critical component of the chemical's lifecycle, ensuring that this harmful aquatic substance does not contaminate the environment.
-
Waste Segregation: All solid waste contaminated with this compound (e.g., weigh boats, gloves, paper towels) should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste. Do not mix with other waste streams unless compatibility has been confirmed.[5]
-
Container Disposal: Empty containers that held the chemical should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.
-
Institutional Procedures: All waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.[1]
By adhering to these detailed protocols, researchers can confidently and safely utilize this compound in their work, advancing scientific discovery while upholding the highest standards of laboratory safety.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
